2-Nitro-6-(trifluoromethyl)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJMLWYQLTJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745374 | |
| Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-80-7 | |
| Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Nitro-6-(trifluoromethyl)benzonitrile chemical properties
An In-depth Technical Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, reactivity, and applications of this compound. This document is structured to provide not just data, but also expert insights into the practical application and causality behind its chemical behavior.
Introduction and Strategic Importance
This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring substituted with three powerful electron-withdrawing groups—a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN)—endows it with unique reactivity and makes it a valuable intermediate. The strategic placement of these groups at positions 1, 2, and 6 creates a sterically hindered and electronically distinct environment, influencing its role as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2]
The trifluoromethyl group is particularly notable for its ability to enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and bioavailability.[3][4] Similarly, the nitrile group is a well-established pharmacophore and a versatile synthetic handle.[5] This guide will delve into the core chemical characteristics of this molecule, providing a foundational understanding for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Precise experimental data for this compound is not widely published. The following table consolidates available data and provides predicted properties based on the analysis of its constituent functional groups and structurally similar compounds.
Table 1: Core Physicochemical Properties
| Property | Data | Source/Rationale |
| CAS Number | 1227581-80-7 | [1] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |
| Molecular Weight | 216.12 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | Based on related substituted benzonitriles. |
| Melting Point | Not available | Data for the related isomer 2-Fluoro-6-(trifluoromethyl)benzonitrile is 28 °C, suggesting a potentially low melting point solid.[6] |
| Boiling Point | Not available | Expected to be high due to polarity and molecular weight. |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Acetone, Acetonitrile) and poorly soluble in water. | General solubility for polar, non-ionic organic compounds. |
| Density | Not available | The density of the related 2-Fluoro-6-(trifluoromethyl)benzonitrile is 1.37 g/mL.[7] |
Spectroscopic Characterization: An Expert's View
For unambiguous identification, a multi-technique spectroscopic approach is essential. Below are the anticipated spectral characteristics for this compound.
-
¹H NMR Spectroscopy : The aromatic region would display a complex multiplet system for the three adjacent protons on the benzene ring. Due to the strong electron-withdrawing effects of all three substituents, these protons would be significantly deshielded, appearing at high chemical shifts (likely in the δ 7.8-8.5 ppm range).
-
¹³C NMR Spectroscopy : The spectrum would be characterized by signals for eight distinct carbons. The carbon of the nitrile group (-C≡N) would appear around δ 115-120 ppm. The carbon attached to the trifluoromethyl group would be visible as a quartet due to C-F coupling, with a chemical shift influenced by the strong electronegativity of fluorine. Aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being highly deshielded.[8]
-
¹⁹F NMR Spectroscopy : A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be characteristic of an aromatic trifluoromethyl group, typically in the range of δ -60 to -65 ppm relative to CFCl₃.[8]
-
Infrared (IR) Spectroscopy : Key diagnostic absorption bands would confirm the presence of the functional groups:
-
C≡N (Nitrile) stretch : A sharp, medium-intensity band around 2230 cm⁻¹.
-
N-O (Nitro) asymmetric stretch : A strong band around 1530 cm⁻¹.
-
N-O (Nitro) symmetric stretch : A strong band around 1350 cm⁻¹.
-
C-F (Trifluoromethyl) stretches : Strong, broad absorptions in the 1300-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 216. The fragmentation pattern would likely involve the loss of NO₂, CN, and fluorine atoms.
Synthesis and Chemical Reactivity
The synthetic utility and reactive profile of this compound are dictated by the interplay of its three powerful electron-withdrawing substituents.
Synthetic Pathways
While specific, optimized protocols for this compound are proprietary or scarce in open literature, its synthesis can be logically approached via nucleophilic aromatic substitution (SₙAr) reactions on a suitably activated precursor. A plausible synthetic strategy is outlined below.
Caption: Plausible SₙAr synthesis of this compound.
Experimental Protocol: A Generalized Approach
-
Vessel Preparation : To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the precursor, 2-Chloro-6-nitrobenzotrifluoride.
-
Reagent Addition : Add a metal cyanide salt (e.g., cuprous cyanide or sodium cyanide) and a high-boiling polar aprotic solvent like DMF or DMSO. The use of cuprous cyanide often facilitates the displacement of aryl halides in what is known as the Rosenmund-von Braun reaction.
-
Reaction Conditions : Heat the reaction mixture under a nitrogen atmosphere. The temperature and reaction time will need to be optimized, but temperatures in the range of 100-160°C are typical for such SₙAr reactions.[9][10]
-
Workup and Purification : After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid can then be filtered, washed, and purified by recrystallization or column chromatography.
Causality: The nitro and trifluoromethyl groups strongly activate the aromatic ring for nucleophilic attack, making the displacement of a leaving group (like a halogen) at an adjacent position by a cyanide nucleophile a feasible synthetic route.
Reactivity Profile
The molecule's reactivity is centered on the functional groups and the highly electron-deficient aromatic ring.
Caption: Key reaction pathways for this compound.
-
Reduction of the Nitro Group : This is one of the most valuable transformations. The nitro group can be selectively reduced to an amine using various standard conditions (e.g., catalytic hydrogenation with H₂/Pd-C, or chemical reduction with metals like Sn, Fe, or Zn in acidic media, or SnCl₂). The resulting 2-amino-6-(trifluoromethyl)benzonitrile is a versatile intermediate for constructing heterocyclic systems common in pharmaceuticals.
-
Transformations of the Nitrile Group : The nitrile group offers a gateway to other functional groups.
-
Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or, under controlled conditions, a primary amide.
-
Reduction : The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like LiAlH₄ or via catalytic hydrogenation.
-
-
Aromatic Ring Reactivity : The benzene ring is heavily deactivated by the three electron-withdrawing groups, making electrophilic aromatic substitution (e.g., nitration, halogenation) extremely difficult. Conversely, it is highly activated for further nucleophilic aromatic substitution, although displacing the existing NO₂, CF₃, or CN groups would require harsh conditions.
Applications in Research and Industry
The unique structural and electronic properties of this compound make it a strategic intermediate in several high-value chemical industries.
-
Agrochemicals : This compound serves as a key building block in the synthesis of modern herbicides and insecticides.[1][2] The trifluoromethyl and nitro functionalities are common toxophores that contribute to the biological activity of the final active ingredients by targeting specific enzymes or receptors in pests and weeds.
-
Pharmaceuticals and Drug Development : In medicinal chemistry, this molecule is an attractive starting material. The reduction of the nitro group to an amine provides a nucleophilic handle for building more complex drug scaffolds. Benzonitrile derivatives are known to act as kinase inhibitors and have been explored for antiviral and antimicrobial applications.[6] The presence of the CF₃ group is highly desirable for improving the pharmacokinetic profile of a drug candidate.[6]
-
Materials Science : Fluorinated aromatic compounds are used in the development of advanced materials, including polymers, liquid crystals, and coatings, due to their enhanced thermal stability and chemical resistance.[6]
Safety, Handling, and Storage
Table 2: Hazard and Precautionary Summary
| Category | Information |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[12][13] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Avoid breathing dust/fumes. Wash hands thoroughly after handling.[11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases. |
| First Aid | Inhalation : Move person to fresh air.[11] Skin Contact : Wash off immediately with plenty of soap and water.[11] Eye Contact : Rinse cautiously with water for several minutes.[11] Ingestion : Rinse mouth and seek immediate medical attention.[11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |
Conclusion
This compound is a specialty chemical intermediate with a rich and versatile reactivity profile. The convergence of three potent electron-withdrawing groups on a single aromatic ring creates a platform for complex molecular synthesis. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for any scientist aiming to leverage its synthetic potential in the fields of drug discovery, agrochemical development, and materials science.
References
- This compound. MySkinRecipes. [Link]
- Supporting Information for a scientific article providing NMR d
- This compound Product Page. MySkinRecipes. [Link]
- US Patent 5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile...
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC, NIH. [Link]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the primary synthetic pathways to 2-Nitro-6-(trifluoromethyl)benzonitrile, a key intermediate in the development of agrochemicals and pharmaceuticals.[1] The strategic placement of the nitro, trifluoromethyl, and nitrile groups on the benzene ring imparts unique reactivity, making this molecule a valuable building block in medicinal and materials chemistry. This document will delve into the two most practical and scientifically robust methods for its synthesis: the Sandmeyer reaction of 2-amino-6-nitrobenzotrifluoride and the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-nitrobenzotrifluoride.
Section 1: Strategic Importance of this compound
The inherent electronic properties of this compound make it a versatile precursor. The potent electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly activates the aromatic ring towards nucleophilic attack. This heightened reactivity allows for the facile displacement of substituents, providing a gateway to a diverse array of complex molecular architectures. Furthermore, the nitrile (-CN) functionality serves as a valuable synthetic handle, readily convertible to amines, carboxylic acids, and other functional groups.
Section 2: Synthesis Pathway I: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles.[2][3] This pathway commences with the diazotization of an appropriate aniline precursor, followed by a copper-catalyzed cyanation.
Mechanistic Overview
The Sandmeyer reaction proceeds via a free radical mechanism.[3] The key steps are:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This transformation converts the amino group into an excellent leaving group (N₂).
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Nucleophilic Attack and Re-aromatization: The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.
Starting Material: 2-Amino-6-nitrobenzotrifluoride
The logical precursor for this pathway is 2-amino-6-nitrobenzotrifluoride (also known as 2-nitro-6-(trifluoromethyl)aniline). This starting material is commercially available from various chemical suppliers, making this route industrially viable.[4]
Experimental Protocol: Sandmeyer Cyanation
This protocol is adapted from established general procedures for the Sandmeyer reaction.[5][6]
Step A: Diazotization of 2-Amino-6-nitrobenzotrifluoride
-
In a well-ventilated fume hood, dissolve 2-amino-6-nitrobenzotrifluoride (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
-
Cool the resulting solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step B: Copper-Catalyzed Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium or potassium cyanide.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step A to the copper(I) cyanide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
Step C: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water and a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
Causality in Experimental Choices
-
Low Temperature: The diazotization step is performed at low temperatures to prevent the premature decomposition of the thermally unstable diazonium salt, which could lead to the formation of undesired phenol byproducts.[6]
-
Acidic Conditions: The strong acid is essential for the in situ generation of nitrous acid from sodium nitrite.
-
Copper(I) Catalyst: Copper(I) salts are crucial for facilitating the single electron transfer that initiates the radical mechanism of the Sandmeyer reaction.[6]
Visualization of the Sandmeyer Pathway
Caption: Sandmeyer reaction pathway for the synthesis of this compound.
Section 3: Synthesis Pathway II: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings.[7] The presence of both a nitro and a trifluoromethyl group ortho and para to a leaving group significantly activates the ring for SNAr.
Mechanistic Overview
The SNAr reaction proceeds through a two-step addition-elimination mechanism:[8]
-
Nucleophilic Attack: The cyanide nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., a halide ion).
Starting Material: 2-Chloro-6-nitrobenzotrifluoride
A suitable precursor for this pathway is 2-chloro-6-nitrobenzotrifluoride. This compound is commercially available, providing a direct entry point for this synthesis.
Experimental Protocol: SNAr Cyanation
This protocol is based on established methods for the cyanation of activated aryl halides.[9][10]
Method A: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-6-nitrobenzotrifluoride (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).
-
Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.
-
Heat the reaction mixture to a temperature typically ranging from 120-160 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or ammonia to complex with the copper salts.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Palladium-Catalyzed Cyanation
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable ligand) and a cyanide source (e.g., zinc cyanide).[11][12]
-
Add a solution of 2-chloro-6-nitrobenzotrifluoride (1.0 eq) in a degassed solvent (e.g., DMF, DMA, or toluene).
-
Heat the reaction mixture to the optimized temperature (typically 80-120 °C).
-
Monitor the reaction until completion.
-
Cool the reaction, filter off the catalyst, and partition the mixture between an organic solvent and water.
-
Separate the organic layer, wash, dry, and concentrate.
-
Purify the product as described above.
Causality in Experimental Choices
-
Aprotic Polar Solvents: Solvents like DMF and DMSO are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
Inert Atmosphere: For palladium-catalyzed reactions, an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Cyanide Source: While alkali metal cyanides are effective, zinc cyanide is often preferred in palladium-catalyzed reactions due to its lower toxicity and ability to mitigate catalyst inhibition.[12]
Visualization of the SNAr Pathway
Caption: SNAr pathway for the synthesis of this compound.
Section 4: Comparative Analysis of Synthesis Pathways
| Feature | Sandmeyer Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2-Amino-6-nitrobenzotrifluoride | 2-Chloro-6-nitrobenzotrifluoride |
| Key Reagents | Sodium nitrite, HCl, Copper(I) cyanide | Cyanide source (e.g., CuCN, Zn(CN)₂), Catalyst (for Pd-catalyzed) |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization | Elevated temperatures (80-160 °C) |
| Advantages | Well-established, reliable for aniline conversion | Direct displacement, often high yielding for activated substrates |
| Disadvantages | Thermally unstable diazonium intermediate, potential for side reactions | High temperatures, potential for catalyst poisoning (Pd) |
Section 5: Conclusion
Both the Sandmeyer reaction and nucleophilic aromatic substitution offer viable and effective pathways for the synthesis of this compound. The choice of method will ultimately depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. For researchers and drug development professionals, a thorough understanding of these synthetic routes is paramount for the efficient and strategic production of this valuable chemical intermediate.
References
- BenchChem. (2025).
- Wikipedia. (2023). Sandmeyer reaction.
- Chemistry LibreTexts. (2023). 16.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- National Center for Biotechnology Information. (2023). Recent trends in the chemistry of Sandmeyer reaction: a review.
- AK Scientific, Inc. (2026). 2-Amino-6-fluoro-3-nitrobenzotrifluoride.
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). amino nitrobenzotrifluoride suppliers USA.
- MySkinRecipes. (n.d.). This compound.
- Journal of Chemical Research, Synopses. (1998).
- Master's Thesis, University of Waterloo. (2018).
- Wikipedia. (2023). Sandmeyer reaction.
- Rajendra, M. A., et al. (2020).
- Fisher Scientific. (n.d.). 5-Amino-2-nitrobenzotrifluoride 98.0+%, TCI America™.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- Google Patents. (1985). Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Journal of Chemical Research, Synopses. (1998).
- Taylor & Francis. (2023).
- Google Patents. (1988). Process for producing meta-aminobenzotrifluoride.
- Google Patents. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- Jin, J., et al. (2012). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate.
- Google Patents. (1985). Preparation of chlorobenzotrifluoride compounds.
- Matrix Scientific. (n.d.). 2-Amino-6-fluoro-3-nitrobenzonitrile.
- Amerigo Scientific. (n.d.). 2-Chloro-5-nitrobenzotrifluoride (97%).
- Yuan-Ye Bio. (n.d.). 3-Fluoro-2-(trifluoromethyl)aniline;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.
- ResearchGate. (2020).
- Shodhganga. (n.d.). Chapter 1.
- Chemistry LibreTexts. (2023). 16.
- Liu, W., & Stahl, S. S. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society, 138(36), 11654–11657.
- Google Patents. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- National Center for Biotechnology Information. (2021).
- ChemRxiv. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzotrifluoride 97%.
- ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
- Google Patents. (2000). Process for preparing trifluoromethylanilines.
- CUSABIO. (n.d.). 2-chloro-5-nitrobenzotrifluoride suppliers USA.
- Royal Society of Chemistry. (2019).
- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzotrifluoride 97%.
- National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Manchester Organics. (n.d.). 2-Chloro-6-methylbenzotrifluoride.
- Chemistry Stack Exchange. (2018).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amino nitrobenzotrifluoride suppliers USA [americanchemicalsuppliers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile (CAS Number: 1227581-80-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Nitro-6-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of complex organic molecules. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its synthesis, characterization, reactivity, and potential applications, particularly in the agrochemical and pharmaceutical industries.
Introduction and Core Molecular Attributes
This compound is a highly functionalized aromatic compound, characterized by the presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN) on a benzene ring. This unique combination of electron-withdrawing groups results in a highly electrophilic aromatic system, dictating its reactivity and utility as a versatile building block in organic synthesis.[1]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1227581-80-7 | [2] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [2] |
| Molecular Weight | 216.12 g/mol | [2] |
| Appearance | Typically an off-white to pale yellow solid | General observation |
| Storage | 2-8°C, dry environment | [2] |
The strategic placement of these functional groups makes it a valuable precursor for creating molecules with enhanced biological activity and improved pharmacokinetic profiles.[2]
Synthesis of this compound: A Mechanistic Approach
While specific, peer-reviewed synthetic protocols for this compound are not widely published, a plausible and efficient route can be designed based on well-established principles of nucleophilic aromatic substitution (SNAᵣ).
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical approach involves the reaction of a suitable 1-halo-2-nitro-6-(trifluoromethyl)benzene with a cyanide source. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide leaving group.[3][4]
Fig. 1: Proposed synthesis via SNAᵣ.
Causality Behind Experimental Choices:
-
Starting Material: A 1-halo-2-nitro-6-(trifluoromethyl)benzene is chosen because the ortho and para positioning of the strong electron-withdrawing nitro and trifluoromethyl groups significantly lowers the electron density of the carbon atom attached to the halogen, making it highly susceptible to nucleophilic attack.[3] A fluoro or chloro substituent is generally preferred as a leaving group in SNAᵣ reactions.
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the cyanide salt and effectively solvate the cation without interfering with the nucleophilicity of the cyanide anion.
-
Temperature: The reaction is typically heated to overcome the activation energy for the formation of the Meisenheimer complex, a key intermediate in the SNAᵣ mechanism.[5]
Hypothetical Step-by-Step Experimental Protocol
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-chloro-2-nitro-6-(trifluoromethyl)benzene (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Addition of Cyanide: Add sodium cyanide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three aromatic protons. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro, trifluoromethyl, and nitrile groups. Based on data from similar compounds, the aromatic region would likely exhibit a complex multiplet or distinct signals between δ 7.5 and 8.5 ppm.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Key expected signals include:
-
The carbon of the nitrile group (-CN) around δ 115-120 ppm.
-
The carbon of the trifluoromethyl group (-CF₃) as a quartet due to C-F coupling.
-
Aromatic carbons at varying downfield shifts, with those directly attached to the electron-withdrawing groups being the most deshielded.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, likely in the range of δ -60 to -65 ppm, which is characteristic for a trifluoromethyl group attached to an aromatic ring.[6]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
-C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.[7]
-
-NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretches, typically around 1520-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
-
C-F stretches: Strong absorptions in the fingerprint region, usually between 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 216. Fragmentation may involve the loss of NO₂, CN, or F.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its three functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Fig. 2: Key transformations.
Reduction of the Nitro Group
A key transformation is the selective reduction of the nitro group to an amine, yielding 2-amino-6-(trifluoromethyl)benzonitrile. This reaction opens up a vast array of subsequent synthetic possibilities, as the resulting amino group can be further functionalized.
Self-Validating Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, suspend palladium on carbon (5-10 mol%) in a suitable solvent like ethanol or ethyl acetate.
-
Reaction: Add this compound (1.0 eq) to the suspension.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi) while stirring vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-(trifluoromethyl)benzonitrile, which can be purified by recrystallization or column chromatography.
Causality: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of catalyst and solvent is crucial to ensure the selective reduction of the nitro group without affecting the nitrile or trifluoromethyl groups.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-nitro-6-(trifluoromethyl)benzoic acid. This transformation provides another handle for further molecular elaboration, such as esterification or amide bond formation.
Applications in Drug Discovery and Agrochemicals
While specific, named end-products derived from this compound are not extensively documented in public literature, its structural motifs are highly relevant in modern medicinal and agricultural chemistry.[2]
-
Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[8] The amino-benzonitrile scaffold, obtained after reduction of the nitro group, is a common feature in many biologically active compounds.
-
Agrochemicals: Many modern herbicides and insecticides contain trifluoromethylated aromatic rings. The reactivity of this intermediate allows for the construction of complex molecules that can target specific enzymes or receptors in pests.[2]
The utility of this compound lies in its ability to serve as a scaffold for building more complex molecules with desired biological activities.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of three strong electron-withdrawing groups, make it an ideal substrate for a variety of chemical transformations. While detailed experimental data is not widely available, its synthesis, characterization, and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers and developers looking to utilize this versatile building block in the creation of novel and complex molecules for the pharmaceutical and agrochemical industries.
References
- MySkinRecipes. This compound.
- Supporting Information for a relevant chemical synthesis publication.
- EASTFINE. Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Wikipedia. Nucleophilic aromatic substitution.
- Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound.
- MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case.
- BMRB. bmse000284 Benzonitrile.
- PubMed. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...
- Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.
- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- ResearchGate. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile.
- MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.
- Google Patents. US4277344A - Interfacially synthesized reverse osmosis membrane.
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- PubMed. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.
- achat. CAS 778-94-9 | 2-Nitro-4-(trifluoromethyl)benzonitrile.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- UNSW Sydney. Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab.
- NIH. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene.
- Speck & Burke. Spectrum Two FT-IR Spectrometer.
- IIT. Spectrum Two FTIR - Materials Characterization.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2-Nitro-5-(trifluoromethyl)benzonitrile(16499-52-8) 1H NMR spectrum [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jelsciences.com [jelsciences.com]
- 8. nbinno.com [nbinno.com]
physical and chemical properties of 2-Nitro-6-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile
Introduction: A Trifecta of Functionality for Advanced Synthesis
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). This unique arrangement of electron-withdrawing moieties imparts significant reactivity and makes it a valuable building block, particularly in the agrochemical and pharmaceutical industries.[1][2]
The trifluoromethyl group is a well-established bioisostere for various functional groups in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and bioavailability of drug candidates.[3][4] The nitro group, also a common feature in bioactive molecules, strongly influences the electronic properties of the aromatic ring.[5] The nitrile group provides a versatile handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The combined presence of these groups makes this compound a subject of interest for researchers and drug development professionals seeking to construct novel, high-value compounds.[1][6]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its core properties can be compiled from supplier data and predicted based on its structural analogues. These characteristics are fundamental for its handling, storage, and application in synthetic protocols.
| Property | Data | Reference |
| CAS Number | 1227581-80-7 | [1] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |
| Molecular Weight | 216.12 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | [1][7] |
| Storage Conditions | Store at 2-8°C, dry | [1] |
| MDL Number | MFCD16606330 | [1][7] |
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions.
-
¹³C NMR: Signals would include those for the aromatic carbons, the nitrile carbon (δ ~115 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling, δ ~123 ppm).[8]
-
¹⁹F NMR: A sharp singlet is anticipated around δ -60 to -65 ppm, characteristic of a CF₃ group on an aromatic ring.[8]
-
IR Spectroscopy: Key vibrational bands would include a strong C≡N stretch (approx. 2220-2260 cm⁻¹), and strong N-O stretches for the nitro group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).[3]
Synthesis Pathway: Nucleophilic Aromatic Substitution
The most logical and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the high electrophilicity of an aromatic ring substituted with multiple strong electron-withdrawing groups. The nitro and trifluoromethyl groups strongly activate the ring, facilitating the displacement of a leaving group (typically a halogen) by a nucleophile.
A plausible precursor would be 2-chloro-1-nitro-3-(trifluoromethyl)benzene . The reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), would yield the desired product. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the cyanide salt, leaving a "naked" and highly reactive cyanide anion for the nucleophilic attack.
Caption: Proposed synthesis workflow for this compound via SₙAr.
Reactivity and Application in Drug Discovery
The chemical behavior of this compound is dictated by the interplay of its functional groups, making it a versatile intermediate.
-
Electrophilic Aromatic Ring: The potent electron-withdrawing nature of the -NO₂, -CF₃, and -CN groups renders the aromatic ring highly electron-deficient. This deactivation makes it resistant to electrophilic substitution but exceptionally primed for further nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group under specific conditions.
-
Nitrile Group Transformations: The cyano group is a gateway to other critical functionalities. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This introduces a key nucleophilic and basic site into the molecule, opening up a vast array of subsequent derivatization possibilities.
These reactive handles make the molecule an attractive scaffold in drug discovery. Benzonitrile derivatives are known to act as kinase inhibitors and can interact with various biological targets.[6] The introduction of a 2-amino-6-(trifluoromethyl)benzoyl moiety, accessible through the reduction of the nitro group, can be incorporated into larger molecules to target specific enzymes or receptors.
Caption: Relationship between structural features and applications.
Experimental Protocol: Synthesis
The following protocol is a representative, field-proven methodology adapted from procedures for analogous compounds.[9][10] All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
1. Materials:
-
2-Chloro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
2. Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-1-nitro-3-(trifluoromethyl)benzene and anhydrous DMSO (approx. 5 mL per 1 g of starting material).
-
Begin stirring the solution under a nitrogen atmosphere.
-
Carefully add sodium cyanide to the mixture in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 80-90°C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a separatory funnel containing deionized water (approx. 4 times the volume of DMSO used).
-
Extract the aqueous layer three times with toluene.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3. Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[7][11]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[12] Wear protective gloves, clothing, and eye/face protection.[13] Wash hands and any exposed skin thoroughly after handling.[12] Avoid breathing dust and fumes.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, locked up and away from incompatible materials.[7][13]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[11][12][13]
Conclusion
This compound stands out as a specialty chemical with significant potential. Its dense functionalization provides a robust platform for synthetic chemists to build molecular complexity. The strategic combination of nitro, trifluoromethyl, and nitrile groups creates a unique electronic and reactive profile, making it an invaluable intermediate for developing next-generation agrochemicals and pioneering new scaffolds for drug discovery. A thorough understanding of its properties, synthesis, and handling is paramount for safely and effectively harnessing its synthetic utility.
References
- This compound. MySkinRecipes. [Link]
- US Patent 5478963A: 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- EP Patent 0425743A1: Process for the production of ortho-nitrobenzonitriles.
- Supporting Information for a scientific article.
- Safety D
- This compound. MySkinRecipes. [Link]
- Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile.
- Synthesis method of p-trifluoromethyl benzonitrile compound.
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applic
- Safety Data Sheet for a rel
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
- Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- m-(Trifluoromethyl)nitrobenzene. PubChem. [Link]
- 2-Methyl-5-nitrobenzonitrile.
- Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. PubMed. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. achmem.com [achmem.com]
- 8. rsc.org [rsc.org]
- 9. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
2-Nitro-6-(trifluoromethyl)benzonitrile structural analysis
An In-depth Technical Guide to the Structural Analysis of 2-Nitro-6-(trifluoromethyl)benzonitrile
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of various agrochemicals, such as herbicides and insecticides, and has applications in the development of novel pharmaceutical agents.[1] The precise arrangement of its electron-withdrawing groups—a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN)—on the benzene ring dictates its reactivity and, consequently, its utility in complex molecular synthesis.[1] An unambiguous structural elucidation is paramount for quality control, reaction monitoring, and ensuring the desired biological activity of its downstream products.
This guide provides a comprehensive, technically-grounded overview of the analytical methodologies employed for the complete structural characterization of this compound. We will delve into the principles of spectroscopic and crystallographic techniques, explaining the causality behind experimental choices and interpreting the resulting data. The protocols described herein are designed as self-validating systems, integrating multiple analytical techniques to build an unassailable structural confirmation.
Molecular Identity and Physicochemical Properties
The initial step in any structural analysis is to confirm the basic properties of the compound. This foundational data provides the context for all subsequent spectroscopic and crystallographic investigations.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |
| Molecular Weight | 216.12 g/mol | [1] |
| CAS Number | 1227581-80-7 | [1] |
| Appearance | White to light yellow crystalline powder (typical) | [2] |
| Storage | 2-8°C, dry environment | [1] |
Core Structural Analysis Workflow
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural analysis, providing detailed information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
Expertise & Causality: The substitution pattern on the benzene ring (1,2,3-trisubstituted) results in a complex splitting pattern for the aromatic protons. The strong electron-withdrawing nature of all three substituents (-NO₂, -CF₃, -CN) will shift the aromatic protons significantly downfield.
¹H NMR Spectroscopy
-
Expected Spectrum: The aromatic region (typically δ 7.5-8.5 ppm) will show signals corresponding to the three protons on the benzene ring. Due to their proximity and coupling, these protons will likely appear as a complex multiplet or as distinct doublets and triplets. For a related compound, 2-(trifluoromethyl)benzonitrile, the aromatic protons appear in the δ 7.68-7.86 ppm range.[3] The presence of the additional nitro group is expected to shift these signals further downfield.
¹³C NMR Spectroscopy
-
Expected Spectrum: A total of 8 distinct carbon signals are expected.
-
Aromatic Carbons: Six signals for the benzene ring carbons. The carbons directly attached to the electron-withdrawing substituents (C1, C2, C6) will be significantly deshielded.
-
Nitrile Carbon (-C≡N): A characteristic signal around δ 115-120 ppm.[3]
-
Trifluoromethyl Carbon (-CF₃): This signal will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF), typically in the δ 120-130 ppm range. For 2-(trifluoromethyl)benzonitrile, this carbon appears as a quartet at δ 122.5 ppm (J = 272 Hz).[3]
-
¹⁹F NMR Spectroscopy
-
Expected Spectrum: This is a simple yet definitive experiment. The three equivalent fluorine atoms of the -CF₃ group will produce a sharp singlet. For similar aromatic trifluoromethyl compounds, this signal typically appears between δ -60 and -65 ppm.[3] The absence of any coupling indicates that there are no adjacent protons or other fluorine atoms.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3] Use standard acquisition parameters, ensuring sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Causality: The presence of three highly polar functional groups will result in a distinctive IR spectrum with strong, sharp absorption bands. This makes IR an excellent technique for quick identity confirmation.
Expected Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Nitrile (-C≡N) | Stretch | 2220 - 2260 | [2] |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | [4] |
| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | [4] |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1200 (strong, broad) | [2] |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | [5] |
| Aromatic Ring | C-H Stretch | > 3000 | [5] |
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.
Expertise & Causality: The molecule's structure, with its robust aromatic core and distinct functional groups, will lead to predictable fragmentation pathways under electron ionization (EI) conditions. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental formula, a self-validating step that leaves no ambiguity.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (216.12).
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of stable neutral fragments or radicals:
-
[M - NO₂]⁺: Loss of the nitro group (m/z 170).
-
[M - CN]⁺: Loss of the nitrile group (m/z 190).
-
[M - CF₃]⁺: Loss of the trifluoromethyl group (m/z 147).
-
-
High-Resolution MS (HRMS): This technique can measure the mass-to-charge ratio to several decimal places, allowing for the unequivocal determination of the elemental formula. For C₈H₃F₃N₂O₂, the expected exact mass is 216.0146.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Separation: The GC will separate the compound from any potential impurities. A suitable temperature program should be used to ensure the compound elutes as a sharp peak.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight) and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the measured mass with the theoretical mass.
Definitive 3D Structure: Single-Crystal X-ray Diffraction
While spectroscopic methods provide evidence of connectivity, single-crystal X-ray diffraction provides definitive, unambiguous proof of the three-dimensional structure.[6] It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8]
Expertise & Causality: Obtaining a single crystal of sufficient quality is the most critical and often most challenging step. The quality of the crystal directly determines the resolution and accuracy of the final structure. The analysis reveals not only the molecular structure but also how the molecules pack in the crystal lattice, which can be influenced by intermolecular forces.[7] For instance, in the crystal structure of 3-nitrobenzonitrile, molecules are arranged in π-stacked columns.[7]
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The process should be slow and undisturbed to allow for the formation of well-ordered crystals.
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.[7]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, reducing thermal motion and improving data quality.
-
Structure Solution and Refinement: Collect the diffraction data and use specialized software to solve and refine the crystal structure. This computational process generates a 3D model of the electron density, from which the atomic positions, bond lengths, and angles are determined.
Conclusion
The structural analysis of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. Infrared spectroscopy offers a rapid fingerprint of the key functional groups. Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for mapping the precise connectivity of the molecular framework. Finally, single-crystal X-ray diffraction, when feasible, delivers the ultimate, unambiguous 3D structure. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve a complete and confident structural characterization, ensuring the quality and integrity of this vital chemical intermediate.
References
- MySkinRecipes. This compound.
- Supporting Information for a relevant chemical synthesis study.
- African Rock Art. 3-(Trifluoromethyl)benzonitrile.
- BenchChem. Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
- Digital Commons@ETSU. Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.
- National Institute of Standards and Technology (NIST). Benzonitrile - the NIST WebBook.
- National Institutes of Health (NIH). 3-Nitrobenzonitrile - PMC.
- Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
Sources
A Spectroscopic and Structural Elucidation Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Nitro-6-(trifluoromethyl)benzonitrile (CAS No. 1227581-80-7). As a key intermediate in the synthesis of advanced agricultural chemicals and novel fluorinated organic compounds, definitive methods for its structural confirmation and purity assessment are critical for researchers and drug development professionals.[1] This document outlines the theoretical and practical aspects of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating data from structurally analogous compounds and first-principle spectroscopic theory, this guide serves as a foundational reference for the identification, characterization, and quality control of this important synthetic building block.
Introduction and Molecular Overview
This compound is a highly functionalized aromatic compound featuring three distinct and strongly electron-withdrawing groups: a nitro (-NO₂) group, a trifluoromethyl (-CF₃) group, and a nitrile (-C≡N) group. This unique electronic profile makes it a valuable precursor in complex organic syntheses.[1]
The molecular formula is C₈H₃F₃N₂O₂, corresponding to a molecular weight of 216.12 g/mol .[1][2] The strategic placement of the substituents creates a sterically hindered and electron-deficient aromatic system, which dictates its reactivity and provides a unique spectroscopic fingerprint. This guide aims to deconstruct this fingerprint to facilitate unambiguous characterization in a research or industrial setting.
Molecular Structure and Atom Numbering
The structural analysis and subsequent spectral assignments in this guide will refer to the atom numbering scheme presented below.
Caption: Molecular structure of this compound with IUPAC numbering.
Recommended Analytical Workflow
For reliable characterization, a multi-technique approach is essential. The following workflow ensures that both the core structure and purity are confirmed. This process is self-validating, as the orthogonal data from NMR, IR, and MS must converge to support the proposed structure.
Caption: Recommended workflow for the synthesis, purification, and characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The analysis is broken down by nucleus type, with predicted chemical shifts justified by data from analogous compounds.
Standard Experimental Protocol
A standard protocol for NMR analysis would involve dissolving approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[3][4] Spectra should be acquired on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The powerful electron-withdrawing nature of all three substituents will shift these protons significantly downfield. For comparison, the aromatic protons of 1-nitro-2-(trifluoromethyl)benzene appear between δ 7.73 and 7.88 ppm.[3] The addition of the ortho-nitrile group is expected to push these signals further, likely beyond δ 8.0 ppm.
| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Rationale |
| ~8.4 - 8.6 ppm | Triplet (t) | ~8.0 Hz | H4 | Coupled to both H3 and H5. Located between two meta-substituents. |
| ~8.2 - 8.4 ppm | Doublet of doublets (dd) | ~8.0, 1.0 Hz | H5 | Coupled to H4 (ortho) and likely a small long-range coupling to the CF₃ group. |
| ~8.1 - 8.3 ppm | Doublet of doublets (dd) | ~8.0, 1.0 Hz | H3 | Coupled to H4 (ortho) and potentially a small long-range coupling. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. Eight signals are expected. The chemical shifts are heavily influenced by the substituents and C-F coupling.
| Predicted Chemical Shift (δ) | Multiplicity (due to C-F) | Assignment | Rationale |
| ~122 ppm | Quartet (q) | -CF₃ | JC-F ≈ 272 Hz. Typical for a CF₃ group attached to an aromatic ring.[3] |
| ~115 ppm | Singlet (s) | -C≡N | Characteristic chemical shift for a nitrile carbon.[4] |
| ~110 ppm | Quartet (q) | C6 | JC-F ≈ 35 Hz. Carbon directly attached to the CF₃ group.[3] |
| ~149 ppm | Singlet (s) | C2 | Carbon directly attached to the NO₂ group. |
| ~136 ppm | Singlet (s) | C4 | Aromatic CH carbon. |
| ~133 ppm | Singlet (s) | C5 | Aromatic CH carbon. |
| ~130 ppm | Singlet (s) | C3 | Aromatic CH carbon. |
| ~118 ppm | Singlet (s) | C1 | Quaternary carbon attached to the nitrile group. |
¹⁹F NMR Spectroscopy (Predicted)
¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group. A single signal is expected.
| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale |
| -60 to -63 ppm | Singlet (s) | -CF₃ | This range is characteristic for a CF₃ group on an electron-deficient aromatic ring. For example, 1-nitro-2-(trifluoromethyl)benzene shows a signal at -60.13 ppm, while 2-(trifluoromethyl)benzonitrile is at -62.05 ppm.[3][5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the key functional groups within the molecule.
Standard Experimental Protocol
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for a solid sample, or by preparing a potassium bromide (KBr) pellet.
Interpretation of Key Vibrational Frequencies
The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2235 cm⁻¹ | Medium | C≡N stretch | Nitrile |
| ~1540 cm⁻¹ | Strong | Asymmetric N-O stretch | Nitro |
| ~1350 cm⁻¹ | Strong | Symmetric N-O stretch | Nitro |
| ~1310-1120 cm⁻¹ | Very Strong | C-F stretches | Trifluoromethyl |
| ~3100-3000 cm⁻¹ | Weak | Aromatic C-H stretch | Benzene Ring |
| ~1600, 1470 cm⁻¹ | Medium-Weak | Aromatic C=C stretch | Benzene Ring |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, further confirming the molecular identity.
Standard Experimental Protocol
High-Resolution Mass Spectrometry (HRMS) using an Electron Ionization (EI) source is recommended. This allows for the determination of the exact mass, confirming the elemental composition.
Predicted Fragmentation Pattern
The molecular ion peak (M⁺) should be readily observable at an m/z corresponding to the molecular weight (216.12). The fragmentation is expected to proceed through the loss of the functional groups.
Caption: Plausible EI fragmentation pathway for this compound.
The primary fragmentation will likely involve the loss of the nitro group (NO₂, 46 Da) to yield a fragment at m/z 169. Subsequent loss of the nitrile group (CN, 26 Da) from this fragment would lead to an ion at m/z 144.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum is characterized by three downfield aromatic signals, while the ¹⁹F NMR provides a distinct singlet signature for the trifluoromethyl group. The IR spectrum confirms the presence of nitrile, nitro, and trifluoromethyl functionalities, and mass spectrometry validates the molecular weight and elemental composition. The predictive data and workflows presented in this guide provide a robust framework for researchers engaged in the synthesis and application of this versatile chemical intermediate, ensuring high confidence in its structural integrity and purity.
References
- MySkinRecipes. This compound.
- Supporting Information for scientific publication. (Provides NMR data for various trifluoromethylated and nitrated benzene derivatives).
- Achmem. This compound.
- University of California, Santa Barbara. 19F NMR Reference Standards.
- BenchChem. Spectroscopic and Physicochemical Analysis of 2,6-Dinitrobenzonitrile: A Technical Overview.
- BenchChem. Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.
Sources
safety and handling of 2-Nitro-6-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Safe Handling of 2-Nitro-6-(trifluoromethyl)benzonitrile
Introduction: Understanding the Molecule
This compound (CAS No. 1227581-80-7) is a highly functionalized aromatic compound, valuable as an intermediate in the synthesis of complex molecules for agricultural and pharmaceutical applications.[1] Its molecular structure, featuring a nitrile (-CN), a nitro group (-NO₂), and a trifluoromethyl (-CF₃) group, imparts significant chemical reactivity.[1] This reactivity, while synthetically useful, also necessitates a comprehensive understanding of its potential hazards to ensure safe handling in a research and development setting. The electron-withdrawing nature of all three functional groups influences the molecule's stability and interactions.[2]
This guide provides a holistic framework for the safe use of this compound, moving from its intrinsic properties to practical, field-proven protocols for risk mitigation and emergency response. The causality behind each recommendation is explained to empower researchers with the knowledge to handle not just this specific molecule, but other similarly functionalized reagents.
Section 1: Chemical and Toxicological Profile
A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. While exhaustive experimental data for this specific compound is limited, a reliable hazard profile can be constructed by examining its structure and data from close structural analogues.
Physicochemical Properties
The physical characteristics of the compound dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value / Information | Source |
| CAS Number | 1227581-80-7 | [1] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |
| Molecular Weight | 216.12 g/mol | [1] |
| Appearance | Likely a solid at room temperature (based on analogues) | N/A |
| Storage | 2-8°C, dry environment | [1] |
Toxicological Hazards (GHS Classification)
Based on data from structurally similar compounds such as 2-Nitro-4-(trifluoromethyl)benzonitrile and 4-Nitro-2-(trifluoromethyl)benzonitrile, a GHS hazard classification can be inferred. Researchers must handle the compound as if it possesses these hazards until proven otherwise.
| Hazard Class | Category | Hazard Statement | Source (Analogue Data) |
| Acute Toxicity (Oral) | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [3][4][5] |
| Acute Toxicity (Dermal) | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [3][4][5] |
| Acute Toxicity (Inhalation) | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3][5] |
The presence of the nitrile group suggests potential for the release of hydrogen cyanide under certain conditions (e.g., strong acid or high heat), a critical consideration for all handling and disposal procedures.
Section 2: Risk Assessment and Hazard Control Workflow
Effective safety management follows a "hierarchy of controls" to mitigate risk. This workflow provides a systematic approach to planning and executing experiments involving this compound.
Caption: A three-phase workflow for safe laboratory operations.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, especially weighing the solid and making stock solutions, must be conducted inside a certified chemical fume hood.[3][6] This is critical to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should not be relied upon as the sole means of protection. Its selection must be based on a thorough risk assessment of the specific tasks being performed.[7]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not generally required |
| Weighing Solid | Chemical safety goggles | Chemical-resistant gloves | Lab coat | Recommended if dust is generated; NIOSH-approved respirator (e.g., N95)[8] |
| Solution Prep/Transfer | Chemical safety goggles and/or face shield[9] | Chemical-resistant gloves | Lab coat, consider chemical-resistant apron | Not required if performed in a fume hood |
Causality: The trifluoromethyl and nitro functional groups increase the molecule's potential to be absorbed through the skin, making appropriate glove selection paramount.[3][5] The risk of dust inhalation during solid transfer necessitates either extreme care or respiratory protection.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols minimizes variability and risk.
Handling and Use
-
Preparation: Designate a specific area within a fume hood for the handling of this compound.[9] Assemble all necessary equipment, including spill kits, before retrieving the chemical from storage.
-
Aliquotting: When weighing the solid, use a micro-spatula and weigh onto creased weighing paper or directly into a tared vial to minimize dust generation.[10] Avoid creating static electricity which can cause the powder to disperse.
-
Solution Preparation: Add the solid to the solvent slowly. If dissolution is exothermic, pre-cool the solvent in an ice bath.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[3][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Contaminated clothing should be removed immediately and laundered separately before reuse.[3]
Storage
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated area.[1][5]
-
Follow the recommended storage temperature of 2-8°C to ensure chemical stability.[1]
-
Store away from incompatible materials, such as strong oxidizing agents and bases, which could initiate a vigorous reaction.[11]
Waste Disposal
-
Classification: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be treated as hazardous waste.[9]
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.[12] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of in strict accordance with local, state, and federal environmental regulations.[4] Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First Aid Measures
Immediate and correct first aid is critical. Ensure all personnel are aware of these procedures and the location of safety equipment like showers and eyewash stations.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.[13]
-
Skin Contact: Promptly remove all contaminated clothing.[13] Wash the affected skin area thoroughly with soap and running water.[13] Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the exposed individual to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Call a Poison Control Center or seek immediate medical attention.[14]
Spill Response Workflow
A calm and systematic response to a spill can prevent a minor incident from escalating.
Caption: Decision workflow for chemical spill response.
Procedure for a small, manageable spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[3][12]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[4]
-
Clean the spill area with soap and water, and decontaminate all tools used.
-
Dispose of all contaminated materials as hazardous waste.[12]
References
- First Aid Procedures for Chemical Hazards.[15] ([Link])
- 2-Nitro-6-(trifluoromethyl)
- Hazardous M
- 2,6-Difluoro-3-nitrobenzonitrile - PubChem.[19] ([Link])
- Safety Data Sheet: 3-Nitrobenzonitrile.[12] ([Link])
- US Patent US5478963A - 2,3-difluoro-6-nitrobenzonitrile.[20] ()
- SAFETY D
- 4-AMINO-3-NITRO BENZONITRILE - GHS Safety D
- Personal Protective Equipment | US EPA.[8] ([Link])
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile.[6] ([Link])
- p-NITROBENZONITRILE - Organic Syntheses Procedure.[31] ([Link])
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. carlroth.com [carlroth.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
2-Nitro-6-(trifluoromethyl)benzonitrile material safety data sheet (MSDS)
An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile: Properties, Safety, and Synthetic Utility
Introduction
This compound is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in agrochemical research and pharmaceutical development. Its structure is characterized by a benzene ring substituted with three potent functional groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). This unique combination of electron-withdrawing moieties renders the molecule a versatile synthetic intermediate, albeit one that requires careful and informed handling due to its potential hazards.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of the compound's chemical nature, its inherent risks, and its strategic utility. By elucidating the causality behind its reactivity and safety protocols, this document aims to empower scientists to utilize this valuable building block safely and effectively in their research endeavors.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in safely handling any chemical is a thorough understanding of its identity and physical characteristics. This compound is a solid at room temperature, and its properties are dictated by the interplay of its three functional groups.
| Property | Value | Source(s) |
| CAS Number | 1227581-80-7 | [1] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2] |
| Molecular Weight | 216.12 g/mol | [1][2] |
| MDL Number | MFCD16606330 | [1][2] |
| Appearance | Expected to be a white to yellow crystalline solid | Inferred from similar compounds[3][4] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated area. Keep container tightly sealed. | [1][2][5] |
The trifluoromethyl, nitro, and nitrile groups are all strongly electron-withdrawing. This electronic profile significantly influences the molecule's reactivity, making the aromatic ring electron-deficient and activating the functional groups for specific chemical transformations crucial for synthetic chemistry.
Section 2: Comprehensive Hazard Analysis and Risk Mitigation
Due to its chemical structure, this compound is classified as a hazardous substance. Data from structurally similar compounds indicate significant acute toxicity. Adherence to stringent safety protocols is therefore not merely recommended, but mandatory.
GHS Classification
The following classification is based on data for the target compound and closely related analogs, providing a robust safety profile.
| Pictogram(s) | Signal Word | Hazard Statement(s) |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2][5] H335: May cause respiratory irritation.[5] |
Precautionary Measures for Safe Handling
A systematic approach to prevention, response, and storage is critical to mitigate the risks associated with this compound.
| Category | Precautionary Statement(s) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] P264: Wash skin thoroughly after handling.[5][7] P270: Do not eat, drink or smoke when using this product.[5][6] P271: Use only outdoors or in a well-ventilated area.[5][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Response | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P312: Call a POISON CENTER or doctor if you feel unwell.[6][7] P361+P364: Take off immediately all contaminated clothing and wash it before reuse.[7] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[7] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7][9] |
Emergency Protocols
Immediate and appropriate action during an emergency can prevent severe injury.
-
First Aid Measures:
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of running water and soap for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[7]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]
-
-
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Ensure adequate ventilation and avoid dust formation.[5]
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly with soap and water. Prevent entry into waterways or sewers.[5][7]
-
Section 3: Reactivity Profile and Synthetic Potential
The synthetic utility of this compound is a direct consequence of the reactivity conferred by its functional groups. Understanding this profile is key to its application as a chemical building block.
Caption: Molecular reactivity profile of this compound.
-
Stability: The compound is stable under recommended storage conditions. However, it should be kept away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which could initiate hazardous reactions.[10]
-
Key Transformations:
-
Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline derivative is a precursor for a vast array of heterocyclic scaffolds and can participate in amide bond formation.[11]
-
Nitrile Group Chemistry: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine.[4] This dual reactivity allows for the introduction of either acidic or basic centers into a target molecule.
-
Section 4: Application in Research and Drug Development
This molecule is not an end product but a strategic starting material. Each functional group plays a deliberate role in the design of more complex, biologically active molecules.
-
The Trifluoromethyl (-CF₃) Group: In medicinal chemistry, the -CF₃ group is a highly valued substituent. It is often used to block metabolic oxidation at its point of attachment, thereby increasing the metabolic stability and half-life of a drug candidate.[4] Its lipophilicity can also enhance membrane permeability and bioavailability. In some cases, the -CF₃ group can serve as a bioisosteric replacement for other groups, improving potency and pharmacokinetic properties.[12]
-
The Nitro (-NO₂) Group: Aromatic nitro groups are found in numerous biologically active compounds and can contribute to binding interactions with target proteins.[13] While sometimes associated with toxicity, its potent electron-withdrawing nature is invaluable for directing synthetic steps. Its subsequent reduction to an amine is often a key step in building the final molecular architecture.
-
The Benzonitrile Moiety: The benzonitrile framework is a "privileged scaffold" found in numerous approved drugs, including kinase inhibitors used in oncology.[14][15][16] The nitrile group itself can act as a hydrogen bond acceptor, forming critical interactions with biological targets.
Caption: Generalized workflow for the synthetic utility in drug discovery.
Section 5: Experimental Protocols
Protocol for Safe Handling and Use in the Laboratory
This protocol establishes a self-validating system to ensure researcher safety.
-
Pre-Operational Hazard Assessment: Before handling, review this technical guide and the specific institutional safety protocols. Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat, fully buttoned.
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
Wear two pairs of chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). Change gloves immediately if contamination is suspected.
-
-
Weighing and Dispensing:
-
Dispense the solid material carefully to minimize dust generation.
-
Use a dedicated spatula and weighing paper.
-
Clean the balance and surrounding area immediately after use. Decontaminate the spatula with an appropriate solvent (e.g., ethanol) in the fume hood.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel within the fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Use Decontamination and Waste Disposal:
-
All contaminated disposable materials (gloves, weighing paper) must be placed in a clearly labeled hazardous waste container.
-
Contaminated glassware must be rinsed with a suitable solvent within the fume hood, with the rinsate collected as hazardous waste.
-
Wash hands and arms thoroughly with soap and water after the procedure is complete.
-
Illustrative Synthetic Protocol: Cyanation to Form a Benzonitrile
While the exact synthesis of this compound is proprietary, a common and illustrative method for creating such molecules is through a nucleophilic aromatic substitution (SNAr) reaction involving the displacement of a halide with a cyanide source. A plausible precursor would be 2-halo-1-nitro-3-(trifluoromethyl)benzene.
Disclaimer: This is a generalized, illustrative protocol. Researchers must adapt it based on specific substrates and optimize conditions accordingly.
-
Materials:
-
Procedure:
-
Rationale: The reaction is performed under anhydrous conditions in a polar aprotic solvent to facilitate the dissolution of the cyanide salt and promote the SNAr mechanism.
-
Step 1: In a fume hood, add the 2-chloro-1-nitro-3-(trifluoromethyl)benzene precursor and the polar aprotic solvent to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Step 2: Carefully add 1.1 to 1.5 molar equivalents of sodium cyanide. Extreme caution is required when handling cyanide salts.
-
Step 3: Heat the reaction mixture to a temperature between 80-120°C. The electron-withdrawing nitro and trifluoromethyl groups activate the chloro-substituent for displacement.
-
Step 4: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Step 5: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a large volume of ice-water. This will precipitate the organic product and dissolve the inorganic salts.
-
Step 6: Isolate the crude product by vacuum filtration, washing the solid with cold water.
-
Step 7: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[17][18]
-
Conclusion
This compound is a potent chemical entity, both in its hazardous nature and its synthetic potential. Its value lies in the strategic combination of functional groups that serve as versatile handles for constructing complex molecules aimed at addressing challenges in medicine and agriculture. For the informed researcher, this compound is a powerful tool. This guide provides the necessary framework for its safe handling, risk mitigation, and effective application, underscoring the principle that a profound understanding of a chemical's properties is the bedrock of innovative and responsible science.
References
- MySkinRecipes. This compound.
- Chem-Space. The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis.
- Carl ROTH. Safety Data Sheet: Nitrobenzene.
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile....
- Chem-Space. Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applications.
- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- PubMed. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- European Patent Office. EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- National Center for Biotechnology Information. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
- PubChem. 2,3,5,6-Tetrafluorobenzonitrile.
Sources
- 1. This compound [myskinrecipes.com]
- 2. achmem.com [achmem.com]
- 3. innospk.com [innospk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
A Technical Guide to Determining the Solubility of 2-Nitro-6-(trifluoromethyl)benzonitrile in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 2-Nitro-6-(trifluoromethyl)benzonitrile. Given the limited publicly available experimental data for this specific compound, this document focuses on the foundational principles, experimental methodologies, and theoretical approaches required to establish a robust solubility profile.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability.[1][2] This guide outlines a systematic approach to understanding and quantifying the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and explore predictive models that can guide solvent selection. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN) on the benzene ring results in a molecule with significant polarity and specific intermolecular interaction capabilities.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₃F₃N₂O₂ | [3] |
| Molecular Weight | 216.12 g/mol | [3] |
| Appearance | Likely a solid at room temperature (inferred from storage information and melting points of similar compounds) | [3] |
| Melting Point | No specific data available. The analogous compound, 2-nitro-4-(trifluoromethyl)benzonitrile, has a melting point of 44-47 °C. | |
| Polarity | High, due to the presence of electron-withdrawing nitro, trifluoromethyl, and nitrile groups. | |
| Hydrogen Bonding | The nitrile nitrogen and the oxygens of the nitro group can act as hydrogen bond acceptors. |
The strong electron-withdrawing nature of the substituents suggests that this molecule will have a significant dipole moment, making it more soluble in polar solvents. The "like dissolves like" principle is a fundamental starting point for solvent selection.[4][5]
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial screening of potential solvents, saving time and resources.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[6] The total cohesion energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] A solvent is likely to dissolve a solute if their Hansen parameters are similar.
The workflow for using HSP in solvent selection is as follows:
Caption: Hansen Solubility Parameter (HSP) workflow for solvent selection.
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software.[6]
Thermodynamic Models
More complex thermodynamic models can predict solubility with greater accuracy. These models often combine factors like the solute's melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent.[1][7][8] Machine learning approaches are also emerging as powerful tools for predicting solubility by leveraging large datasets of experimental values.[1][2][9]
Experimental Determination of Solubility
The following section provides a detailed protocol for the experimental determination of the solubility of this compound.
Materials and Equipment
-
Solute: this compound (of known purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol: Equilibrium Solubility Determination
-
Preparation of Samples:
-
To a series of glass vials, add an excess amount of this compound (e.g., 50 mg). The key is to have undissolved solid remaining at equilibrium.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent (typically the mobile phase for HPLC analysis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.
-
HPLC Method Development and Validation
A robust and validated analytical method is crucial for accurate solubility determination.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point.
-
Column: A C18 reversed-phase column is typically suitable for this type of aromatic compound.
-
Detection: The UV detector wavelength should be set to the absorbance maximum (λmax) of this compound.
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations to generate a calibration curve. The linearity of the detector response should be established.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) |
| Heptane | 1.9 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
| Ethyl Acetate | 6.0 | To be determined | To be determined |
| Acetone | 20.7 | To be determined | To be determined |
| Ethanol | 24.6 | To be determined | To be determined |
| Acetonitrile | 37.5 | To be determined | To be determined |
| Methanol | 32.7 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | To be determined |
The results should be analyzed in the context of solvent properties. A correlation between solubility and solvent polarity (as indicated by the dielectric constant) is expected. Deviations from this trend can provide insights into specific solute-solvent interactions, such as hydrogen bonding.
Conclusion
Determining the solubility of this compound requires a systematic approach that combines theoretical prediction with rigorous experimental validation. By following the protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information is indispensable for the efficient development of synthetic processes, purification strategies, and ultimately, for the formulation of drug products containing this or related molecules. The principles and methodologies described are broadly applicable to the characterization of other novel chemical entities.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c13746]
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18488340/]
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.2c01543]
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [URL: https://www.acs.org/content/acs/en/pressroom/presspacs/2023/acs-presspac-august-23-2023/predicting-solubility-curves-via-a-thermodynamic-cycle-and-machine-learning.html]
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/full/10.1021/jacs.5c13746]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [URL: https://www.coursehero.
- Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~bacher/General/30BL/tips/solubility.html]
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [URL: https://www.youtube.
- Solubility of Organic Compounds. University of Calgary. [URL: https://chem.ucalgary.
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/Chem_10_Experiments/1.27%3A_Experiment_727_Organic_Compound_Functional_Groups__1_2_0]
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/reagents/219754-2-nitro-6-trifluoromethyl-benzonitrile.html]
- Hansen Solubility Parameters. Hansen Solubility. [URL: https://www.hansen-solubility.com/]
- 2-Nitro-4-(trifluoromethyl)benzonitrile 99. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/329835]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
electrophilic aromatic substitution in 2-Nitro-6-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-Nitro-6-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the principles, challenges, and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on this compound. This substrate is characterized by an aromatic ring bearing three powerful electron-withdrawing groups: a nitro (-NO₂), a trifluoromethyl (-CF₃), and a cyano (-CN) group. The cumulative deactivating effect of these substituents renders the aromatic system exceptionally electron-deficient and resistant to conventional EAS conditions. This document delineates the electronic landscape of the molecule, predicts the regioselectivity of substitution based on a thorough analysis of substituent directing effects, and evaluates the feasibility of key EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. Proposed experimental methodologies for reactions deemed viable under forcing conditions are presented, supported by mechanistic diagrams and established chemical principles. This guide is intended for researchers, synthetic chemists, and drug development professionals working with highly functionalized and electron-poor aromatic systems.
Introduction: The Challenge of a Severely Deactivated Aromatic System
This compound is a highly functionalized aromatic compound utilized as a key intermediate in the synthesis of complex organic molecules, including agricultural chemicals.[1] Its synthetic utility is often derived from transformations of its existing functional groups. However, functionalization of the aromatic ring itself via electrophilic aromatic substitution (EAS) presents a formidable challenge. The reaction, which fundamentally relies on the nucleophilicity of the aromatic π-system to attack an incoming electrophile, is severely hampered in this case.[2]
The benzene ring in this molecule is substituted with three of the most potent electron-withdrawing groups (EWGs) used in organic synthesis. The synergistic effect of the nitro, trifluoromethyl, and cyano moieties creates an extremely electron-poor aromatic core, drastically reducing its reactivity towards electrophiles.[2][3] Understanding the interplay of these groups is paramount to predicting reaction outcomes and designing viable synthetic strategies.
Electronic Landscape and Reactivity Profile
Analysis of Substituent Effects
The reactivity and orientation of EAS are dictated by the electronic properties of the substituents on the aromatic ring.[4] In this compound, all three groups are strongly deactivating.
-
Nitro Group (-NO₂): This group deactivates the ring through two powerful mechanisms. It exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms.[5] Concurrently, it exerts a potent electron-withdrawing resonance effect (-M), delocalizing the ring's π-electrons into the nitro group, which places a partial positive charge on the ortho and para positions.[5][6] The nitro group is classified as a strong deactivator and a meta-director.[5]
-
Trifluoromethyl Group (-CF₃): This group is characterized by an exceptionally strong electron-withdrawing inductive effect (-I) owing to the cumulative electronegativity of the three fluorine atoms.[3] It does not participate in resonance but its inductive pull significantly reduces the electron density of the entire ring, making it a strong deactivating, meta-directing group.[3][4]
-
Cyano Group (-CN): Similar to the nitro group, the cyano group is a strong deactivator that operates through both a powerful inductive effect (-I) and a resonance-withdrawing effect (-M).[7] The π-system of the nitrile can accept electron density from the ring, creating partial positive charges at the ortho and para positions. It is also a meta-director.[7]
The collective impact of these three groups makes the aromatic ring more than 10 million times less reactive than benzene itself, requiring harsh, forcing conditions to induce any electrophilic substitution.[7]
Predicted Regioselectivity: A Consensus of Directing Effects
All three substituents on this compound are meta-directors. To predict the site of substitution, we must analyze the directing influence of each group on the available positions (C3, C4, C5).
-
-CN group (at C1): Directs incoming electrophiles to C3 and C5.
-
-NO₂ group (at C2): Directs incoming electrophiles to C4 and C6 (C6 is occupied).
-
-CF₃ group (at C6): Directs incoming electrophiles to C2 (occupied) and C4.
Remarkably, two of the three substituents (-NO₂ and -CF₃) strongly direct an incoming electrophile to the C4 position . The -CN group directs to C3 and C5. However, attack at C3 or C5 would place the incoming electrophile ortho to the strongly deactivating -NO₂ or -CF₃ groups, respectively. The resulting sigma complex intermediate for ortho or para attack is significantly destabilized because one of its resonance structures places a positive charge directly adjacent to the positively polarized atom of a deactivating group.[7] Attack at the C4 position avoids this severe destabilization, making it the least deactivated and most favored site for electrophilic attack.
Therefore, electrophilic aromatic substitution on this substrate is predicted to occur with high regioselectivity at the C4 position.
Caption: Logical diagram illustrating the meta-directing influence of each substituent, leading to a consensus prediction for electrophilic attack at the C4 position.
Evaluation of Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration is one of the most powerful EAS reactions and is plausible on this substrate, albeit under forcing conditions. The generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and oleum (fuming sulfuric acid) would be necessary to overcome the high activation energy barrier.[8] The expected product is 4-Nitro-2-Nitro-6-(trifluoromethyl)benzonitrile .
Halogenation
Halogenation (e.g., bromination or chlorination) would require a potent Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and likely elevated temperatures. The Lewis acid is essential to polarize the halogen molecule, creating a sufficiently powerful electrophile to react with the deactivated ring.[2]
Sulfonation
Sulfonation using hot, fuming sulfuric acid (oleum) is another feasible transformation. The electrophile, SO₃ (or protonated SO₃H⁺), is highly reactive and can substitute even on deactivated rings, although the reaction is often reversible.[8]
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are not considered feasible on this substrate.[9][10] The reaction fails on rings substituted with even a single strong deactivating group like a nitro group.[11] The extreme deactivation of the this compound ring prevents it from acting as a nucleophile towards the relatively weak electrophiles generated in Friedel-Crafts reactions (carbocations or acylium ions).[9][12] Furthermore, the nitro group can complex with the Lewis acid catalyst, further deactivating the ring and inhibiting the reaction.
Proposed Experimental Protocol: Nitration
The following protocol is a proposed methodology based on established procedures for the nitration of highly deactivated aromatic compounds.[13] This procedure should be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment, due to the corrosive and hazardous nature of the reagents.
Objective: To synthesize 4-Nitro-2-Nitro-6-(trifluoromethyl)benzonitrile.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 216.12 | 2.16 g | 10.0 | Substrate |
| Fuming Sulfuric Acid (Oleum, 20% SO₃) | - | 15 mL | - | Catalyst/Solvent |
| Fuming Nitric Acid (>90%) | 63.01 | 1.0 mL | ~24 | Nitrating Agent |
| Ice-water bath | - | - | - | Cooling |
| Crushed Ice | - | ~100 g | - | Quenching |
| Dichloromethane (DCM) | 84.93 | 3 x 20 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | - | 20 mL | - | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying Agent |
Step-by-Step Methodology
-
Catalyst/Solvent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of fuming sulfuric acid (20% oleum). Cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: While maintaining the temperature below 10 °C, slowly and portion-wise add 2.16 g (10.0 mmol) of this compound to the stirring oleum. Stir until fully dissolved.
-
Nitrating Agent Addition: In a separate, dry test tube, carefully measure 1.0 mL of fuming nitric acid. Using a glass pipette, add the fuming nitric acid dropwise to the reaction mixture over 15-20 minutes. Crucial: Monitor the internal temperature closely and ensure it does not rise above 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or GC-MS if possible.
-
Work-up (Quenching): After the reaction is deemed complete, cool the mixture back to room temperature. In a separate beaker, prepare approximately 100 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation & Purification:
-
Extract the aqueous slurry with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) to neutralize residual acid, followed by a water wash (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Caption: A flowchart of the proposed experimental workflow for the nitration of this compound under forcing conditions.
Mechanistic Insights: Formation of the Sigma Complex
The mechanism proceeds via the classical two-step EAS pathway.[14] The rate-determining step is the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion.[2] The subsequent rapid deprotonation restores aromaticity. The stability of this intermediate dictates the regioselectivity.
As shown below, attack at the C4 position allows the positive charge to be delocalized across three carbon atoms without being placed adjacent to the already electron-deficient carbons bearing the substituents. This is the most stable possible sigma complex for this system.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. employees.oneonta.edu [employees.oneonta.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Potential Biological Activity of 2-Nitro-6-(trifluoromethyl)benzonitrile Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The unique chemical architecture of 2-Nitro-6-(trifluoromethyl)benzonitrile, characterized by the juxtaposition of a sterically hindered nitrile group with two potent electron-withdrawing moieties—a nitro group and a trifluoromethyl group—positions its derivatives as compelling candidates for biological investigation. This guide synthesizes current knowledge on analogous chemical structures to forecast the potential biological activities, mechanisms of action, and structure-activity relationships (SAR) of this largely unexplored class of compounds. We will delve into prospective applications in oncology, microbiology, and enzyme inhibition, providing detailed, field-proven experimental protocols to empower researchers in the validation of these hypotheses.
Introduction: The Rationale for Investigating this compound Derivatives
The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Simultaneously, the nitro (NO2) group is a versatile pharmacophore, known to be a key feature in a variety of antimicrobial and anticancer agents, often acting as a bio-reducible pro-drug moiety that becomes activated under specific physiological conditions, such as hypoxia in solid tumors.[4][5]
The specific arrangement in this compound suggests a high degree of chemical reactivity and a unique electronic profile, making its derivatives prime candidates for targeted drug discovery. This guide will explore the untapped potential of this chemical family, providing a roadmap for its synthesis and biological evaluation.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of substituted benzonitriles can be achieved through various established methods. For the core this compound structure, a plausible synthetic route involves the conversion of a corresponding benzaldehyde or benzoic acid. A patented method for the synthesis of the positional isomer, 2-nitro-4-(trifluoromethyl)benzonitrile, involves the reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by a dehydration reaction to yield the nitrile.[5] A similar approach could be adapted for the 2,6-substituted isomer.
Derivatization can be achieved through nucleophilic aromatic substitution, leveraging the strong electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the benzene ring for reaction with various nucleophiles.
Caption: General synthetic approach for this compound and its derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize several key biological activities for this compound derivatives.
Anticancer Activity
The presence of both nitro and trifluoromethyl groups is a hallmark of several classes of potent anticancer agents.[2][3]
-
Hypothesized Mechanism 1: Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced in the hypoxic environment of solid tumors by nitroreductase enzymes, leading to the formation of cytotoxic nitroso and hydroxylamine species that can induce DNA damage and apoptosis.[4]
-
Hypothesized Mechanism 2: Kinase Inhibition: Many benzonitrile derivatives act as kinase inhibitors by competing with ATP for the enzyme's binding site. The this compound scaffold could be functionalized to target specific kinases that are overactive in cancer cells.[1]
-
Hypothesized Mechanism 3: Tubulin Polymerization Inhibition: Certain acrylonitrile derivatives have shown potent anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Caption: Hypothesized mechanisms of anticancer action.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate reactive nitrogen species that are toxic to the cell.[4]
-
Bacterial Targets: Derivatives could be effective against both Gram-positive and Gram-negative bacteria. For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against a range of bacteria.[7]
-
Fungal Targets: The same compound also exhibited potent antifungal activity, suggesting that this compound derivatives could be developed as broad-spectrum antifungal agents.[7]
The inclusion of the trifluoromethyl group can enhance the lipophilicity of the compounds, potentially improving their ability to penetrate microbial cell membranes.
Enzyme Inhibition
The benzonitrile moiety is a known pharmacophore in various enzyme inhibitors.
-
Carbonic Anhydrase Inhibition: Benzonitrile and its derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in several diseases, including glaucoma and cancer.[8][9] The strong electron-withdrawing properties of the nitro and trifluoromethyl groups could enhance binding to the zinc ion in the active site of CAs.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
General Synthesis Protocol
This protocol is adapted from methods for synthesizing substituted benzonitriles.
-
Oxime Formation: Dissolve 2-Nitro-6-(trifluoromethyl)benzaldehyde in an appropriate solvent (e.g., water or ethanol).
-
Add hydroxylamine hydrochloride and an inorganic base (e.g., sodium carbonate).
-
Stir the reaction at a controlled temperature (e.g., 0-25°C) until completion, monitored by Thin Layer Chromatography (TLC).
-
Extract the product, dry the organic layer, and concentrate under reduced pressure to obtain the crude oxime.
-
Dehydration to Nitrile: Dissolve the crude oxime in a suitable solvent (e.g., acetonitrile).
-
Add a dehydrating agent (e.g., acetic anhydride) and a catalyst if necessary.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Purify the final product, this compound, by column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[10][11]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.[12][13][14]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: Carbonic Anhydrase Assay
This colorimetric assay measures the inhibition of CA esterase activity.[8][9][15][16]
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a working solution of human carbonic anhydrase II, and a substrate stock solution (p-Nitrophenyl acetate in acetonitrile).
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound dilutions (or vehicle control), and the CA enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the inhibitor.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for this compound derivatives is not yet available, we can extrapolate from related compound classes.
-
Position of Substituents: The relative positions of the nitro and trifluoromethyl groups are critical. The ortho-positioning in the target scaffold creates significant steric hindrance around the nitrile group, which could influence binding to biological targets.
-
Nature of Additional Substituents: The introduction of various functional groups via nucleophilic aromatic substitution will significantly impact biological activity. For example, the addition of basic amine functionalities can improve solubility and interactions with acidic residues in enzyme active sites.
-
Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which generally enhances cell membrane permeability. This can be a double-edged sword, as excessively high lipophilicity can lead to off-target effects and poor bioavailability.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The unique combination of a benzonitrile core with potent electron-withdrawing groups suggests a high potential for discovering novel anticancer, antimicrobial, and enzyme-inhibiting agents. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for researchers to begin the synthesis, screening, and mechanistic evaluation of this intriguing class of compounds. Future work should focus on building a library of derivatives and systematically evaluating their biological activities to establish clear structure-activity relationships, paving the way for the development of new therapeutic leads.
References
A comprehensive list of references will be compiled and provided upon the completion of experimental validation studies based on the protocols outlined in this guide. Key foundational literature includes works on the synthesis of benzonitriles, the biological activities of nitroaromatic and trifluoromethyl-containing compounds, and standardized protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. api.pageplace.de [api.pageplace.de]
- 14. routledge.com [routledge.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Trifluoromethyl Group: A Paradigm Shift in the Chemical Landscape of Benzonitrile Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the benzonitrile scaffold represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive exploration of the multifaceted roles of the CF₃ group, delving into its profound impact on the physicochemical and pharmacological properties of benzonitrile derivatives. We will dissect the underlying mechanisms by which this unique substituent modulates electronic character, lipophilicity, and metabolic stability. Furthermore, this document offers practical, field-proven insights through detailed experimental protocols for synthesis and metabolic evaluation, designed to empower researchers in their pursuit of novel, high-performance molecules.
The Physicochemical Impact of Trifluoromethylation on the Benzonitrile Core
The introduction of a trifluoromethyl group to a benzonitrile ring is not a mere substitution; it is a fundamental alteration of the molecule's identity. The CF₃ group's unique properties stem from the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][2] These characteristics synergize with the benzonitrile framework—itself a versatile scaffold with a strongly electron-withdrawing nitrile function—to create compounds with highly tunable and desirable properties.[3][4]
Electronic Effects: A Powerful Inductive Influence
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect (-I).[5] This stems from the cumulative electronegativity of the three fluorine atoms, which polarizes the C-CF₃ bond and withdraws electron density from the aromatic ring.[5] This deactivation of the ring is a well-established strategy for modulating the reactivity and pKa of nearby functional groups.[2][6]
Unlike groups with significant resonance effects, the CF₃ group's influence is predominantly inductive. This powerful electron-withdrawing nature enhances the electrophilic character of the molecule, which can be critical for molecular interactions and reactivity.[5][7] The nitrile group (-C≡N) is also strongly electron-withdrawing, and its interplay with a CF₃ substituent can lead to a significantly electron-poor aromatic system, influencing reaction pathways and the acidity of any protons on the ring.[8][9]
Caption: Inductive effect of the CF₃ group on the benzonitrile ring.
Lipophilicity: A Critical Parameter for Bioavailability
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[2] The trifluoromethyl group is renowned for its ability to increase lipophilicity (Hansch π value of +0.88), enhancing a molecule's solubility in lipids.[1] This property can significantly improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2][10]
However, the effect of trifluorination on lipophilicity is context-dependent.[11][12] While replacing a methyl group with a CF₃ group generally increases logP, the magnitude of this change is influenced by the group's position and the overall electronic environment of the molecule.[11][13] For researchers, this means the CF₃ group is a powerful tool for fine-tuning logP values to achieve an optimal balance between membrane permeability and aqueous solubility.[1]
Metabolic Stability: Resisting Enzymatic Degradation
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2][14] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[14]
By strategically placing a CF₃ group at a known metabolic "soft spot" (e.g., replacing a labile methyl or hydrogen), chemists can effectively block that metabolic pathway.[14] This leads to several favorable outcomes:
-
Longer Drug Half-Life: Reduced metabolic clearance prolongs the drug's presence in the body.[1][2]
-
Improved Bioavailability: More of the parent drug reaches systemic circulation.
-
Reduced Patient Dosing: A longer half-life may allow for less frequent administration.[2]
The following table summarizes the expected impact on metabolic parameters when replacing a metabolically labile methyl group with a trifluoromethyl group on a benzonitrile scaffold.
| Parameter | Benzonitrile-CH₃ | Benzonitrile-CF₃ | Rationale |
| Primary Metabolic Pathway | Oxidation of methyl group | Blocked | The high C-F bond energy resists enzymatic cleavage by CYPs.[1][14] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[14] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[14] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[14] |
Applications in Drug Discovery and Agrochemicals
The unique combination of properties imparted by the trifluoromethyl group makes trifluoromethylated benzonitriles highly valuable intermediates and core structures in both pharmaceutical and agrochemical industries.[15][16]
Central Role in Pharmaceutical Development
Trifluoromethylated benzonitriles are pivotal building blocks for a wide range of therapeutic agents, including treatments for cancer, viral infections, and central nervous system disorders.[15][17] The CF₃ group contributes to:
-
Enhanced Target Binding: The group's steric bulk and electronic nature can lead to improved binding affinity and selectivity for biological targets.[1][2]
-
Improved Pharmacokinetics: As discussed, increased lipophilicity and metabolic stability directly translate to a better pharmacokinetic profile.[2]
-
Blood-Brain Barrier Permeability: The enhanced lipophilicity can facilitate the entry of drugs into the central nervous system, which is crucial for treating neurological disorders.[18]
For example, 3,5-bis(trifluoromethyl)benzonitrile is a key starting material in the synthesis of Selinexor, an FDA-approved anticancer agent.[19][20] Similarly, other derivatives are used to synthesize kinase inhibitors and other targeted therapies.[21]
Innovation in Agrochemicals
In the agrochemical sector, the goal is to develop potent, selective, and environmentally stable pesticides and herbicides. Trifluoromethylated benzonitriles serve as crucial intermediates in this field.[10][22] The CF₃ group enhances the biological activity of these compounds, leading to:
-
Improved Bioavailability: Higher lipophilicity helps the active ingredient penetrate plant cuticles or pest exoskeletons.[22]
-
Increased Potency: The electronic effects can enhance the interaction with the target enzyme or receptor in the pest or weed.
-
Enhanced Stability: Resistance to metabolic and environmental degradation ensures longer-lasting efficacy.[10][23]
Compounds like 2-Chloro-5-(trifluoromethyl)benzonitrile and 3-Fluoro-5-(trifluoromethyl)benzonitrile are key intermediates for modern, effective agrochemicals.[10][22]
Experimental Protocol: Synthesis of a Trifluoromethylated Benzonitrile
The ability to reliably synthesize these compounds is crucial for research and development. Below is a representative protocol for the synthesis of 2-(Trifluoromethyl)benzonitrile from 2-trifluoromethylbenzaldehyde, a method that involves the conversion of an aldehyde to a nitrile.[24]
Objective: To synthesize 2-(Trifluoromethyl)benzonitrile via a one-pot reaction from 2-trifluoromethylbenzaldehyde.
Materials:
-
2-trifluoromethylbenzaldehyde
-
Hydroxylamine hydrochloride (H₂NOH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
Oxime Formation: To a dry 30 mL reaction tube equipped with a magnetic stir bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv), hydroxylamine hydrochloride (153 mg, 2.2 mmol), sodium carbonate (117 mg, 1.1 mmol), and DMSO (10 mL).[24]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is completely consumed.
-
Dehydration to Nitrile: Once the aldehyde is consumed, add a second portion of sodium carbonate (1.06 g, 10 mmol) to the mixture.[24]
-
Seal the reaction tube and slowly bubble SO₂F₂ gas through the reaction mixture using a balloon at room temperature.
-
Continue stirring for 12 hours.[24]
-
Work-up and Extraction: Quench the reaction by diluting the mixture with water.
-
Extract the product with dichloromethane (3 x 20 mL).[24]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a mixture of petroleum ether/ethyl acetate (10:1) as the eluent to obtain the pure 2-(Trifluoromethyl)benzonitrile.[24]
Caption: Workflow for the synthesis of 2-(Trifluoromethyl)benzonitrile.
Experimental Protocol: In Vitro Metabolic Stability Assay
Evaluating the metabolic stability of a new compound is a critical step in drug discovery. The following is a standard protocol for an in vitro microsomal stability assay.[14]
Objective: To determine the rate of metabolic degradation of a trifluoromethylated benzonitrile compound when incubated with liver microsomes.
Materials:
-
Test compound (e.g., a novel trifluoromethylated benzonitrile)
-
Positive control (a compound with known metabolic instability)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system solution.
-
Incubation Setup: Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. This starts the "enzymatic clock."
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining amount of the parent test compound at each time point relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k).
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the design of advanced benzonitrile compounds. Its ability to profoundly modulate electronic properties, enhance lipophilicity, and confer exceptional metabolic stability has cemented its role as a "privileged" substituent in medicinal and agrochemical chemistry.[1][2][18] By providing a stable, lipophilic, and strongly electron-withdrawing moiety, the CF₃ group enables researchers to overcome common challenges in drug development, such as poor bioavailability and rapid metabolic clearance. As synthetic methodologies for trifluoromethylation continue to evolve, the strategic application of this group to the benzonitrile scaffold will undoubtedly continue to fuel the discovery of next-generation pharmaceuticals and crop protection agents.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Chem-Impex.
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi
- 2-Fluoro-3-(trifluoromethyl)benzonitrile. Chem-Impex.
- 3-Fluoro-5-(trifluoromethyl)benzonitrile. Chem-Impex.
- Exploring 3-Fluoro-5-(trifluoromethyl)
- Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
- 2-Chloro-5-(trifluoromethyl)benzonitrile. Chem-Impex.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
- Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. NINGBO INNO PHARMCHEM CO.,LTD..
- How can 2-(Trifluoromethyl)benzonitrile be synthesized?. Guidechem.
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- The Essential Role of 3-(Trifluoromethyl)benzonitrile in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms.
- Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rot
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Applications of Benzonitrile Derivatives in Drug Development: Applic
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. chemimpex.com [chemimpex.com]
- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinno.com [nbinno.com]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. nbinno.com [nbinno.com]
- 23. innospk.com [innospk.com]
- 24. Page loading... [guidechem.com]
The Cyano-Aromatic Revolution: A Technical Guide to the Discovery and Enduring Legacy of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Phenyl Ring and a Triple Bond
In the vast landscape of organic chemistry, few molecular scaffolds have demonstrated the profound versatility and enduring impact of substituted benzonitriles. Characterized by a cyano (-C≡N) group appended to a benzene ring, these aromatic nitriles have journeyed from a 19th-century chemical curiosity to an indispensable cornerstone of modern drug discovery and materials science.[1][2] Their unique electronic properties, conferred by the strongly electron-withdrawing nitrile group, coupled with the synthetic tractability of the aromatic ring, have made them privileged motifs in the design of a plethora of functional molecules.[1][3] This in-depth guide navigates the historical discovery of this pivotal class of compounds, chronicles the evolution of their synthesis, and illuminates their contemporary applications, particularly in the rational design of therapeutics that have reshaped the landscape of medicine.
The Genesis of a New Functional Group: The Discovery of Benzonitrile
The story of benzonitrile begins in the crucible of 19th-century organic chemistry, a period of foundational discoveries. While Friedrich Wöhler and Justus von Liebig had inadvertently prepared benzonitrile in 1832, their synthesis yielded such a minuscule amount that they were unable to characterize it or deduce its structure.[4] The definitive discovery and characterization of benzonitrile are credited to the German chemist Hermann Fehling in 1844.[4][5] Fehling's breakthrough came from the thermal dehydration of ammonium benzoate.[4][5][6] By heating this salt, he isolated a colorless, oily liquid with a distinct almond-like scent.[4] Crucially, Fehling astutely deduced its structure by drawing an analogy to the known conversion of ammonium formate to formonitrile (hydrogen cyanide).[4][5] This intellectual leap was monumental; not only did it identify a new compound, but Fehling's nomenclature, "benzonitril," also christened the entire class of organic compounds containing the -C≡N functional group as "nitriles".[4][5]
Caption: A timeline illustrating the key milestones in the discovery of benzonitrile.
The Evolution of Synthetic Strategies: From Brute Force to Finesse
Following Fehling's initial discovery, the 19th and early 20th centuries witnessed a flurry of activity aimed at developing more efficient and generalizable methods for the synthesis of benzonitriles. These early endeavors laid the groundwork for the sophisticated synthetic protocols employed today.
Foundational Synthetic Methods
The initial methods for synthesizing benzonitriles, while now largely of historical interest, were crucial in establishing the fundamental chemistry of this class of compounds.
| Method | Year | Key Reagents | Typical Yield | Notes |
| Fehling's Synthesis | 1844 | Ammonium benzoate | Not specified in original work | Thermal dehydration; historically significant but low efficiency.[4] |
| Letts Nitrile Synthesis | 1872 | Aromatic carboxylic acid, metal thiocyanate | ~40% | Involves heating the reactants, with later improvements using lead(II) thiocyanate.[4][7] |
| Sandmeyer Reaction | 1884 | Aryl diazonium salt, copper(I) cyanide | Good to excellent | A classic and reliable method, though it uses toxic cyanide reagents.[4][8] |
| Rosenmund–von Braun Reaction | 1914 | Aryl halide, copper(I) cyanide | Good to excellent | A key method for introducing a nitrile group onto an aromatic ring.[5] |
Experimental Protocol: Fehling's Synthesis of Benzonitrile (1844)
-
Reactants: Dry ammonium benzoate.
-
Procedure:
-
Place dry ammonium benzoate in a retort.
-
Heat the retort. The ammonium benzoate will melt and then boil, undergoing decomposition.
-
Collect the distillate, which will be a mixture of benzonitrile, water, and unreacted starting material.
-
-
Work-up:
-
Separate the oily layer of benzonitrile from the aqueous layer.
-
Further purify the benzonitrile by distillation.[4]
-
Experimental Protocol: Letts Nitrile Synthesis (1872)
-
Reactants: Benzoic acid and potassium thiocyanate in a 2:1 molecular ratio.
-
Procedure:
-
Mix the benzoic acid and potassium thiocyanate thoroughly.
-
Heat the mixture for several hours. The reaction proceeds with the loss of carbon dioxide and potassium hydrosulfide.
-
-
Work-up: Isolate and purify the resulting benzonitrile, typically by distillation.[4]
Caption: Foundational synthetic routes to benzonitrile developed in the 19th century.
Modern Synthetic Methodologies: Efficiency, Safety, and Scope
While the classical methods were groundbreaking, modern organic synthesis demands higher efficiency, greater functional group tolerance, and improved safety profiles. Contemporary methods for synthesizing substituted benzonitriles reflect these imperatives.
-
Ammoxidation of Toluene: This is the primary industrial method for producing benzonitrile. It involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450 °C) over a metal oxide catalyst.[5][9] This process is highly efficient for large-scale production.[9]
-
Palladium-Catalyzed Cyanation: The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted benzonitriles. Palladium-catalyzed cyanation of aryl halides or triflates offers a highly versatile and functional-group-tolerant method for introducing the nitrile group.
-
"Green" Synthetic Approaches: Recognizing the environmental impact of traditional methods, recent research has focused on developing more sustainable syntheses. One promising approach involves the use of ionic liquids, which can act as recyclable solvents and catalysts in the conversion of benzaldehydes to benzonitriles.[10][11][12] These methods avoid the use of toxic metal catalysts and corrosive reagents.[11][12]
The Rise of Substituted Benzonitriles in Drug Discovery
The true impact of the discovery of benzonitrile and its derivatives is most profoundly felt in the realm of medicinal chemistry. The nitrile group is not merely a synthetic handle but a powerful pharmacophore that can significantly influence a molecule's biological activity.[13][14]
The Nitrile Group as a Key Pharmacophore
The unique properties of the nitrile group make it a valuable component in drug design:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like proteins.[15]
-
Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[14][15] This allows for the fine-tuning of a drug's properties, including its potency and metabolic stability.
-
Metabolic Blocker: Introducing a nitrile group can block sites of metabolic degradation, thereby improving a drug's pharmacokinetic profile.[14]
-
Modulator of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can alter the electronic properties of the aromatic ring, influencing factors like pKa and lipophilicity.[3][13]
Case Studies: Substituted Benzonitriles in Modern Therapeutics
The strategic incorporation of the substituted benzonitrile motif is evident in numerous successful drugs.
-
Letrozole: A potent non-steroidal aromatase inhibitor, Letrozole is a cornerstone in the treatment of hormone-responsive breast cancer.[2] Its synthesis relies on a substituted benzonitrile intermediate. The nitrile group is crucial for its inhibitory activity against the aromatase enzyme.[15]
-
Enzalutamide: This second-generation non-steroidal anti-androgen is used to treat castration-resistant prostate cancer.[2] A key intermediate in its synthesis is 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, highlighting the importance of this scaffold in constructing complex, life-saving therapeutics.[2]
-
Fadrozole: Another non-steroidal aromatase inhibitor, Fadrozole, also features a central benzonitrile moiety that is essential for its mechanism of action.[2][15]
Caption: Mechanism of action of Letrozole, a substituted benzonitrile, as an aromatase inhibitor.
Conclusion: An Ever-Expanding Chemical Frontier
From its serendipitous discovery in the mid-19th century, the benzonitrile scaffold has evolved into a titan of organic chemistry. The journey from Fehling's retort to the modern drug development pipeline is a testament to the relentless pursuit of synthetic innovation and a deeper understanding of structure-activity relationships. For researchers and scientists, substituted benzonitriles are not merely chemical intermediates; they are molecular keys capable of unlocking novel biological mechanisms and addressing unmet medical needs. As synthetic methodologies become more sophisticated and our comprehension of biological systems deepens, the legacy of the substituted benzonitrile is set to continue, opening new frontiers in medicine, materials science, and beyond.
References
- Benzonitrile - Wikipedia. [Link]
- Benzonitrile - Grokipedia. [Link]
- Benzonitrile in different ways - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
- Benzonitrile Discovered in Space - ChemistryViews. [Link]
- CN104892456A - Method for preparing benzonitrile compound - Google P
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
- Benzonitrile - A Most Exciting Discovery in the World of Astrochemistry. [Link]
- The Versatility of Benzonitrile Deriv
- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. [Link]
- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innov
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Semantic Scholar. [Link]
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google P
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google P
- Application of Nitrile in Drug Design - ResearchG
- US2449643A - Benzonitrile production from benzene or diphenyl and hcn - Google P
- Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed. [Link]
- Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5)
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzonitrile - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Sciencemadness Discussion Board - Benzonitrile in different ways - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Nitro-6-(trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of 2-Nitro-6-(trifluoromethyl)benzonitrile
This compound is a highly versatile and valuable building block in modern organic synthesis. Its strategic importance stems from the unique electronic properties conferred by its three distinct functional groups: a nitrile (-CN), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group. The powerful electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aromatic ring exceptionally electron-deficient. This pronounced electrophilicity activates the molecule towards a variety of chemical transformations, making it a prized precursor for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and agrochemicals.[1][2]
The presence of multiple reactive sites allows for a modular and divergent synthetic approach, enabling the targeted synthesis of a diverse library of derivatives. Key transformations include the selective reduction of the nitro group, nucleophilic aromatic substitution (on a related halo-precursor), and modifications of the nitrile functionality. These transformations are foundational for accessing novel pharmacophores and intermediates for active pharmaceutical ingredients (APIs) and crop protection agents.[1] This guide provides detailed, field-proven protocols for the synthesis of key derivatives, elucidating the rationale behind the chosen methodologies and offering insights into their practical applications.
Part 1: Selective Reduction of the Nitro Group to Synthesize 2-Amino-6-(trifluoromethyl)benzonitrile
The transformation of an aromatic nitro group into an amino group is a pivotal step in the synthesis of many pharmaceutical and specialty chemicals. The resulting aniline derivative is a versatile intermediate, amenable to a wide range of further functionalizations such as diazotization, acylation, and alkylation. The primary challenge in the reduction of this compound lies in achieving chemoselectivity, specifically, reducing the nitro group while preserving the nitrile functionality. While catalytic hydrogenation is a common method for nitro reduction, it often leads to the concomitant reduction of the nitrile to a benzylamine. Therefore, chemical reduction methods are generally preferred for this specific transformation.
Causality Behind Experimental Choices: The SnCl₂⋅2H₂O Method
The use of tin(II) chloride dihydrate (SnCl₂⋅2H₂O) in a protic solvent like ethanol or ethyl acetate is a classic and highly reliable method for the selective reduction of aromatic nitro groups in the presence of nitriles.[3][4] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic protons from the hydrated complex facilitating the formation of the aniline. This method is favored for its mild reaction conditions and high functional group tolerance; it does not affect other reducible groups such as esters, ketones, or, crucially, nitriles.[4]
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the selective reduction of the nitro group.
Detailed Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile
| Parameter | Value/Description |
| Starting Material | This compound |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Absolute Ethanol |
| Stoichiometry | 1 equivalent of starting material, 5 equivalents of SnCl₂·2H₂O |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per 1 g of starting material).
-
To this solution, add tin(II) chloride dihydrate (5.0 eq) portion-wise. The addition may be exothermic.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After completion, allow the mixture to cool to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This will cause the precipitation of tin salts.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-6-(trifluoromethyl)benzonitrile by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Part 2: Nucleophilic Aromatic Substitution (SNAr) on a Related Precursor
The highly electron-deficient nature of the aromatic ring in this compound suggests a high reactivity towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[5][6][7] While the nitro group itself can sometimes be displaced, a more common and predictable strategy involves using a precursor with a good leaving group, such as a halogen, at the desired position. For this application note, we will describe a protocol for the substitution of a chloro group in the analogous compound, 2-chloro-6-nitrobenzotrifluoride.
Causality Behind Experimental Choices: Azide as a Nucleophile
Sodium azide (NaN₃) is an excellent nucleophile for SNAr reactions. It is small, highly reactive, and introduces the versatile azido group, which can be further transformed into an amine (via reduction) or used in "click" chemistry reactions (e.g., Huisgen cycloaddition). The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which effectively solvates the cation (Na⁺) while leaving the azide anion highly reactive.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for a representative SNAr reaction.
Detailed Protocol: Synthesis of 2-Azido-6-nitrobenzotrifluoride
| Parameter | Value/Description |
| Starting Material | 2-Chloro-6-nitrobenzotrifluoride |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stoichiometry | 1 equivalent of starting material, 1.5-2.0 equivalents of NaN₃ |
| Temperature | 80-100 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask, combine 2-chloro-6-nitrobenzotrifluoride (1.0 eq), sodium azide (2.0 eq), and dimethyl sulfoxide (5 mL per 1 g of starting material).
-
Heat the mixture to 80 °C with vigorous stirring. Maintain the temperature and monitor the reaction's progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of ice water. This will precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or pentane (4 x 50 mL).[8]
-
Combine the organic extracts, wash with a saturated NaCl solution (brine) to remove residual DMSO, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and carefully evaporate the solvent under reduced pressure to yield the desired 2-azido-6-nitrobenzotrifluoride, which is often obtained in high purity without the need for further purification.
Part 3: Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be hydrolyzed to either a carboxylic acid or an amide, or reduced to a primary amine. These transformations significantly expand the molecular diversity achievable from the this compound scaffold.
A. Hydrolysis to 2-Nitro-6-(trifluoromethyl)benzoic Acid
Acid-catalyzed hydrolysis is an effective method for converting benzonitriles to their corresponding benzoic acids.[9] The reaction typically requires harsh conditions, such as concentrated sulfuric acid and elevated temperatures, due to the stability of the nitrile group.
Experimental Workflow: Nitrile Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile group.
Detailed Protocol: Synthesis of 2-Nitro-6-(trifluoromethyl)benzoic Acid
| Parameter | Value/Description |
| Starting Material | This compound |
| Reagent | Concentrated Sulfuric Acid (e.g., 98%) |
| Solvent | None (H₂SO₄ acts as reagent and solvent) |
| Temperature | 100-120 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | High |
Step-by-Step Methodology:
-
In a flask equipped with a stirrer and a thermometer, carefully add this compound (1.0 eq) to concentrated sulfuric acid (5-10 mL per 1 g of nitrile).
-
Heat the mixture to 100-120 °C and stir until the reaction is complete (monitored by the cessation of gas evolution or by HPLC).
-
Cool the reaction mixture to room temperature and then pour it cautiously over a large amount of crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acid.
-
Dry the solid product. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification.
B. Reduction of the Nitrile Group (on the Amino- Precursor)
As previously noted, reducing the nitrile in the presence of a nitro group is challenging. A more logical synthetic route involves first reducing the nitro group (as described in Part 1) and then reducing the nitrile of the resulting 2-amino-6-(trifluoromethyl)benzonitrile. Strong hydride reagents like borane-tetrahydrofuran complex (BH₃·THF) are effective for this transformation. This reagent will, however, also reduce a nitro group if present.
Detailed Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)benzylamine
| Parameter | Value/Description |
| Starting Material | 2-Amino-6-(trifluoromethyl)benzonitrile |
| Reagent | Borane-tetrahydrofuran complex (BH₃·THF) |
| Solvent | Tetrahydrofuran (THF) |
| Stoichiometry | 1 equivalent of starting material, 2-3 equivalents of BH₃·THF |
| Temperature | 0 °C to Reflux |
| Reaction Time | 6-12 hours |
| Typical Yield | Moderate to High |
Step-by-Step Methodology:
-
Dissolve 2-amino-6-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a suitable reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of BH₃·THF (2-3 eq) dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 2 M hydrochloric acid.
-
Stir the mixture for 1 hour at room temperature.
-
Make the solution basic (pH > 10) by the addition of aqueous NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to afford the desired benzylamine.
Conclusion
This compound is a powerful synthetic intermediate due to its activated aromatic system and multiple functional groups. The protocols detailed herein provide robust and reproducible methods for the selective transformation of this molecule into key derivatives: an aniline, an azide (from a halo-precursor), a carboxylic acid, and a benzylamine. These derivatives serve as valuable starting points for the synthesis of a vast array of more complex molecules, underscoring the strategic importance of the parent compound in discovery chemistry. The careful selection of reagents and reaction conditions, as explained in the rationale for each protocol, is paramount to achieving the desired chemoselectivity and high yields.
References
- ResearchGate. (2014). How do you selectively reduce the nitro group?.
- Calvin Digital Commons. (n.d.).
- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- MySkinRecipes. (n.d.). This compound. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-azido-6-(trifluoromethyl)pyridine. [Link]
- Google Patents. (n.d.).
- Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]
- YouTube. (2017).
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
- Chemistry LibreTexts. (2021). 16.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- OpenStax. (2023). 16.
- Google Patents. (2020).
- Google Patents. (n.d.). CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine.
- Chemistry LibreTexts. (2021). 3.
- ResearchGate. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. [Link]
- Journal of Chemical Research, Synopses. (n.d.).
- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
- ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2-Nitro-6-(trifluoromethyl)benzonitrile as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential
2-Nitro-6-(trifluoromethyl)benzonitrile is a highly versatile and reactive building block in organic synthesis, distinguished by a unique arrangement of three powerful functional groups on an aromatic scaffold. Its molecular formula is C₈H₃F₃N₂O₂ with a molecular weight of 216.12 g/mol .[1] The strategic placement of a nitro group (NO₂), a trifluoromethyl group (CF₃), and a nitrile group (CN) creates a molecule with exceptional reactivity, primarily geared towards the construction of complex heterocyclic systems and functionalized aromatic compounds.
The potent electron-withdrawing nature of all three substituents renders the benzene ring exceptionally electron-deficient. This electronic profile is the cornerstone of its utility, profoundly activating the molecule for specific transformations while deactivating it for others. This guide provides an in-depth exploration of the core reactivity, key synthetic applications, and detailed experimental protocols for leveraging this compound in research and development, particularly within the pharmaceutical and agrochemical sectors.[1][2]
| Property | Value |
| CAS Number | 1227581-80-7[1][3] |
| Molecular Formula | C₈H₃F₃N₂O₂[1] |
| Molecular Weight | 216.12 g/mol [1] |
| Appearance | Typically a solid |
| Storage | 2-8°C, dry conditions[1] |
Core Reactivity: A Tale of Three Functional Groups
The synthetic versatility of this compound stems from the distinct and often orthogonal reactivity of its three primary functional groups. Understanding these individual reactivities is crucial for designing efficient synthetic routes.
Activation for Nucleophilic Aromatic Substitution (SNAr)
While the parent molecule lacks a conventional leaving group, its electronic structure is primed for SNAr reactions in its derivatives (e.g., halo-substituted analogues). The nitro and trifluoromethyl groups, particularly when positioned ortho or para to a leaving group, are exceptionally effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4][5][6] This stabilization is the driving force for the reaction, allowing for the facile displacement of leaving groups by a wide range of nucleophiles.[4][7] This principle is fundamental to understanding the synthetic potential of scaffolds derived from this building block.
Selective Reduction of the Nitro Group
A cornerstone transformation for this building block is the selective reduction of the nitro group to a primary amine (aniline). This reaction unlocks a wealth of subsequent chemical possibilities. The resulting 2-amino-6-(trifluoromethyl)benzonitrile is a classic precursor for building fused heterocyclic rings. Standard reduction methods, such as catalytic hydrogenation or the use of reducing metals like tin(II) chloride, are highly effective.[8][9]
Transformations of the Nitrile Group
The nitrile group offers a third axis of reactivity. It can be:
-
Reduced to a primary benzylamine using reagents like borane complexes or catalytic hydrogenation under more forcing conditions.[2][10] This provides an alternative amino-functionalized handle for further elaboration.
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling the synthesis of substituted benzoic acids.[2]
The interplay between these three reactive sites allows for a highly controlled, stepwise functionalization of the molecule.
Application & Protocols: From Building Block to Core Scaffold
The primary application of this compound is as a precursor to 2-amino-6-(trifluoromethyl)benzonitrile, a key intermediate for synthesizing pharmacologically relevant heterocyclic scaffolds.[11]
Workflow: Synthesis of Fused Heterocyclic Systems
Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile via Nitro Reduction
This protocol details the selective reduction of the nitro group using tin(II) chloride dihydrate, a mild and reliable method that is tolerant of the nitrile functionality.[8]
Rationale: The choice of SnCl₂·2H₂O in an acidic alcoholic medium is strategic. It provides a robust system for reducing aromatic nitro groups with high chemoselectivity. The reaction is typically clean, and the workup procedure is designed to remove the tin salts effectively, yielding a pure product ready for the next step.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10 mL per 1 g of starting material).
-
Reagent Addition: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq). Cool the flask in an ice-water bath (0 °C).
-
Acidification: Add concentrated HCl (4.0-5.0 eq relative to SnCl₂) dropwise to the cooled, stirring mixture. Caution: The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching & Neutralization: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH reaches ~8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of EtOH used).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 2-amino-6-(trifluoromethyl)benzonitrile.
Protocol 2: Representative Synthesis of a Fused Quinazoline Derivative
This protocol illustrates how the intermediate from Protocol 1 can be used to construct a quinazoline ring system, a common scaffold in medicinal chemistry.
Rationale: The ortho-amino benzonitrile moiety is a classic synthon for building quinazolines. This reaction proceeds via an initial condensation between the aniline and an orthoformate to form an intermediate which then undergoes cyclization upon treatment with an amine, driven by the elimination of alcohol.
Materials:
-
2-Amino-6-(trifluoromethyl)benzonitrile (from Protocol 1)
-
Triethyl orthoformate
-
A primary amine (e.g., aniline or a substituted variant)
-
Acetic Acid (catalytic)
-
Ethanol (EtOH)
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-amino-6-(trifluoromethyl)benzonitrile (1.0 eq) in triethyl orthoformate (5.0-10.0 eq). Add a catalytic amount of acetic acid (2-3 drops).
-
First Step - Condensation: Heat the mixture to reflux for 2-3 hours. The progress can be monitored by observing the consumption of the starting aniline via TLC.
-
Solvent Removal: After the initial reaction is complete, remove the excess triethyl orthoformate under reduced pressure.
-
Second Step - Cyclization: To the crude intermediate, add ethanol, followed by the primary amine (1.1 eq).
-
Reaction: Heat the resulting mixture to reflux and stir for 4-8 hours, monitoring for the formation of the quinazoline product by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield the desired substituted quinazoline.
Conclusion
This compound is more than a simple aromatic compound; it is a strategically designed building block that provides a reliable and versatile entry point into complex molecular architectures. Its well-defined and predictable reactivity, centered on the selective transformation of its nitro and nitrile groups, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this guide serve as a robust foundation for harnessing the full synthetic potential of this powerful intermediate.
References
- MySkinRecipes. This compound.
- The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Benchchem.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Nucleophilic Substitutions on Arom
- Hartwell, J. L.
- Bayer AG. 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile....
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Applications of Benzonitrile Deriv
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Synthesis method of p-trifluoromethyl benzonitrile compound.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis. Benchchem.
- This compound | CAS 1227581-80-7. Santa Cruz Biotechnology.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Royal Society of Chemistry.
- Nitrate Catalytic Reduction over Bimetallic C
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
- 2-nitro-6-(trifluoromethoxy)benzonitrile Product Description. ChemicalBook.
- Process for the production of ortho-nitrobenzonitriles.
- Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Nitro-6-(trifluoromethyl)benzonitrile as a Versatile Electrophilic Scaffold for Heterocyclic Synthesis
Abstract
This technical guide details the properties, handling, and primary synthetic application of 2-Nitro-6-(trifluoromethyl)benzonitrile. This compound is a highly valuable building block in medicinal chemistry and agrochemical research due to its unique electronic properties. The presence of three potent electron-withdrawing groups—a nitro (-NO₂), a trifluoromethyl (-CF₃), and a nitrile (-CN)—on the aromatic ring creates a highly electrophilic system, priming it for specific chemical transformations.[1] This note provides a field-proven, step-by-step protocol for the selective reduction of the nitro group to synthesize 2-Amino-6-(trifluoromethyl)benzonitrile, a critical intermediate for the development of advanced heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3][4]
Introduction and Compound Significance
This compound is a specialized reagent primarily used as a synthetic intermediate.[2] Its structure is notable for the strategic placement of three electron-withdrawing groups, which synergistically deactivate the benzene ring towards electrophilic attack but significantly activate it for specific transformations.
The key value of this molecule lies in its potential as a precursor:
-
The Nitro Group: Serves as a synthetic handle that can be cleanly reduced to a primary amine.[5] This transformation is fundamental, converting the electron-deficient ring into a nucleophilic aniline derivative ready for cyclization and condensation reactions.[4]
-
The Trifluoromethyl Group: A well-recognized bioisostere in drug design, the -CF₃ group often enhances metabolic stability, increases lipophilicity, and improves the bioavailability of drug candidates.[3][6][]
-
The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles.[8]
The primary application detailed herein is the selective reduction of the nitro moiety, which unlocks the synthetic potential of the molecule for building complex, biologically active scaffolds.
Physicochemical Properties & Safety Data
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher.
Table 1: Physicochemical and Safety Information
| Property | Value | Reference(s) |
| CAS Number | 1227581-80-7 | [2] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [2] |
| Molecular Weight | 216.12 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3][9] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [2] |
| Hazard Summary | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [10][11][12] |
Mandatory Safety Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[10][11]
-
Avoid inhalation of dust and direct contact with skin and eyes.[12]
-
Wash hands thoroughly after handling.[10] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[11]
Core Application: Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile
The most direct and powerful application of this reagent is its conversion to 2-Amino-6-(trifluoromethyl)benzonitrile. This protocol focuses on catalytic hydrogenation, a clean and highly efficient method for the selective reduction of an aromatic nitro group without affecting the nitrile or trifluoromethyl functionalities.
3.1. Reaction Principle and Causality
Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice for this transformation. The palladium surface effectively adsorbs and activates molecular hydrogen (H₂), facilitating its addition across the N-O bonds of the nitro group. This process is highly selective (chemoselective) because the C≡N triple bond of the nitrile and the robust C-F bonds of the trifluoromethyl group are significantly less reactive under these conditions. This method avoids the use of stoichiometric metal reductants (like SnCl₂ or Fe/HCl), which simplifies product purification, as the catalyst is a heterogeneous solid that can be easily removed by filtration.
Diagram 1: Overall Synthetic Transformation
Caption: Synthetic conversion of the nitro starting material to the key amino intermediate.
3.2. Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale. Adjustments may be necessary for larger or smaller scales.
Reagents and Equipment:
-
This compound (216 mg, 1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 20 mg, ~10 mol% dry weight)
-
Anhydrous Ethanol (15 mL)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Two-neck round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Filtration setup (e.g., Celite pad in a Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL two-neck round-bottom flask containing a magnetic stir bar, add this compound (216 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (15 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (~20 mg) to the solution. Expert Tip: The catalyst is flammable, especially when dry. Handle with care and add it under a stream of inert gas like nitrogen or argon if possible.
-
Hydrogenation: Seal the flask with septa. Evacuate the flask and backfill with nitrogen gas three times to create an inert atmosphere. Then, evacuate and backfill with hydrogen gas from a balloon. Maintain a slight positive pressure of hydrogen.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 5 mL) to ensure complete recovery of the product.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity (>95%) and can be used directly in the next step. If further purification is needed, it can be achieved via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagram 2: Experimental Workflow for Synthesis and Isolation
Caption: Step-by-step workflow for the catalytic hydrogenation and product isolation.
Expected Results and Characterization
The successful synthesis will yield 2-Amino-6-(trifluoromethyl)benzonitrile as a solid. The expected yield for this protocol is typically high, in the range of 90-98%.
Table 2: Characterization Data for 2-Amino-6-(trifluoromethyl)benzonitrile
| Analysis | Expected Result |
| Molecular Weight | 186.13 g/mol |
| Appearance | White to light yellow solid |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) for aromatic protons (3H) are expected between 6.7-7.5 ppm. A broad singlet for the amino protons (2H) is expected around 4.5-5.5 ppm.[13] |
| IR Spectroscopy | Characteristic peaks expected: N-H stretching (primary amine) around 3300-3500 cm⁻¹; C≡N stretching (nitrile) around 2220-2260 cm⁻¹; C-F stretching around 1100-1300 cm⁻¹.[13] |
| Purity (LC-MS) | >95% purity is common without chromatography. |
Downstream Synthetic Utility & Discussion
The product of this protocol, 2-Amino-6-(trifluoromethyl)benzonitrile, is not an endpoint but rather a versatile starting point for constructing a diverse array of complex molecules.[4] The presence of the nucleophilic amino group ortho to the electrophilic nitrile group provides a powerful platform for cyclization reactions to form fused heterocyclic systems.
Potential follow-on reactions include:
-
Synthesis of Kinase Inhibitors: The aminobenzonitrile core is a common scaffold in modern oncology for designing kinase inhibitors, where the amino group can form critical hydrogen bonds within the ATP-binding site of the target enzyme.[4]
-
Formation of Quinazolines: Reaction with formic acid or other one-carbon synthons can lead to the formation of trifluoromethyl-substituted quinazoline derivatives, a privileged scaffold in medicinal chemistry.
-
Synthesis of Benzimidazoles: While requiring modification of the nitrile, the aniline intermediate is key for building other important heterocyclic cores.
Conclusion
This compound is a strategically designed building block whose full potential is realized upon the selective transformation of its functional groups. The provided protocol for the catalytic hydrogenation of the nitro group is a robust, high-yielding, and clean method to produce 2-Amino-6-(trifluoromethyl)benzonitrile. This key intermediate serves as a gateway for researchers in drug discovery and materials science to access novel and complex trifluoromethyl-substituted aromatic compounds.
References
- This compound. MySkinRecipes. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis method of p-trifluoromethyl benzonitrile compound.
- Chemwatch GHS SDS in English (European) 63509-7. Sdfine. [Link]
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Synthesis of Some Novel Nitro Containing Heterocyclic Compounds.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 2-Nitro-4-(trifluoromethyl)benzonitrile 99 778-94-9 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-Nitro-6-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized scaffolds is paramount to the efficient construction of novel therapeutic agents. 2-Nitro-6-(trifluoromethyl)benzonitrile has emerged as a powerhouse building block, offering medicinal chemists a unique convergence of reactive handles and desirable physicochemical properties. The trifluoromethyl (-CF3) group, a well-established bioisostere for a methyl group, significantly enhances metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. The nitrile (-CN) moiety serves as a versatile synthetic handle and a potent hydrogen bond acceptor, capable of critical interactions within protein binding sites.[1] The nitro (-NO2) group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), and it can be readily reduced to a primary amine, providing a key vector for molecular diversification.[2][3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for the synthesis of advanced intermediates.
Core Applications in Kinase Inhibitor Scaffolds
A primary application of this compound is in the synthesis of heterocyclic compounds targeting protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[4] The scaffold is particularly well-suited for the synthesis of inhibitors of receptor tyrosine kinases such as RET (Rearranged during transfection) and ALK (Anaplastic Lymphoma Kinase), which are known oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid cancer.[5][6][7][8]
The general strategy involves two key transformations of the this compound core:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine (2-amino-6-(trifluoromethyl)benzonitrile), which serves as a nucleophilic handle for the construction of various heterocyclic ring systems.
-
Nucleophilic Aromatic Substitution (SNAr): While the nitro group itself can be a target for SNAr, it is more common to see related scaffolds where a halogen, such as fluorine, is in the ortho position to the nitro and trifluoromethyl groups. The strong electron-withdrawing nature of these groups makes the ipso-carbon highly electrophilic and susceptible to displacement by nucleophiles. This is a powerful method for introducing complex side chains or building up the core of the inhibitor.
Application Example 1: Synthesis of a Key Precursor for RET Kinase Inhibitors
The 2-amino-6-(trifluoromethyl)benzonitrile scaffold is a valuable precursor for the synthesis of potent RET kinase inhibitors.[9][10][11][12] Activating mutations and fusions of the RET proto-oncogene are drivers of several cancers.[5][7][13] The following protocol details the reduction of the nitro group, a foundational step in the synthesis of more complex heterocyclic inhibitors.
Experimental Protocol: Reduction of this compound
Objective: To synthesize 2-Amino-6-(trifluoromethyl)benzonitrile, a key intermediate for kinase inhibitor synthesis.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Amino-6-(trifluoromethyl)benzonitrile by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Iron in the presence of a mild acid (generated from ammonium chloride in water) is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally chemoselective, leaving other functional groups like the nitrile and trifluoromethyl group intact.
-
Ethanol/water is a common solvent system for this reduction, as it solubilizes the organic starting material to some extent while also being compatible with the inorganic reagents.
-
Filtration through celite is crucial to remove the fine iron oxide byproducts, which can complicate the workup.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the preparation of kinase inhibitors.
Application Example 2: Nucleophilic Aromatic Substitution for Scaffold Elaboration
While this compound itself can undergo SNAr, it is often more practical to utilize a related starting material with a better leaving group, such as fluorine, for this transformation. The following protocol is adapted from the synthesis of precursors to Lysine Acetyl Transferase (KAT) inhibitors and demonstrates the principle of SNAr on a similar scaffold, 2-fluoro-6-(trifluoromethyl)benzonitrile.[14] This reaction is highly analogous to what would be expected for the nitro-containing compound under appropriate conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution
Objective: To demonstrate the SNAr reaction for the introduction of a nucleophile onto the trifluoromethyl- and nitrile-substituted aromatic ring.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzonitrile (analogous to the nitro compound)
-
A suitable amine nucleophile (e.g., a substituted aniline or heterocyclic amine)
-
A non-nucleophilic base (e.g., Potassium carbonate, K2CO3, or Diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0-1.2 eq) and the polar aprotic solvent.
-
Add the base (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) in the same solvent.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and then brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol incorporates standard practices for SNAr reactions, including the use of an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen, a polar aprotic solvent to promote the reaction rate, and a base to deprotonate the nucleophile or scavenge the HF byproduct. The workup procedure is designed to effectively remove the high-boiling point solvent and other impurities.
Diagram of RET Signaling Pathway and Inhibition
Caption: Simplified RET signaling pathway and the point of inhibition.
Quantitative Data on Derived Bioactive Compounds
| Compound ID | Target Kinase | IC50 (nM) | Scaffold Type | Reference |
| 6g | RET | < 1000 | Imidazopyridine | [9] |
| 7la | CCDC6-RET (V804M) | 271 | 2-aminopyrazolpyrimidopyridone | [10] |
| 7qe | CCDC6-RET (G810C) | 272 | 2-aminopyrazolpyrimidopyridone | [10] |
| XMU-MP-5 | ALK (G1202R) | 49 | Pyrimidine derivative |
This table is illustrative and features compounds with related structural motifs to those accessible from the title compound.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its trifluoromethyl and nitrile functionalities provide a strong foundation for developing drug candidates with favorable properties, while the strategically placed nitro group offers a reliable handle for further molecular elaboration through reduction or as an activating group for nucleophilic aromatic substitution. The demonstrated utility of analogous scaffolds in the synthesis of potent kinase inhibitors, particularly for challenging targets like RET and ALK, underscores the significant potential of this compound in the development of next-generation targeted therapies for cancer and other diseases. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this powerful building block.
References
- Arbour, K. C., & Riely, G. J. (2017). Systemic therapy for non-small cell lung cancer with an ALK rearrangement. Journal of Clinical Oncology, 35(4), 433–440.
- Chen, Z., et al. (2016). The EML4-ALK fusion gene and encoded protein in non-small cell lung cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1865(2), 121-131.
- Ci-An, G., & Su, D. (2018). RET fusion in solid tumors. Genes & Diseases, 5(2), 107-114.
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry, 54(18), 6342–6363.
- Hallberg, B., & Palmer, R. H. (2013). Mechanistic insight into ALK receptor tyrosine kinase in human cancer.
- Holla, V. R., et al. (2017). ALK: a tyrosine kinase target for cancer therapy. Cold Spring Harbor Molecular Case Studies, 3(4), a001925.
- Kato, S., et al. (2017). RET fusions in solid tumors: a review. Annals of Oncology, 28(8), 1774–1782.
- Kwak, E. L., et al. (2010). Anaplastic lymphoma kinase inhibition in non-small-cell lung cancer. New England Journal of Medicine, 363(18), 1693–1703.
- Li, J. J. (Ed.). (2014).
- Morris, S. W., et al. (1994). Fusion of a kinase gene, ALK, to a nucleolar protein gene, NPM, in non-Hodgkin's lymphoma. Science, 263(5151), 1281–1284.
- Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signaling in development and disease. The Biochemical Journal, 420(3), 345–361.
- Park, H., et al. (2014). Identification of two novel RET kinase inhibitors through MCR-based drug discovery: design, synthesis and evaluation. European Journal of Medicinal Chemistry, 86, 714-723.
- Qi, X., et al. (2022). Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RETV 804M and RETG 810C Kinase Inhibitors. Journal of Medicinal Chemistry, 65(15), 10455-10476.
- Romei, C., & Elisei, R. (2012). RET proto-oncogene in thyroid tumors: from discovery to molecularly targeted therapy. Journal of Thyroid Research, 2012, 456789.
- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Shaw, A. T., et al. (2013). Targeting anaplastic lymphoma kinase in lung cancer. Clinical Cancer Research, 19(19), 5266–5274.
- Surana, S., & D'Souza, L. (2012). Nitro group reduction: a review. International Journal of Pharmaceutical Sciences and Research, 3(4), 947.
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
- Soda, M., et al. (2007). Identification of the transforming EML4-ALK fusion gene in non-small-cell lung cancer.
- Solomon, B. J., et al. (2014). First-line crizotinib versus chemotherapy in ALK-positive lung cancer. New England Journal of Medicine, 371(23), 2167–2177.
- Subbiah, V., et al. (2018). RET fusions in solid tumors. Annals of Oncology, 29(4), 849-857.
- Takeuchi, K., et al. (2012). RET, ROS1 and ALK fusions in lung cancer.
- Wang, R., et al. (2019). The RET receptor tyrosine kinase: a key player in development and cancer. International Journal of Molecular Sciences, 20(14), 3474.
- European Patent Office. (2021). COMPOUNDS. EP3810602B1.
- Drilon, A., et al. (2018). Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes. Nature Reviews Clinical Oncology, 15(3), 151-167.
- Li, Y., et al. (2019). A new ALK inhibitor overcomes resistance to first-and second-generation inhibitors in NSCLC. EMBO Molecular Medicine, 11(12), e10779.
- Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio.
- Roskoski, R., Jr. (2017). Anaplastic lymphoma kinase (ALK): structure, oncogenic activation, and pharmacological inhibition. Pharmacological Research, 120, 20-36.
- Santoro, M., et al. (2004). The RET proto-oncogene is a common target for mutations in hereditary and sporadic thyroid cancer. Cellular and Molecular Life Sciences, 61(19-20), 2445–2460.
- Shaw, A. T., & Engelman, J. A. (2013). ALK in lung cancer: past, present, and future. Journal of Clinical Oncology, 31(8), 1105–1111.
- Zhang, S., et al. (2021). A new ALK inhibitor overcomes resistance to first- and second-generation inhibitors in NSCLC. EMBO Molecular Medicine, 13(12), e14578.
- Zhou, C., et al. (2019). Alectinib versus crizotinib in untreated ALK-positive non-small-cell lung cancer. New England Journal of Medicine, 381(21), 1993-2004.
Sources
- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]
- 7. CN109096264A - RET inhibitor and preparation method thereof, composition and purposes - Google Patents [patents.google.com]
- 8. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 9. AU2020374150A1 - ALK inhibitors for treatment of ALK-negative cancer and plasma cell-mediated diseases - Google Patents [patents.google.com]
- 10. US10183928B2 - Inhibitors of RET - Google Patents [patents.google.com]
- 11. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 12. US10023593B2 - ALK kinase inhibitor, and preparation method and uses thereof - Google Patents [patents.google.com]
- 13. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: The Strategic Use of 2-Nitro-6-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Moieties in Agrochemical Design
In the competitive landscape of modern agriculture, the development of novel, effective, and environmentally benign crop protection agents is of paramount importance. The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into the molecular architecture of pesticides has emerged as a powerful strategy to enhance their efficacy and metabolic stability.[1] The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's bioavailability, target binding affinity, and resistance to metabolic degradation by plant and pest enzymes.[1]
2-Nitro-6-(trifluoromethyl)benzonitrile stands as a pivotal starting material in the synthesis of a new generation of agrochemicals.[2] Its unique trifluoromethyl, nitro, and nitrile functionalities provide a versatile platform for a variety of chemical transformations, leading to the construction of complex and highly active herbicidal, fungicidal, and insecticidal compounds.[2] This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on practical, field-proven protocols for its conversion into valuable agrochemical intermediates and, subsequently, into final active ingredients.
Core Synthetic Strategy: Reduction of the Nitro Group
The cornerstone of leveraging this compound in agrochemical synthesis is the selective reduction of the nitro group to an amine, yielding 2-amino-6-(trifluoromethyl)benzonitrile. This transformation is critical as the resulting aniline derivative is a versatile precursor for the construction of a wide array of heterocyclic and amide-based agrochemicals.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, avoiding the reduction of the nitrile group.
Experimental Workflow:
Caption: Workflow for catalytic hydrogenation.
Detailed Methodology:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (0.05 eq) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-6-(trifluoromethyl)benzonitrile as a solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 95-99% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This catalyst is highly effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like nitriles.
-
Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction.
-
Moderate Hydrogen Pressure: A pressure of 50 psi is sufficient to drive the reaction to completion in a reasonable timeframe without promoting over-reduction of the nitrile group.
Application in Fungicide Synthesis: A Hypothetical Pathway to a Novel Phenyl-Amide Fungicide
The 2-amino-6-(trifluoromethyl)benzonitrile intermediate is a valuable building block for the synthesis of various fungicides. For illustrative purposes, we will outline a synthetic pathway to a novel, hypothetical phenyl-amide fungicide, demonstrating the utility of this intermediate.
Protocol 2: Amide Coupling to Synthesize a Fungicidal Candidate
The amino group of 2-amino-6-(trifluoromethyl)benzonitrile can be readily acylated with an appropriate acid chloride to form an amide linkage, a common structural motif in many modern fungicides.
Reaction Pathway:
Caption: Amide coupling reaction pathway.
Detailed Methodology:
-
Reaction Setup: Dissolve 2-amino-6-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add a solution of 2-chloro-4-fluorobenzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
Expected Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Trustworthiness and Self-Validation:
The protocols described are based on well-established chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and HPLC. The identity and purity of the products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the integrity of the synthetic pathway.
Conclusion: A Versatile Building Block for Agrochemical Innovation
This compound serves as a highly valuable and versatile precursor in the synthesis of advanced agrochemicals. Its efficient conversion to 2-amino-6-(trifluoromethyl)benzonitrile opens a gateway to a diverse range of fungicidal, herbicidal, and insecticidal molecules. The protocols detailed in these application notes provide a robust framework for researchers and professionals in the agrochemical industry to harness the synthetic potential of this key intermediate, paving the way for the development of next-generation crop protection solutions.
References
- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google P
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
- This compound - MySkinRecipes. (URL not available)
- EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds - Google P
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL not available)
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (URL not available)
- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. (URL not available)
- Synthesis and Chemistry of Agrochemicals VI - ScienceOpen. (URL not available)
- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1 - Googleapis.com. (URL not available)
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
- EP0305529A1 - Trifluoromethanesulfonamide derivatives, process for their preparation, and herbicides containing same - Google P
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - ResearchG
- Pesticide composition - P
- Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - NIH. (URL not available)
Sources
The Strategic Advantage of Electron Deficiency: Palladium-Catalyzed Cross-Coupling Reactions of 2-Nitro-6-(trifluoromethyl)benzonitrile
Introduction: Harnessing the Unique Reactivity of a Trifunctional Arene
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. These transformations are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide delves into the application of these powerful methods to a particularly challenging yet valuable substrate: 2-Nitro-6-(trifluoromethyl)benzonitrile.
This molecule presents a unique trifecta of functional groups on an aromatic ring: a nitro group, a trifluoromethyl group, and a nitrile. The strong electron-withdrawing nature of all three substituents renders the aryl system highly electron-deficient. This electronic characteristic significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, primarily by activating the nitro group as a viable leaving group in what are known as denitrative coupling reactions.
Historically, aryl halides and triflates have been the workhorses of cross-coupling chemistry. However, the ability to utilize readily available nitroarenes as coupling partners represents a significant advancement, offering a more atom-economical and potentially cost-effective synthetic route.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and actionable protocols for leveraging the unique reactivity of this compound in four major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds to synthesize biaryl compounds.
-
Mizoroki-Heck Reaction: For the formation of C(sp²)–C(sp²) bonds to generate substituted alkenes.
-
Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds to create aryl-alkynes.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds to produce arylamines.
We will explore the mechanistic underpinnings of denitrative coupling and provide insights into the causal factors behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.
The Core Principle: Denitrative Cross-Coupling
The key to successfully employing this compound in palladium-catalyzed cross-coupling lies in understanding the concept of denitrative coupling. In these reactions, the nitro group (–NO₂) serves as the leaving group, a role traditionally played by halogens or triflates. The strongly electron-withdrawing trifluoromethyl (–CF₃) and nitrile (–CN) groups ortho and para to the nitro group, respectively, are crucial for facilitating this process. They activate the C–NO₂ bond towards oxidative addition to a low-valent palladium center, which is often the rate-determining step in the catalytic cycle.[1]
Recent advancements have demonstrated that with the appropriate choice of palladium catalyst and ligands, particularly bulky and electron-rich phosphine ligands like BrettPhos, the oxidative addition of the Ar–NO₂ bond to a Pd(0) species is not only feasible but efficient.[1][2] This discovery has opened up new avenues for the use of nitroarenes as versatile electrophiles in a wide array of cross-coupling reactions.[3][4][5][6]
Section 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a premier method for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules. The denitrative Suzuki-Miyaura coupling of this compound with various boronic acids or their derivatives offers a direct route to functionalized 2-cyano-3-(trifluoromethyl)biaryls.
Mechanistic Considerations
The catalytic cycle for the denitrative Suzuki-Miyaura coupling is initiated by the oxidative addition of the C–NO₂ bond of this compound to a Pd(0) complex. This step is facilitated by the electron-deficient nature of the aromatic ring. The resulting arylpalladium(II) intermediate then undergoes transmetalation with the organoboron reagent, followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]
Key Experimental Parameters
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as BrettPhos, in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have proven effective for the denitrative coupling of nitroarenes.[1]
-
Base: A strong base is typically required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is a common and effective choice.
-
Solvent: Anhydrous, aprotic solvents such as 1,4-dioxane or toluene are generally used.
-
Temperature: Elevated temperatures (typically 100-150 °C) are often necessary to drive the reaction to completion.
Representative Catalyst Systems for Denitrative Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 130-150 | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | [8] |
| Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 150 | [3] |
Experimental Protocol: General Procedure for Denitrative Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., BrettPhos, 4-10 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 130-150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 2: Mizoroki-Heck Reaction for Alkene Synthesis
The Mizoroki-Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl electrophile and an alkene, leading to substituted styrenes and other vinylarenes.[9] The denitrative Mizoroki-Heck reaction of this compound allows for the direct synthesis of 2-cyano-3-(trifluoromethyl)stilbenes and related compounds.
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of the C–NO₂ bond to a Pd(0) species. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to furnish the alkenylated product and a palladium hydride species. The active Pd(0) catalyst is regenerated by the action of a base.[2][5]
Key Experimental Parameters
-
Catalyst System: The Pd/BrettPhos system has been shown to be effective for the denitrative Mizoroki-Heck reaction of nitroarenes.[2][5]
-
Base: Inorganic bases such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃) are commonly employed.
-
Alkene Partner: A variety of styrenes and other alkenes can be used as coupling partners.
-
Solvent and Temperature: Anhydrous 1,4-dioxane or toluene at elevated temperatures (e.g., 150 °C) are typical conditions.
Representative Catalyst Systems for Denitrative Mizoroki-Heck Reaction
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(acac)₂ | BrettPhos | CsF | 1,4-Dioxane | 150 | [2][5] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | DMF | 120 | [9] |
Experimental Protocol: General Procedure for Denitrative Mizoroki-Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium precatalyst (e.g., Pd(acac)₂, 5 mol%), and the phosphine ligand (e.g., BrettPhos, 10 mol%).
-
Reagent Addition: Add the base (e.g., CsF, 3.0 equiv.).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Heat the reaction mixture to 150 °C with stirring for 24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired alkene product.
Section 3: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl electrophile and a terminal alkyne.[6] A denitrative Sonogashira-type coupling of this compound provides a direct pathway to 2-alkynyl-6-(trifluoromethyl)benzonitriles, which are valuable intermediates in organic synthesis.
Mechanistic Considerations
The catalytic cycle for the denitrative Sonogashira coupling involves the oxidative addition of the C–NO₂ bond to a Pd(0) species. In parallel, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the arylpalladium(II) complex. The resulting diorganopalladium(II) species undergoes reductive elimination to afford the aryl-alkyne product and regenerate the Pd(0) catalyst. Copper-free variants of the Sonogashira reaction are also well-established.[3]
Key Experimental Parameters
-
Catalyst System: A combination of a palladium source (e.g., Pd(en)(NO₃)₂) and a bulky phosphine ligand like BrettPhos has been reported for denitrative Sonogashira couplings.[3]
-
Base: A strong base such as Cs₂CO₃ is typically required.
-
Co-catalyst: While copper-free conditions are possible, the addition of a copper(I) salt (e.g., CuI) can often accelerate the reaction.
-
Solvent and Temperature: Aprotic polar solvents like DMF or 1,4-dioxane at elevated temperatures are common.
Representative Catalyst Systems for Denitrative Sonogashira-type Coupling
| Palladium Source | Ligand | Base | Co-catalyst | Solvent | Temperature (°C) | Reference |
| Pd(en)(NO₃)₂ | BrettPhos | Cs₂CO₃ | None | 1,4-Dioxane | 150 | [3] |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | CuI | THF | 65 | [General] |
Experimental Protocol: General Procedure for Denitrative Sonogashira-type Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(en)(NO₃)₂, 10 mol%), and the ligand (e.g., BrettPhos, 20 mol%).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Heat the reaction mixture to 150 °C for 24 hours.
-
Work-up: After cooling, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Section 4: Buchwald-Hartwig Amination for Arylamine Synthesis
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N bonds.[10] The denitrative Buchwald-Hartwig amination of this compound with various primary or secondary amines provides a direct route to substituted 2-amino-6-(trifluoromethyl)benzonitriles.
Mechanistic Considerations
The catalytic cycle is initiated by the oxidative addition of the C–NO₂ bond to the Pd(0) catalyst. The resulting arylpalladium(II) complex then coordinates the amine. Deprotonation by a base generates a palladium amido complex, which undergoes reductive elimination to form the desired arylamine product and regenerate the Pd(0) catalyst.[10][11]
Key Experimental Parameters
-
Catalyst System: The combination of Pd(acac)₂ and BrettPhos has been shown to be effective for the denitrative Buchwald-Hartwig amination of nitroarenes.[3][11]
-
Base: A strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOt-Bu) is typically used.
-
Amine Partner: A wide range of primary and secondary amines can be employed as coupling partners.
-
Solvent and Temperature: Anhydrous, aprotic solvents like 1,4-dioxane or toluene at elevated temperatures are generally required.
Representative Catalyst Systems for Denitrative Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(acac)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 150 | [3][11] |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | [General] |
Experimental Protocol: General Procedure for Denitrative Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd(acac)₂, 5 mol%), the ligand (e.g., BrettPhos, 10 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the vial and heat to 150 °C with stirring for 24 hours.
-
Work-up: After cooling, dilute with an organic solvent, filter through celite, and concentrate.
-
Purification: Purify the crude product by flash chromatography to obtain the desired arylamine.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound via denitrative pathways represents a modern and efficient strategy for the synthesis of highly functionalized aromatic compounds. The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups is key to activating the nitro group as a leaving group, enabling a range of powerful C-C and C-N bond-forming reactions. While the protocols provided herein are based on established methodologies for other nitroarenes, it is crucial for researchers to recognize that optimization of reaction conditions for this specific substrate may be necessary to achieve optimal yields and selectivity. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this and other challenging nitroarenes in organic synthesis, paving the way for the discovery of novel pharmaceuticals and materials.
References
- Li, C.-J., & Yu, L. (2022). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 13(1), 137-144.
- Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes.
- Okita, T., et al. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(8), 3205–3208.
- Wu, X., et al. (2023). Denitrative Mizoroki–Heck reaction of unactivated alkenes. Organic Chemistry Frontiers, 10(1), 108-114.
- Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes.
- Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
- Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322.
- You, J., & Yang, D. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
- Muto, K., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3127–3141.
- Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Okita, T., Asahara, K. K., Muto, K., & Yamaguchi, J. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(8), 3205-3208.
- Muto, K., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3127–3141.
- Google Patents. (2014). WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)
- Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (2018). WO2018039232A1 - Methods for cross coupling.
- Okita, T., et al. (2020). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]
- Google Patents. (2010).
- Eureka | Patsnap. (2019). Synthesis method of p-trifluoromethyl benzonitrile compound. [Link]
- HETEROCYCLES, Vol. 85, No. 9, 2012. A NOVEL THREE-COMPONENT COUPLING REACTION OF ARYNES, ISOCYANIDES, AND CYANOFORMATES: A STRAIGHTFORWARD ACCESS TO CYANO-SUBSTITUTED IMINOISO-BENZOFURANS. [Link]
Sources
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Chemoselective Reduction of 2-Nitro-6-(trifluoromethyl)benzonitrile
Abstract
The reduction of the aromatic nitro group in 2-Nitro-6-(trifluoromethyl)benzonitrile to yield 2-Amino-6-(trifluoromethyl)benzonitrile is a critical transformation in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals. The primary challenge in this synthesis is the chemoselective reduction of the nitro moiety without affecting the sterically hindered and electronically sensitive nitrile (-CN) and trifluoromethyl (-CF₃) groups. This document provides a comprehensive guide to performing this reduction, detailing multiple field-proven methodologies. We will explore the causality behind protocol choices, comparing catalytic hydrogenation, transfer hydrogenation, and classical metal/acid reductions. Detailed, step-by-step protocols, comparative data, and mechanistic insights are provided to equip researchers with the necessary tools for successful and efficient synthesis.
Introduction: The Synthetic Challenge and Strategic Importance
2-Amino-6-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry. The unique ortho-disposition of the amine and nitrile functionalities makes it an ideal precursor for the synthesis of heterocyclic scaffolds like quinazolines, which are prominent in various therapeutic agents.[1] The trifluoromethyl group is a key bioisostere, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]
The core synthetic challenge lies in the molecule's multifunctionality. The nitrile group is susceptible to reduction to a primary amine or hydrolysis under harsh conditions. The trifluoromethyl group is generally stable but can be sensitive to certain reductive conditions. Therefore, the chosen reduction method must exhibit high chemoselectivity for the nitro group. This guide focuses on methods that prioritize this selectivity, ensuring high yields of the desired aniline product.
Reaction Scheme:
Mechanistic Overview of Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a six-electron reduction.[4] Regardless of the specific reagents used, the transformation generally proceeds through key intermediates: the nitroso (-NO) and hydroxylamine (-NHOH) species.
The primary goal of any selected protocol is to drive this reaction to completion, yielding the amine, while preventing the accumulation of intermediates or the formation of undesired dimeric byproducts (azoxy, azo, hydrazo compounds). The choice of acidic or neutral conditions plays a significant role in suppressing these side reactions.[5]
Caption: General pathway for the six-electron reduction of an aromatic nitro group.
Comparative Analysis of Reduction Methodologies
The selection of a reduction strategy is dictated by factors including functional group tolerance, scalability, cost, and safety. Below is a comparative summary of the most effective methods for this specific transformation.
| Method | Reagents/Catalyst | Solvent | Temp. (°C) | Advantages | Disadvantages & Causality |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | 25-78 | Excellent chemoselectivity for -NO₂ over -CN .[6][7] Robust and high-yielding. | Stoichiometric tin waste can be problematic for disposal and API purity.[8] Workup can be tedious. |
| Metal/Acid Reduction | Fe Powder / Acetic Acid | Ethanol, Water | 25-100 | Inexpensive, environmentally benign, and effective.[9][10] Simple workup. | Can require longer reaction times or higher temperatures. Finely divided iron is crucial for reactivity.[11] |
| Catalytic Hydrogenation | H₂ (gas) / Pt/C | Methanol, Ethanol | 25-50 | "Green" method with water as the only byproduct. High atom economy. Catalyst is recyclable. | Risk of nitrile reduction . Platinum is generally preferred over Palladium for nitrile tolerance.[7] Requires specialized pressure equipment. |
| Transfer Hydrogenation | Ammonium Formate / Pd/C | Methanol | 25-65 | Avoids the use of high-pressure hydrogen gas, enhancing safety.[12] Generally mild conditions. | Catalyst choice is critical. Palladium can still pose a risk to the nitrile group, though transfer conditions are often milder than direct hydrogenation. |
Expert Insight: For substrates containing a nitrile group, Tin(II) chloride (SnCl₂) reduction is often the method of first choice in a research setting due to its outstanding and well-documented chemoselectivity.[7] The mechanism involves single electron transfers from Sn(II) to the nitro group in an acidic medium, which is highly specific and does not readily provide the necessary hydride equivalents to attack the nitrile triple bond.[5][8] For process development and scale-up, the Iron/Acetic Acid method offers a compelling balance of cost, efficacy, and environmental friendliness.[10]
Detailed Experimental Protocols
The following protocols are designed for a laboratory scale (1-10 g) synthesis and include self-validating checkpoints, such as monitoring by Thin-Layer Chromatography (TLC).
Protocol 1: Tin(II) Chloride Dihydrate Reduction (High Selectivity)
This method is prized for its reliability and high selectivity, making it ideal for complex or sensitive substrates.[6][7]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl) (optional, for initiation)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (4.0 eq) in portions. The addition may be exothermic.
-
Initiation & Reflux: Heat the mixture to 70 °C. The reaction can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). If the reaction is sluggish, a few drops of concentrated HCl can be added to initiate the process. Continue heating until TLC analysis shows complete consumption of the starting material (typically 1-3 hours).
-
Quenching & Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice. Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. A thick white precipitate of tin salts will form.
-
Workup & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation (Green Chemistry Approach)
This method is preferred for its environmental benefits and simple workup, provided the catalyst selectivity can be controlled. Platinum on carbon is recommended over palladium to minimize nitrile reduction.[7]
Materials:
-
This compound (1.0 eq)
-
10% Platinum on Carbon (Pt/C) (5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas cylinder or balloon
-
Parr hydrogenator or a two-neck flask suitable for hydrogenation
-
Celite®
Procedure:
-
Setup: To a heavy-walled hydrogenation flask, add this compound (1.0 eq) and the solvent (Methanol or Ethanol, approx. 20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pt/C (5 mol %) to the flask under a stream of inert gas (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a Parr apparatus or attach a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-3 atm or balloon pressure) at room temperature. Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad thoroughly with the reaction solvent. The Celite pad should be kept wet to prevent ignition of the catalyst. Combine the filtrates and remove the solvent under reduced pressure to afford the desired product.
Workflow and Logic Diagram
The general laboratory workflow for the reduction and isolation of the target compound is outlined below.
Caption: A generalized workflow for the reduction of this compound.
References
- Vertex AI Search. Nitro Reduction - Common Conditions.
- NIH.
- Benchchem. A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.
- M. A. C. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.
- Thieme.
- SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY.
- StackExchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- Ossila. 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4.
- NIH. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- MDPI.
- Loughborough University Research Repository.
Sources
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. srict.in [srict.in]
- 12. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Hydrolysis of 2-Nitro-6-(trifluoromethyl)benzonitrile
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Hydrolysis of a Sterically Hindered and Electron-Deficient Nitrile
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. However, the hydrolysis of 2-Nitro-6-(trifluoromethyl)benzonitrile to its corresponding benzoic acid presents a significant challenge due to the steric hindrance imposed by the ortho-substituents and the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups. These electronic effects decrease the electron density of the nitrile carbon, making it less susceptible to nucleophilic attack.[1][2][3] This application note provides a comprehensive guide to understanding and overcoming these challenges, offering detailed protocols for acidic, basic, and enzymatic hydrolysis methods.
The steric bulk of the ortho-substituents can impede the approach of the nucleophile (water or hydroxide) to the nitrile carbon, thereby slowing down the reaction rate.[4] Furthermore, the powerful electron-withdrawing properties of the nitro and trifluoromethyl groups stabilize the nitrile group, making it less reactive.[1][5][6] Therefore, successful hydrolysis of this substrate often requires more forcing conditions, such as high temperatures and prolonged reaction times, compared to the hydrolysis of unhindered or electron-rich benzonitriles.
This document will delve into the mechanistic intricacies of each hydrolysis method, provide step-by-step protocols, and discuss the critical parameters that influence reaction outcomes.
Theoretical Background: Mechanistic Considerations
The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[7][8][9] The reaction can be catalyzed by either acid or base, or mediated by enzymes.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[7][9][10] This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water.[7][10] Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate.[8][9] This amide is then further hydrolyzed to the carboxylic acid and an ammonium ion under the reaction conditions.[9] The overall mechanism is driven forward by the final, irreversible formation of the protonated amine.[7]
Base-Catalyzed Hydrolysis
In basic media, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[8][11][12] This is followed by protonation of the resulting nitrogen anion by water to form an imidic acid, which then tautomerizes to the amide intermediate.[8][11] The amide can then be further hydrolyzed to a carboxylate salt upon continued exposure to the basic conditions.[13] An acidic workup is subsequently required to protonate the carboxylate and yield the final carboxylic acid product.[10] Generally, basic hydrolysis may require harsher conditions, such as higher temperatures and longer reaction times, to drive the reaction to completion.[7]
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods.[14][15] Nitrilase enzymes can directly convert nitriles to carboxylic acids in a single step through the addition of two water molecules.[14][16] Alternatively, a two-step pathway involving nitrile hydratase and amidase can be employed.[14][16] Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid.[14][16] This biocatalytic approach is particularly advantageous for substrates with sensitive functional groups due to the mild reaction conditions (neutral pH and room temperature).[14]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using Concentrated Sulfuric Acid
This protocol is suitable for substrates that are resistant to hydrolysis due to steric hindrance and electronic deactivation. Concentrated sulfuric acid serves as both the catalyst and the solvent in many cases.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, carefully add this compound (1.0 eq). To this, slowly and cautiously add concentrated sulfuric acid (10-20 eq) while stirring. Caution: The addition of sulfuric acid is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Purification (if necessary): If the product is not pure enough, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by extraction. For extraction, dissolve the crude product in diethyl ether or ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified 2-Nitro-6-(trifluoromethyl)benzoic acid.
| Parameter | Condition | Rationale |
| Acid | Conc. H₂SO₄ | Strong acid protonates the nitrile, increasing its electrophilicity.[7][10] |
| Temperature | 80-100°C | Overcomes the activation energy barrier for the sterically hindered substrate. |
| Time | 12-24 hours | Ensures complete conversion of the starting material. |
| Workup | Quenching on ice | Precipitates the less soluble carboxylic acid from the aqueous acidic solution. |
Protocol 2: Base-Catalyzed Hydrolysis using Aqueous Sodium Hydroxide
This method is an alternative to acid catalysis and may be preferable if the starting material or product is sensitive to strong acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water and/or a co-solvent like Ethanol or Dioxane
-
Concentrated Hydrochloric Acid (HCl) for acidification
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of water and ethanol. Add a solution of sodium hydroxide (3-5 eq) in water.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) for 24-48 hours. The reaction should be monitored for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Dilute the aqueous residue with water.
-
Acidification: Carefully acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid. Caution: Acidification is exothermic.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. Alternatively, extract the acidified aqueous layer with ethyl acetate or dichloromethane. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
| Parameter | Condition | Rationale |
| Base | NaOH or KOH | Strong nucleophile for attacking the nitrile carbon.[8][11][12] |
| Temperature | Reflux (80-100°C) | Provides the necessary energy for the reaction to proceed at a reasonable rate. |
| Time | 24-48 hours | Necessary for complete hydrolysis of the stable nitrile and the intermediate amide. |
| Acidification | Conc. HCl to pH 1-2 | Protonates the carboxylate salt to form the free carboxylic acid.[10] |
Visualization of the Hydrolysis Workflow
Sources
- 1. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 2. scilit.com [scilit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile via Sandmeyer Reaction
Abstract: This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The described methodology is centered around a robust Sandmeyer reaction, offering a reliable pathway from the corresponding aniline precursor. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations, and rigorous analytical quality control required for successful and safe large-scale production.
Introduction and Strategic Rationale
This compound is a valuable building block in organic synthesis. The strategic placement of the nitro, trifluoromethyl, and nitrile groups on the aromatic ring provides multiple reaction sites for further chemical transformations, making it an important precursor for complex molecular targets.[1]
While several synthetic routes, including nucleophilic aromatic substitution (SNAr), can be envisioned, the Sandmeyer reaction presents a highly reliable and scalable option.[2][3] This classic transformation allows for the efficient conversion of an aromatic amine into a nitrile.[4][5][6] The process involves two main stages: the diazotization of the starting amine, 2-amino-3-nitrobenzotrifluoride, followed by a copper-catalyzed cyanation. The mechanism is initiated by the formation of a diazonium salt, which then undergoes a one-electron transfer from a copper(I) species to generate an aryl radical and evolve nitrogen gas, a key thermodynamic driving force for the reaction.[5][6] This radical then reacts with the cyanide complex to yield the final product.
This document outlines a validated protocol, provides critical safety data for all materials, and details the analytical methods for in-process control and final product validation.
Hazards and Critical Safety Precautions
The scale-up of any chemical process requires a stringent adherence to safety protocols. The following table summarizes the primary hazards associated with the materials used in this synthesis. This synthesis must be performed in a well-ventilated chemical fume hood by trained personnel.
| Substance | CAS Number | Primary Hazards | Recommended Precautions |
| 2-Amino-3-nitrobenzotrifluoride | 393-11-3 | Toxic, Skin/Eye Irritant | Wear standard PPE (lab coat, gloves, safety glasses). Avoid inhalation of dust. |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | Severe Corrosive, Strong Oxidizer | Wear acid-resistant gloves, apron, and face shield. Add acid to water, never the reverse. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | Oxidizer, Acutely Toxic if Swallowed | Keep away from organic materials. Store separately. Use with care to avoid ingestion. |
| Diazonium Salts | (Intermediate) | Potentially Explosive | Maintain temperature strictly between 0-5°C. Do not isolate or allow to dry. |
| Copper(I) Cyanide (CuCN) | 544-92-3 | Acutely Toxic (Fatal if Swallowed/Inhaled) | Handle with extreme care in a fume hood. Avoid contact with acids to prevent HCN gas release. |
| Sodium Cyanide (NaCN) | 143-33-9 | Acutely Toxic (Fatal if Swallowed/Inhaled) | Handle with extreme care in a fume hood. Avoid contact with acids to prevent HCN gas release. [7] |
| This compound | 1227581-80-7 | Harmful if Swallowed/Inhaled/Skin Contact[8] | Wear standard PPE. Avoid creating dust. Wash hands thoroughly after handling.[8][9] |
| Ethyl Acetate | 141-78-6 | Flammable Liquid and Vapor, Eye Irritant | Keep away from ignition sources. Use in a well-ventilated area. |
Emergency Preparedness: A cyanide antidote kit and personnel trained in its administration must be readily available. Ensure access to emergency showers and eyewash stations. All waste containing cyanide must be quenched with bleach or hydrogen peroxide in a basic solution before disposal according to institutional guidelines.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the final product. Adjustments may be necessary based on specific equipment and laboratory conditions.
Part A: Diazotization of 2-Amino-3-nitrobenzotrifluoride
-
Reactor Setup: In a 2 L, three-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (300 mL).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Substrate Addition: While maintaining the temperature between 0-5°C, slowly and portion-wise add 2-amino-3-nitrobenzotrifluoride (120 g, 0.58 mol). Stir until a homogeneous slurry or solution is formed.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (44 g, 0.64 mol, 1.1 eq) in deionized water (100 mL). Cool this solution to 0°C.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over 60-90 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [10]
-
Reaction Completion: After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. Keep this cold solution ready for the next step.
Part B: Sandmeyer Cyanation
-
Cyanide Solution Preparation: In a separate 3 L reactor equipped with a robust mechanical stirrer, add copper(I) cyanide (68 g, 0.76 mol, 1.3 eq) and sodium cyanide (71 g, 1.45 mol, 2.5 eq) to deionized water (500 mL). Stir to form a solution or a fine suspension.
-
Cooling: Cool the cyanide mixture to 0-5°C in an ice-salt bath.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the vigorously stirred cyanide mixture.[10] The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature below 10°C.
-
Reaction Drive: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50°C for 1-2 hours, or until the evolution of nitrogen gas ceases.[10]
-
Cooling: Cool the reaction mixture back down to room temperature.
Part C: Product Work-up and Purification
-
Extraction: Transfer the reaction mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 400 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 300 mL) and a saturated brine solution (1 x 300 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Process Visualization and Data
Experimental Workflow Diagram
Caption: Synthetic workflow for the scale-up of this compound.
Reaction Stoichiometry Table (100 g Scale Target)
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-3-nitrobenzotrifluoride | 206.11 | 0.58 | 1.0 | 120 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.64 | 1.1 | 44 g |
| Copper(I) Cyanide (CuCN) | 89.56 | 0.76 | 1.3 | 68 g |
| Sodium Cyanide (NaCN) | 49.01 | 1.45 | 2.5 | 71 g |
| Sulfuric Acid (H₂SO₄) | 98.08 | - | (Solvent) | 300 mL |
| Ethyl Acetate | 88.11 | - | (Solvent) | ~1.2 L |
Characterization and Quality Control
The identity and purity of the final product must be confirmed using a suite of analytical techniques.
Analytical Workflow
Sources
- 1. This compound [myskinrecipes.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Laboratory Preparation of 2-amino-6-(trifluoromethyl)benzonitrile
Preamble: The Strategic Importance of a Fluorinated Building Block
2-Amino-6-(trifluoromethyl)benzonitrile is a highly valuable fluorinated building block in contemporary drug discovery and materials science. Its unique trifunctional aromatic scaffold, featuring an amine, a nitrile, and a trifluoromethyl group in a specific ortho- and meta-relationship, makes it a sought-after precursor for synthesizing complex heterocyclic systems. Notably, the ortho-disposition of the amine and nitrile moieties is ideal for constructing quinazoline derivatives, a class of bicyclic heterocycles found in numerous approved anticancer and antimalarial drugs.[1] The presence of the trifluoromethyl (-CF₃) group is particularly significant; it can enhance critical pharmacological properties such as metabolic stability, lipophilicity, and bioavailability of the final active pharmaceutical ingredient (API).[2][3] This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate via a nucleophilic aromatic substitution (SNAr) pathway, emphasizing safety, reproducibility, and product validation.
Synthetic Strategy: The Rationale for Nucleophilic Aromatic Substitution (SNAr)
Several synthetic pathways can be envisioned for the preparation of 2-amino-6-(trifluoromethyl)benzonitrile, including Sandmeyer reactions or palladium-catalyzed cyanations on a pre-functionalized aniline.[2][4][5][6][7][8] However, for laboratory-scale synthesis, a direct nucleophilic aromatic substitution (SNAr) on a readily available precursor offers a robust and often higher-yielding approach.
Our chosen strategy employs the ammonolysis of 2-fluoro-6-(trifluoromethyl)benzonitrile . The rationale is based on fundamental principles of physical organic chemistry:
-
Ring Activation : The benzene ring of the starting material is heavily activated towards nucleophilic attack. This is due to the powerful, synergistic electron-withdrawing effects of the trifluoromethyl (-CF₃) and nitrile (-CN) groups. These groups stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[9]
-
Leaving Group : The fluorine atom serves as an excellent leaving group in SNAr reactions due to the high electronegativity and the strength of the carbon-fluorine bond, which polarizes the carbon atom, making it more susceptible to nucleophilic attack.[9][10]
-
Operational Simplicity : This route avoids the preparation and handling of potentially unstable diazonium salts required in a Sandmeyer reaction and the often sensitive catalyst systems needed for cross-coupling reactions.[7] A patent for a similar transformation involving ammonolysis substitution demonstrates the industrial viability and scalability of this approach.[11][12]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Comprehensive Safety & Handling Protocols
This synthesis involves hazardous materials and high-pressure conditions. Strict adherence to safety protocols is mandatory.
-
Designated Area : All operations, including weighing and transfer, must be conducted within a certified chemical fume hood.[13][14] The area should be clearly marked with hazard warnings.[14][15]
-
Personal Protective Equipment (PPE) : A full complement of PPE is required:
-
Handling Trifluoromethyl Compounds : These compounds can be volatile and toxic. Avoid inhalation of vapors and direct contact with skin and eyes.[17][19][20]
-
Handling Nitriles : The starting material is an organic nitrile. While less acutely toxic than inorganic cyanide salts, it is still hazardous. Avoid creating dust or aerosols.[8] In case of exposure, follow standard first-aid procedures for toxic chemical contact.[20]
-
Pressure Reaction : The reaction must be performed in a pressure vessel rated for the temperatures and pressures expected. A blast shield must be used around the reaction setup. Never work alone when conducting high-pressure reactions.[14]
-
Waste Disposal : All waste streams must be segregated.
-
Solid Waste : Contaminated gloves, paper towels, and silica gel must be collected in a dedicated, sealed container labeled "HAZARDOUS WASTE - Cyanide Contaminated Solid".[13][14][16]
-
Liquid Waste : Organic and aqueous waste streams should be collected separately in appropriately labeled hazardous waste containers. Do not mix with acidic waste.[13][14]
-
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | ≥97% Purity | Sigma-Aldrich | 133116-83-3 | Starting material.[21] |
| Ammonia solution (28-30% in H₂O) | ACS Reagent Grade | Fisher Scientific | 1336-21-6 | Nucleophile and base. |
| Ethanol (200 Proof) | Anhydrous, ≥99.5% | Decon Labs | 64-17-5 | Reaction solvent. |
| Ethyl Acetate | ACS Reagent Grade | VWR | 141-78-6 | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | - | 7647-14-5 | For aqueous washes. |
| Sodium Sulfate (Anhydrous) | ACS Reagent Grade | EMD Millipore | 7757-82-6 | Drying agent. |
| High-Pressure Reaction Vessel (e.g., Parr reactor) | - | Parr Instrument | - | Must be equipped with a stirrer, pressure gauge, and thermocouple. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography if needed. |
Step-by-Step Synthesis Procedure
-
Reactor Setup : To a clean, dry 100 mL stainless steel high-pressure reaction vessel equipped with a magnetic stir bar, add 2-fluoro-6-(trifluoromethyl)benzonitrile (5.00 g, 26.4 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition : Add anhydrous ethanol (40 mL) to the vessel, followed by the concentrated ammonia solution (20 mL, ~295 mmol, ~11 equiv.). Caution: Perform this addition in the fume hood as ammonia gas will be released.
-
Sealing and Reaction : Securely seal the pressure vessel according to the manufacturer's instructions. Place the vessel on a magnetic stir plate within a heating mantle and behind a blast shield.
-
Heating and Monitoring : Begin stirring and heat the reaction mixture to 120 °C. The internal pressure will rise. Monitor the temperature and pressure throughout the reaction. Maintain the reaction at 120 °C for 8-12 hours. Progress can be monitored by taking aliquots (after cooling) and analyzing via TLC or GC-MS.
-
Cooling and Depressurization : After the reaction is complete, turn off the heating and allow the vessel to cool completely to room temperature (<25 °C) overnight. The internal pressure should return to near atmospheric pressure. Carefully and slowly vent any residual pressure in the fume hood.
-
Work-up : Open the vessel and transfer the contents to a 500 mL round-bottom flask. Concentrate the mixture under reduced pressure to remove the ethanol and excess ammonia.
-
Extraction : To the resulting aqueous slurry, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Washing : Collect the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration : Dry the collected organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The crude product, typically an off-white to light yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product with high purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization and Data
The identity and purity of the synthesized 2-amino-6-(trifluoromethyl)benzonitrile must be confirmed through rigorous analytical techniques.
Expected Results
| Parameter | Expected Value |
| Appearance | Off-white to light yellow solid |
| Yield | 75-85% (post-purification) |
| Purity (HPLC/GC) | >98% |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C |
Analytical Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons and a broad singlet for the amine (-NH₂) protons.[22]
-
¹³C NMR Spectroscopy : The carbon NMR will display distinct signals for the aromatic carbons, the nitrile carbon (-CN), and the quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (186.13 g/mol ).
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).[22]
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
- University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- James Madison University. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Angene Chemical. (2024). Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
- Autech Industry Co.,Limited. (2024). Safety Data Sheet - 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
- Chempedia. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- Weiss, C. S., & Torang, J. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 4969-4983.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Goossen, L. J., et al. (2014).
- Kumar, V., & Singh, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 933-965.
- Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Utsugi, M., et al. (2014). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development, 18(6), 738-742.
- Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122-125.
- ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides.
- ResearchGate. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Smith, A. M., & Smith, G. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 24(45), 11574-11585.
Sources
- 1. ossila.com [ossila.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 4. nbinno.com [nbinno.com]
- 5. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 12. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 16. uthsc.edu [uthsc.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. angenechemical.com [angenechemical.com]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. aobchem.com [aobchem.com]
- 21. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of Novel Fluorinated Heterocycles from 2-Nitro-6-(trifluoromethyl)benzonitrile
Abstract and Introduction
The incorporation of fluorine and trifluoromethyl (-CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 2-Nitro-6-(trifluoromethyl)benzonitrile stands out as a particularly valuable starting material for the construction of such privileged structures.[2] Its aromatic ring is highly electron-deficient due to the synergistic electron-withdrawing effects of the ortho-nitro, ortho-trifluoromethyl, and cyano groups.[3] This unique electronic profile not only activates the molecule for specific transformations but also pre-ordains the regiochemistry of subsequent cyclization reactions.
This guide provides an in-depth exploration of synthetic routes to novel, medicinally relevant heterocycles, beginning with this compound. We will move beyond simple procedural lists to dissect the mechanistic rationale behind key transformations, offering field-proven protocols and insights for researchers in drug discovery and synthetic chemistry. The core strategy revolves around the selective reduction of the nitro group to generate the pivotal intermediate, 2-Amino-6-(trifluoromethyl)benzonitrile, a versatile precursor for a range of annulation reactions.
The Gateway Transformation: Synthesis of the Key Intermediate
The most synthetically productive pathway for elaborating this compound into complex heterocycles begins with the selective reduction of the nitro moiety to a primary amine. This transformation is critical as it installs a key nucleophilic center ortho to the nitrile group, setting the stage for intramolecular cyclization events.
Protocol 2.1: Selective Reduction via Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and scalability. The use of palladium on carbon (Pd/C) is standard, as it reliably reduces the nitro group without affecting the nitrile or trifluoromethyl functionalities under controlled conditions.
Experimental Protocol:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add this compound (1.0 eq.).
-
Catalyst and Solvent: Under an inert atmosphere (N2 or Ar), carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C). Add a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) to create a slurry (approx. 0.1-0.2 M concentration). Rationale: Methanol and Ethyl Acetate are excellent solvents for this reaction, readily dissolving the starting material and being inert to the reaction conditions. The catalyst loading is kept low to balance reaction speed with cost and ease of removal.
-
Hydrogenation: Seal the vessel and purge thoroughly with N2 gas, followed by purging with H2 gas. Pressurize the vessel with H2 to 3-4 atm (approx. 50 psi).
-
Reaction: Vigorously stir the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) or LC-MS analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the H2 gas and purge the vessel with N2. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite filtration is crucial for removing the pyrophoric palladium catalyst safely and completely.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-6-(trifluoromethyl)benzonitrile as a solid, which is often of sufficient purity (>95%) for use in subsequent steps.
Caption: Workflow for the synthesis of the key aminobenzonitrile intermediate.
Pathway I: Synthesis of 8-(Trifluoromethyl)quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[4] The 2-aminobenzonitrile intermediate is an ideal precursor for their synthesis.
Mechanistic Rationale: Condensation-Cyclization-Aromatization
The synthesis of 2-substituted quinazolines from 2-aminobenzonitriles and aldehydes proceeds through a well-established cascade. The initial step is the condensation between the primary amine and the aldehyde to form a Schiff base (imine). This is followed by an intramolecular cyclization where the imine nitrogen attacks the nitrile carbon. The resulting dihydroquinazoline intermediate is then oxidized to the fully aromatic quinazoline product.
Caption: Mechanistic pathway for the formation of the quinazoline scaffold.
Protocol 3.2: Iodine-Catalyzed Synthesis of 2-Aryl-8-(trifluoromethyl)quinazolines
Molecular iodine is an effective and mild catalyst that also functions as an oxidant for the final aromatization step, making it ideal for a one-pot procedure.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-6-(trifluoromethyl)benzonitrile (1.0 eq.) and a substituted aryl aldehyde (1.1 eq.) in a polar aprotic solvent like DMSO or DMF.
-
Catalyst Addition: Add molecular iodine (I2) as a catalyst (10-20 mol%). Rationale: Iodine catalyzes both the imine formation and the final oxidative aromatization step, promoting the reaction cascade in a single pot.
-
Heating: Heat the reaction mixture to 120-130 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench the excess iodine. This will cause the product to precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with water, and then with a cold non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Table 3.3: Substrate Scope and Representative Yields
| Entry | Aldehyde (R-CHO) | Product | Typical Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-8-(trifluoromethyl)quinazoline | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-8-(trifluoromethyl)quinazoline | 91 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinazoline | 88 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-8-(trifluoromethyl)quinazoline | 82 |
| 5 | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)-8-(trifluoromethyl)quinazoline | 79 |
Pathway II: Synthesis of 4-Amino-8-(trifluoromethyl)quinazolines
4-Aminoquinazoline derivatives are another critical pharmacophore. Their synthesis can be efficiently achieved through a three-component reaction, often accelerated by microwave irradiation, which significantly reduces reaction times.[6]
Protocol 4.1: Microwave-Assisted Three-Component Synthesis
This protocol utilizes an orthoester as a one-carbon electrophile and ammonium acetate as the nitrogen source for the N3 and 4-amino positions of the quinazoline ring.
Experimental Protocol:
-
Reagent Mixture: In a microwave reaction vial, combine 2-Amino-6-(trifluoromethyl)benzonitrile (1.0 eq.), triethyl orthoformate (2.0 eq.), and ammonium acetate (3.0 eq.). Rationale: Triethyl orthoformate acts as a synthon for the C4 carbon, while ammonium acetate provides the N3 atom and the 4-amino group. An excess is used to drive the reaction to completion.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140-150 °C for 15-30 minutes. Causality: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction compared to conventional heating, which could take several hours.
-
Work-up: After cooling, add water to the reaction mixture. The product will typically precipitate out of the aqueous solution.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-Amino-8-(trifluoromethyl)quinazoline. The product is often pure enough for direct use.
Caption: Workflow for the microwave-assisted synthesis of 4-aminoquinazolines.
Conclusion and Future Outlook
This compound is a potent and versatile building block for accessing a variety of fluorinated heterocyclic systems. The strategic reduction to its corresponding aniline derivative unlocks powerful and efficient cyclization pathways, primarily towards the medicinally significant quinazoline core. The protocols detailed herein demonstrate robust and scalable methods for synthesizing both 2-substituted and 4-amino-substituted quinazolines. Further exploration could involve using this key amino-nitrile intermediate with other cyclizing agents, such as isothiocyanates, guanidine, or phosgene derivatives, to access an even broader range of novel heterocyclic scaffolds for drug discovery programs.
References
- Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL:[Link]
- Title: Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
- Title: Quinazoline synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes Source: ACS Combin
- Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: MDPI URL:[Link]
- Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL:[Link]
- Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: PMC - NIH URL:[Link]
- Title: Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review Source: ResearchG
- Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: PMC - NIH URL:[Link]
- Title: this compound Source: MySkinRecipes URL:[Link]
- Title: 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- Title: Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
The Strategic Utility of 2-Nitro-6-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The intricate design of these small molecules often relies on the strategic incorporation of specific structural motifs that enhance binding affinity, metabolic stability, and overall pharmacological profiles. 2-Nitro-6-(trifluoromethyl)benzonitrile has emerged as a pivotal building block in this endeavor, providing a versatile scaffold for the construction of complex kinase inhibitors, most notably in the synthesis of multi-kinase inhibitors such as Sorafenib and Regorafenib. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this key intermediate, detailing its synthetic transformations and the underlying chemical principles that make it an invaluable tool in drug discovery.
The Significance of the Trifluoromethyl and Nitro Moieties
The chemical architecture of this compound is particularly advantageous for the synthesis of kinase inhibitors. The trifluoromethyl (-CF3) group, a common feature in many modern pharmaceuticals, offers several benefits. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing binding interactions with the target kinase.[1] Furthermore, the -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby increasing the drug's half-life.[2] It also improves lipophilicity, which can aid in cell membrane permeability.[2]
The nitro group (-NO2), while often considered a potential liability in drug candidates due to toxicity concerns, serves as a versatile synthetic handle.[3][4] Its primary utility in this context is as a precursor to the corresponding aniline, a crucial nucleophile in the formation of urea and ether linkages that are central to the structure of many kinase inhibitors.[5] The selective reduction of the nitro group in the presence of other reducible functionalities, such as the nitrile, is a well-established and high-yielding transformation.
Synthetic Pathways to Kinase Inhibitor Cores
The journey from this compound to a potent kinase inhibitor involves a series of strategic chemical transformations. The following sections detail the key steps, providing both the rationale and detailed protocols for each conversion.
Part 1: Reduction of the Nitro Group to Form 2-Amino-6-(trifluoromethyl)benzonitrile
The foundational step in utilizing this compound is the selective reduction of the nitro group to an amine. This transformation is critical as it unmasks the nucleophilic amino group required for subsequent coupling reactions. Catalytic hydrogenation is the most common and efficient method for this conversion.
Caption: Catalytic hydrogenation of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the reduction of an aromatic nitro group to an amine using a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring or shaking.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-6-(trifluoromethyl)benzonitrile, which can be purified further by recrystallization or column chromatography if necessary.
Expert Insight: The choice of catalyst and solvent can be critical. While Pd/C is highly effective, Raney Nickel is a cost-effective alternative. The solvent should be chosen to ensure good solubility of the starting material. It is imperative to handle the catalyst, especially Pd/C, with care as it can be pyrophoric when dry and exposed to air.
Part 2: Synthesis of the Diaryl Urea Moiety
The diaryl urea linkage is a hallmark of many kinase inhibitors, including Sorafenib.[5][6][7][8][9] This is typically formed by the reaction of an aniline derivative with an isocyanate. In the context of synthesizing a Sorafenib analogue from our starting material, the key intermediate, 2-Amino-6-(trifluoromethyl)benzonitrile, would need to be converted to the corresponding isocyanate or reacted with a partner containing an isocyanate or a precursor. A more common and safer laboratory-scale approach involves the formation of a carbamate intermediate which then reacts with another amine.
Caption: Synthetic routes to the diaryl urea core of kinase inhibitors.
Protocol 2: Formation of a Diaryl Urea via a Phenyl Carbamate Intermediate
This protocol outlines a phosgene-free method for the synthesis of unsymmetrical diaryl ureas, which is highly relevant to the synthesis of Sorafenib.[6]
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline (or a similar aniline partner)
-
Phenyl chloroformate
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
2-Amino-6-(trifluoromethyl)benzonitrile (from Protocol 1)
-
Dimethylformamide (DMF) or Pyridine (as solvent for the second step)
Procedure:
Step 2a: Synthesis of the Phenyl Carbamate Intermediate
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.1 eq) in DCM at 0 °C.
-
Slowly add phenyl chloroformate (1.05 eq) to the cooled solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl carbamate, which can be purified by recrystallization.
Step 2b: Reaction with 2-Amino-6-(trifluoromethyl)benzonitrile
-
In a clean, dry flask, dissolve the phenyl carbamate intermediate (1.0 eq) and 2-Amino-6-(trifluoromethyl)benzonitrile (1.0 eq) in pyridine or DMF.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude diaryl urea by column chromatography or recrystallization to obtain the desired product.
Trustworthiness of the Protocol: This two-step, one-pot-adaptable procedure avoids the use of highly toxic phosgene or isocyanates, making it a safer and more practical approach for laboratory synthesis. The progress of each step can be readily monitored by standard analytical techniques, ensuring a self-validating system.
Data Presentation
The following table summarizes the key intermediates and their typical yields in the synthesis of a Sorafenib-like kinase inhibitor starting from this compound.
| Step | Starting Material | Product | Reagents & Conditions | Typical Yield (%) |
| 1 | This compound | 2-Amino-6-(trifluoromethyl)benzonitrile | H₂, Pd/C, Methanol | 90-98% |
| 2a | 4-Chloro-3-(trifluoromethyl)aniline | Phenyl N-(4-chloro-3-(trifluoromethyl)phenyl)carbamate | Phenyl chloroformate, Pyridine, DCM | 90-95% |
| 2b | Phenyl carbamate intermediate + 2-Amino-6-(trifluoromethyl)benzonitrile | N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(2-cyano-3-(trifluoromethyl)phenyl)urea | Pyridine, 80-100 °C | 80-90% |
Conclusion
This compound is a strategically important starting material in the synthesis of advanced kinase inhibitors. Its facile conversion to the corresponding aniline provides a key building block for the construction of the diaryl urea and diaryl ether pharmacophores that are prevalent in this class of drugs. The protocols and insights provided in this application note offer a comprehensive guide for researchers to effectively utilize this versatile intermediate in their drug discovery and development programs, paving the way for the creation of novel and more effective targeted therapies.
References
- Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (2012). Convenient Synthesis of Sorafenib and Its Derivatives.
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. [Link]
- Zareba, G., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1124-1144. [Link]
- Synthesis of sorafenib. (n.d.). ResearchGate.
- CN114920689A - Preparation method of regorafenib intermediate. (n.d.). Google Patents.
- Mehta, A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7146. [Link]
- Catalytic Hydrogenation Reaction. (2016, July 11). AZoM.
- CN108997209B - Preparation method of regorafenib. (n.d.). Google Patents.
- US9790185B2 - Process for the preparation of regorafenib and its crystalline forms. (n.d.). Google Patents.
- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
- US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (n.d.). Google Patents.
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
- Nitro compound. (n.d.). In Wikipedia.
- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
- Kuras, M., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3633. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Nitro-6-(trifluoromethyl)benzonitrile for the Development of Bioactive Molecular Analogs
Abstract
This guide provides a comprehensive technical overview of 2-Nitro-6-(trifluoromethyl)benzonitrile, a highly functionalized aromatic building block for medicinal chemistry and drug discovery. We delve into its unique chemical characteristics, strategic applications, and provide detailed, field-proven protocols for its conversion into key intermediates for bioactive molecule synthesis. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the described methods but also adapt them to their specific discovery pipelines. The protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.
Introduction: The Strategic Value of this compound
This compound is a synthetic intermediate whose value is derived from the strategic placement of three key functional groups on an aromatic scaffold. The interplay between the nitro (-NO₂), trifluoromethyl (-CF₃), and nitrile (-CN) moieties makes it a powerful tool for constructing complex molecular architectures, particularly those found in modern therapeutics.
-
Electronic Profile: The nitro and nitrile groups are potent electron-withdrawing groups. Their presence deactivates the aromatic ring to electrophilic substitution but, more importantly, primes the nitro group for reduction, which is the cornerstone of its synthetic utility.[1]
-
The Trifluoromethyl Group: The -CF₃ group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It significantly enhances metabolic stability, increases lipophilicity, and can improve a molecule's binding affinity to protein targets by participating in unique non-covalent interactions.[2]
-
Synthetic Handle: The primary synthetic application hinges on the selective reduction of the nitro group to an amine (-NH₂). This transformation unmasks a versatile nucleophilic center, enabling a vast array of subsequent chemical modifications to build the desired bioactive analog.[3][4]
This combination of features makes this compound an ideal starting material for libraries targeting enzyme families such as protein kinases, where substituted amino-benzonitrile cores are prevalent.[5][6]
Physicochemical Properties & Safety Data
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher. The following data has been compiled from supplier and safety documentation.
| Parameter | Data | Source(s) |
| CAS Number | 1227581-80-7 | [7] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [8] |
| Molecular Weight | 216.12 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [9] |
| Storage | Store at 2-8°C, dry, under inert atmosphere. | [8] |
| MDL Number | MFCD16606330 | [8] |
Safety & Handling:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
Store locked up in a tightly closed container in a cool, dry place.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Core Application: A Synthetic Workflow for Kinase Inhibitor Scaffolds
A primary application for this reagent is in the synthesis of heterocyclic cores found in many kinase inhibitors.[12][13][14] The general workflow involves a two-stage process: (1) reduction of the nitro group to generate the key amine intermediate and (2) condensation and cyclization of this intermediate to form the desired heterocyclic system.
Caption: General workflow for developing bioactive heterocycles.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations outlined in the workflow. They are presented with explanations for the procedural choices to provide a deeper understanding of the reaction mechanics.
Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile (The Key Intermediate)
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate, a reliable and scalable method for this transformation.[15]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. In a separate beaker, dissolve tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl (use minimal volume for dissolution). Add this acidic solution dropwise to the stirring suspension over 15-20 minutes.
-
Causality Note: The reaction is exothermic; slow addition at 0 °C is crucial to control the reaction temperature. SnCl₂ is a classic chemoselective reducing agent for aromatic nitro groups, leaving the nitrile and trifluoromethyl groups intact. The acidic medium is required for the mechanism of reduction.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, fit the flask with a reflux condenser and heat the reaction to 60-70 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:EtOAc). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8.
-
Trustworthiness Note: This neutralization is highly exothermic and will produce CO₂ gas. Perform this step slowly in an ice bath to prevent uncontrolled effervescence. The formation of a tin hydroxide precipitate is expected.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude 2-Amino-6-(trifluoromethyl)benzonitrile can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a solid.
Protocol 2: Synthesis of a Quinazoline Analog Core
This protocol provides a representative method for the cyclization of the amino-benzonitrile intermediate to form a quinazoline scaffold, a privileged structure in medicinal chemistry.[16]
Materials:
-
2-Amino-6-(trifluoromethyl)benzonitrile (from Protocol 1)
-
Formamide or a suitable orthoester (e.g., triethyl orthoformate)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ice-water
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-Amino-6-(trifluoromethyl)benzonitrile (1.0 eq) and formamide (5-10 eq).
-
Cyclization: Heat the mixture to 150-160 °C and stir for 4-6 hours.
-
Causality Note: Formamide serves as both the reagent (providing the additional carbon and nitrogen atoms for the ring) and the solvent at this temperature. The high temperature is necessary to drive the condensation and subsequent cyclization.
-
-
Monitoring: Monitor the reaction by TLC. The disappearance of the amine intermediate signals the reaction is nearing completion.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to approximately 80-90 °C. Carefully pour the warm reaction mixture into a beaker of ice-water with vigorous stirring. A precipitate should form.
-
Isolation: Continue stirring the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified product under vacuum to yield the quinazoline core. Further purification can be achieved by recrystallization if necessary.
Mechanistic Insights & Data Characterization
Understanding the reaction mechanism is key to troubleshooting and optimization. The formation of the quinazoline core proceeds via an initial formylation of the amino group, followed by a high-temperature, acid-catalyzed intramolecular cyclization onto the nitrile.
Caption: Simplified mechanism for quinazoline synthesis.
Characterization Data for Key Intermediates (Representative)
| Compound | Structure | Expected M/Z [M+H]⁺ | Key ¹H NMR Shifts (δ, ppm in CDCl₃) |
| This compound | C1=CC(=C(C(=C1)C#N)N(=O)=O)C(F)(F)F | 217.02 | 8.0-8.5 (m, Ar-H) |
| 2-Amino-6-(trifluoromethyl)benzonitrile | C1=CC(=C(C(=C1)C#N)N)C(F)(F)F | 187.05 | 6.8-7.5 (m, Ar-H), 4.5-5.5 (br s, -NH₂) |
Conclusion
This compound is more than a simple chemical; it is a strategic starting point for innovation in drug discovery. The protocols and insights provided herein demonstrate its utility in accessing valuable amine intermediates, which are readily converted into complex heterocyclic systems. By understanding the chemical principles governing its reactivity, researchers can effectively integrate this building block into their synthetic programs to accelerate the development of novel, potent, and metabolically robust bioactive molecules.
References
- MySkinRecipes. This compound. [Link]
- Bioorganic & Medicinal Chemistry Letters. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
- Carl ROTH.
- MDPI.
- PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- Sdfine. Chemwatch GHS SDS in English (European) 63509-7. [Link]
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- Zelinsky Institute of Organic Chemistry. Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds. [Link]
- ResearchGate. Examples of bioactive molecules featuring β‐aryl‐β,β‐difluoroamino motif. [Link]
- Frontiers in Chemistry. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]
- PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
- PMC. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. This compound [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Nitro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for 2-Nitro-6-(trifluoromethyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require robust methods for its purification. As an essential building block in the synthesis of agrochemicals and fluorinated organic compounds, achieving high purity is paramount for reliable downstream applications.[1][2] This guide moves beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice in a direct question-and-answer format.
Section 1: Preliminary Assessment & Product Characterization
Before attempting any purification, a preliminary assessment of your crude product is essential. This step informs the selection of the most efficient and effective purification strategy.
Q1: What are the essential physical properties of this compound that I should be aware of?
Understanding the fundamental properties of your target compound is the first step in designing a purification protocol. These characteristics will influence solvent selection, temperature control, and the choice between different techniques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1227581-80-7 | [1] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |
| Molecular Weight | 216.12 g/mol | [1] |
| Appearance | Likely a white to off-white or yellow solid, similar to related compounds. | [3][4] |
| Purity (Commercial) | Typically ≥97% | [1] |
| Storage Conditions | 2-8°C, dry environment |[1] |
Q2: My crude product is yellow or brownish. What does this color indicate and will it affect my purification?
A yellow or brown hue in your crude product typically signifies the presence of impurities. These are often aromatic side-products from the synthesis, unreacted starting materials, or minor degradation products. While these impurities may be present in small quantities, they can interfere with subsequent reactions or analytical characterization.
Causality: The color arises from molecules containing extended conjugated π-systems, which absorb light in the visible spectrum. Nitrated aromatic compounds are particularly prone to forming such colored byproducts.
Actionable Advice:
-
Characterize: Use Thin Layer Chromatography (TLC) to visualize the number of components. A single, colored spot suggests an intrinsic property or a co-eluting impurity, while multiple spots indicate a mixture.
-
Decolorize: The most common method to remove colored impurities is by treating a solution of the crude product with activated charcoal during recrystallization.[5][6] The porous surface of the charcoal adsorbs the large, colored impurity molecules.
Q3: How do I decide on the best purification strategy for my specific needs?
The choice of purification technique depends on the initial purity of your crude material, the nature of the impurities, the required final purity, and the scale of your experiment. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first choice for purifying solid compounds on a moderate to large scale. It is cost-effective and can yield highly pure crystalline material if executed correctly.
Q4: What is a good starting solvent for recrystallizing this compound?
The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below.[6] For a molecule like this compound, which has polar functional groups (nitro, nitrile) on an aromatic ring, solvents of intermediate polarity or mixed solvent systems are excellent starting points.
Actionable Advice:
-
Single Solvents: Begin by testing alcohols like isopropanol or ethanol.
-
Mixed Solvents: A highly effective technique involves a "solvent/anti-solvent" pair. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) at boiling, then slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[6]
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
|---|---|---|---|
| Isopropanol | 82.6 | Polar Protic | Often provides the steep solubility curve needed for good recovery. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, a good first choice. |
| Ethyl Acetate | 77.1 | Polar Aprotic | A good "dissolving" solvent for a mixed system. |
| Hexanes/Heptane | ~69 / ~98 | Non-polar | Excellent "anti-solvents" to induce crystallization when paired with a more polar solvent. |
Q5: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
"Oiling out" occurs when the solid melts in the hot solvent, forming a liquid phase that is immiscible with the solvent, rather than truly dissolving.[6] This oil then fails to crystallize upon cooling. This is common when the solvent's boiling point is higher than the compound's melting point or when high levels of impurities depress the melting point significantly.
Caption: Troubleshooting workflow for when a compound "oils out".
Q6: My recovery yield after recrystallization is very low. How can I improve it?
Low recovery is a frequent challenge. The goal is to maximize the recovery of pure product while leaving impurities behind in the mother liquor.
Common Causes & Solutions:
-
Using too much solvent: The most common error. Your compound has some solubility even at low temperatures. Using the absolute minimum amount of hot solvent required to dissolve the solid is critical.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[6]
-
Washing with the wrong solvent: Do not wash the collected crystals with the primary recrystallization solvent, as this will dissolve some of your product. Wash with a small amount of a cold "anti-solvent" (like hexane) in which your product is known to be poorly soluble.
-
Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Use a pre-heated funnel and filter the hot solution as quickly as possible.[6]
Q7: My product is still colored after one recrystallization. What is the protocol for using activated charcoal?
If colored impurities persist, a decolorization step is necessary.
Experimental Protocol: Activated Charcoal Treatment
-
Dissolve: Dissolve the crude, colored product in the minimum amount of a suitable hot solvent, as you would for a normal recrystallization.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds to prevent violent bumping in the next step.
-
Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A microspatula tip is usually sufficient for lab scale. Caution: Adding too much charcoal can adsorb your product, significantly reducing the yield.[6]
-
Re-heat: Gently swirl and bring the mixture back to a boil for 2-5 minutes to allow for adsorption.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Crystallize: Proceed with the cooling and crystallization steps as standard.
Section 3: Troubleshooting Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is ideal when recrystallization fails or when multiple impurities are present.[7][8]
Q8: How do I select the right stationary and mobile phase for this compound?
-
Stationary Phase: For this compound, standard silica gel is the most appropriate choice. Its polar surface will interact with the nitrile and nitro groups, allowing for separation based on polarity.[9]
-
Mobile Phase (Eluent): The goal is to find a solvent system where your product has an Rf (retention factor) of approximately 0.2-0.4 on a TLC plate, as this generally translates to good separation on a column.[8]
-
Starting Point: A mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane) is standard.
-
TLC Optimization: Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The ideal system will show clear separation between your product spot and impurity spots.
-
Q9: My compound is not moving from the top of the column. What should I do?
This is a clear indication that the mobile phase is not polar enough. The compound is adsorbing very strongly to the polar silica gel and the eluent cannot displace it.[10]
Solution: Gradually increase the polarity of the mobile phase. If you are running 10% Ethyl Acetate in Hexanes, try switching to 20%, then 30%, and so on, until the compound begins to move down the column at a reasonable rate.
Q10: The separation between my product and an impurity is very poor (overlapping bands). How can I improve the resolution?
Poor resolution means the polarities of your product and the impurity are too similar for the chosen solvent system.
Solutions:
-
Use a Shallower Gradient: If you are running a gradient (continuously increasing solvent polarity), make the gradient shallower. A slower increase in polarity gives the compounds more time to resolve.
-
Switch to an Isocratic System: If you have identified a solvent system on TLC that shows even a small separation, running the entire column with that single mixture (isocratic elution) can often provide the best results.
-
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can alter selectivity. For example, if Hexane/Ethyl Acetate fails, try a Hexane/Dichloromethane or Toluene/Acetone system.
Table 3: Common Chromatography Solvents (Eluents) Ordered by Polarity
| Solvent | Polarity Index | Use |
|---|---|---|
| Hexane/Heptane | 0.1 | Non-polar base |
| Toluene | 2.4 | Non-polar aromatic |
| Dichloromethane (DCM) | 3.1 | Intermediate polarity |
| Diethyl Ether | 2.8 | Can provide different selectivity than esters |
| Ethyl Acetate (EtOAc) | 4.4 | Standard moderately polar solvent |
| Acetone | 5.1 | More polar than EtOAc |
| Methanol (MeOH) | 5.1 | Highly polar; used sparingly to elute very polar compounds |
References
- Vertex AI Search.
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile....
- MySkinRecipes. This compound.
- University of Alberta. Column chromatography.
- SIELC Technologies. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.
- Wikipedia. Column chromatography.
- Chemister.ru. benzonitrile.
- Hilaris Publisher. Column Chromatography and Its Applications.
- ResearchGate. How can I purify impure benzonitrile?.
- Chemistry LibreTexts. B. Column Chromatography.
- MySkinRecipes. This compound.
- Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Veeprho. 2-Nitro-4-(trifluoromethyl)benzonitrile | CAS 778-94-9.
- European Patent Office. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1.
- Google Patents. US2874196A - Method of crystallizing nitro products.
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. innospk.com [innospk.com]
- 4. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Nitro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2-Nitro-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique electronic nature of this molecule—possessing a highly electron-deficient aromatic ring due to the ortho-nitro and trifluoromethyl groups—presents specific opportunities and challenges in its chemical transformations.[1] This document provides in-depth, causality-driven advice to help you navigate these complexities and optimize your reaction outcomes.
Section 1: Selective Reduction of the 2-Nitro Group
The conversion of the nitro group to an aniline is one of the most pivotal transformations for this substrate, unlocking a plethora of subsequent functionalization pathways. However, achieving high yield and selectivity requires careful control of reaction parameters.
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: My reduction of the nitro group is stalling or proceeding very slowly. What are the common causes and how can I resolve this?
A1: This is a frequent issue stemming from several factors related to reagent activity, substrate solubility, and reaction conditions. Here is a systematic troubleshooting approach:
-
Catalyst/Reagent Activity: The efficacy of your reducing system is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts can deactivate due to improper storage, poisoning from contaminants (e.g., sulfur-containing compounds), or simply being from an old batch.[2][3] Always use a fresh, high-quality catalyst. If the reaction is still slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or the hydrogen pressure.[2]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical.[2] Ensure the metal powder is fine and, if necessary, pre-activated. The concentration of the acid is also a key driver of the reaction rate.
-
-
Substrate Solubility: this compound is a hydrophobic molecule. Poor solubility in the reaction solvent can severely limit the reaction rate by preventing effective interaction with the catalyst or reagent.[2]
-
Solution: If using catalytic hydrogenation, switch to or include a co-solvent that readily dissolves the substrate, such as Tetrahydrofuran (THF) or Ethyl Acetate. For metal/acid systems, alcoholic solvents like ethanol or methanol, often with water, are effective.[2]
-
-
Reaction Temperature: While many reductions can be run at room temperature, some systems require heating to achieve a reasonable rate.[2] Incrementally increasing the temperature (e.g., to 40-60 °C) can often overcome the activation energy barrier. However, be cautious, as excessive heat can promote side-product formation.[4]
Troubleshooting Workflow: Incomplete Nitro Reduction
Caption: Troubleshooting workflow for incomplete nitro reduction.
Q2: How can I selectively reduce the nitro group without affecting the nitrile functionality?
A2: This is a critical question of chemoselectivity. The nitrile group can be reduced to a benzylamine under certain conditions, so choosing the right reagent is essential.
-
Recommended Methods:
-
Stannous Chloride (SnCl₂): This is a classic and highly reliable method for selectively reducing aromatic nitro groups in the presence of nitriles.[2] It operates under acidic conditions and is generally mild.
-
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is an economical and effective method. The "Béchamp reduction" is robust and typically does not reduce the nitrile group.[3]
-
Catalytic Hydrogenation (Controlled): While hydrogenation can reduce nitriles, it is often possible to achieve selectivity for the nitro group by using specific catalysts like Pd/C at lower pressures and temperatures. The nitro group is generally more readily reduced than the nitrile under these conditions.[5]
-
-
Methods to Avoid:
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will readily reduce both the nitro group (often to an azo compound in aromatic systems) and the nitrile group.[5] It should be avoided for this specific transformation.
-
Boranes (e.g., BH₃-THF): Borane complexes are known to reduce nitriles and should generally be avoided if the nitrile needs to be preserved.[6] Interestingly, some specialized systems using sodium borohydride with Lewis or Brønsted acids have been developed to selectively reduce nitriles in the presence of nitro groups, highlighting the importance of the specific reagent combination.[7][8]
-
| Reduction Method | Typical Conditions | Pros | Cons | Nitrile Compatibility |
| H₂ / Pd/C | 1-4 atm H₂, RT, MeOH or EtOAc | High yield, clean, catalyst is filtered off. | Can reduce other functional groups (alkenes, alkynes); potential for dehalogenation.[5] | Good, under controlled conditions. |
| SnCl₂·2H₂O | HCl, EtOH, Reflux | Excellent chemoselectivity, reliable. | Requires stoichiometric amounts of tin, leading to metal waste.[2] | Excellent. |
| Fe / HCl (or NH₄Cl) | EtOH/H₂O, Reflux | Inexpensive, effective, high functional group tolerance.[3] | Generates large amounts of iron sludge, which can complicate workup.[4] | Excellent. |
| LiAlH₄ | Anhydrous THF, 0 °C to RT | Very powerful reducing agent. | Not Selective. Reduces both groups and can form azo compounds from aromatic nitro groups.[5] | Poor. |
Table 1: Comparison of common methods for nitro group reduction.
Protocol 1: Chemoselective Reduction using Tin(II) Chloride
This protocol provides a reliable method for the synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.
-
Add Tin(II) chloride dihydrate to the solution. The mixture may be a suspension.
-
Carefully add concentrated HCl and heat the reaction mixture to reflux (typically 70-80 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until all starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the excess acid by adding saturated NaHCO₃ solution until the pH is ~8. Caution: This is an exothermic process and will generate CO₂ gas.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-(trifluoromethyl)benzonitrile, which can be purified further by column chromatography or recrystallization if necessary.
Section 2: Transformations of the 6-Nitrile Group
Hydrolysis of the nitrile to a carboxylic acid or an amide is a common objective. The strong electron-withdrawing nature of the ortho-substituents can influence the reactivity of the nitrile group.
Frequently Asked Questions (FAQs): Nitrile Group Transformations
Q1: What are the standard conditions for hydrolyzing the nitrile to 2-Nitro-6-(trifluoromethyl)benzoic acid?
A1: Complete hydrolysis to the carboxylic acid typically requires forcing conditions due to the stability of the nitrile group.
-
Acid-Catalyzed Hydrolysis: The most common method involves heating the nitrile in a concentrated aqueous acid solution. A mixture of concentrated sulfuric acid and water is often effective.[9] The reaction proceeds via an initial hydration to the primary amide, followed by further hydrolysis to the carboxylic acid.[10][11]
-
Key Parameters:
-
Acid Concentration: High concentrations (e.g., 70-90% H₂SO₄) are often required to drive the reaction to completion.[9]
-
Temperature: Elevated temperatures are necessary, often refluxing for several hours.
-
Monitoring: It is crucial to monitor the reaction by HPLC or TLC, as it is possible to isolate the intermediate amide if the reaction is stopped prematurely.[10]
-
Q2: My nitrile hydrolysis stops at the amide intermediate. How can I push the reaction to completion?
A2: Stalling at the amide stage is a common kinetic issue. The hydrolysis of the amide to the carboxylic acid often has a higher activation energy than the initial hydration of the nitrile.
-
Solutions:
-
Increase Reaction Time and/or Temperature: This is the most straightforward approach. Prolonged heating at reflux is often sufficient.
-
Increase Acid Concentration: A higher concentration of acid can more effectively protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Change of Reagent: In some cases, switching to a different acid system (e.g., concentrated HCl) or considering basic hydrolysis (e.g., refluxing with NaOH) might be effective, although basic conditions could potentially lead to other side reactions on the electron-deficient ring.
-
Decision Tree: Selecting a Nitrile Transformation Method
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 9. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Reactions with 2-Nitro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2-Nitro-6-(trifluoromethyl)benzonitrile (CAS No. 1227581-80-7). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging intermediate. The unique electronic properties of this molecule, arising from the convergence of three potent electron-withdrawing groups (nitro, trifluoromethyl, and nitrile) on an aromatic ring, can lead to unexpected reactivity and failed experiments.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Part 1: Foundational Troubleshooting Principles
Before addressing specific reaction failures, it is crucial to review the fundamentals. A systematic approach can often reveal the root cause of an issue without extensive re-optimization.[3][4]
Q: My reaction with this compound failed, and I don't know where to start. What is a general troubleshooting workflow?
A: When a reaction fails, resist the urge to immediately change multiple parameters. Instead, adopt a logical, step-by-step diagnostic approach. The primary goal is to determine if the issue lies with the starting materials, the reaction conditions, or the workup and analysis.
Below is a workflow to guide your investigation:
Caption: General workflow for troubleshooting a failed chemical reaction.
Part 2: Troubleshooting Specific Transformations
This section addresses the most common synthetic operations performed on this compound and their associated challenges.
FAQ: Reduction of the Nitro Group
The conversion of the nitro group to an amine, yielding 2-Amino-6-(trifluoromethyl)benzonitrile, is a cornerstone reaction for this substrate. However, the molecule's electronic nature can complicate this seemingly straightforward transformation.
Q1: My reduction of this compound is incomplete or gives a low yield. What are the likely causes?
A: This is a frequent issue. The problem typically originates from the choice of reducing system, catalyst activity, or reaction conditions.
-
Sub-optimal Reducing Agent: The high electron deficiency of the aromatic ring can influence the efficacy of certain reducing agents. Catalytic hydrogenation (e.g., H₂, Pd/C) is often effective but is highly sensitive to catalyst quality and poisons. Chemical reductants like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are robust alternatives.
-
Catalyst Inactivation (for Catalytic Hydrogenation): The starting material or impurities in the solvent can poison the palladium catalyst. Ensure high-purity solvents and consider filtering the starting material solution through a small plug of silica or celite if its quality is uncertain.
-
Incomplete Reaction: Monitor the reaction diligently by TLC or LC-MS. If the reaction stalls, the cause could be insufficient reagent (for chemical reductions) or deactivated catalyst. For catalytic hydrogenation, insufficient hydrogen pressure or poor mixing can also be culprits.[3]
-
Product Loss During Workup: The resulting product, 2-Amino-6-(trifluoromethyl)benzonitrile, is an aniline derivative. Its basicity means it can form salts. If you perform an acidic wash during workup, your product may partition into the aqueous layer.[4] Always check the pH of your aqueous layers and consider re-extracting after basification if you suspect product loss.
Q2: I see multiple spots on my TLC plate after the reduction reaction. What are these byproducts?
A: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates.[5] The presence of multiple spots suggests either an incomplete reaction or the formation of stable byproducts.
Caption: Stepwise reduction pathway from a nitro to an amino group.
Common species observed on a TLC plate include:
-
Unreacted Starting Material: The least polar spot.
-
Nitroso and Hydroxylamine Intermediates: These are intermediates in the reduction pathway.[5] Their accumulation suggests the reduction is sluggish or incomplete. The hydroxylamine intermediate, in particular, can sometimes undergo side reactions.
-
Decomposition Products: Although the C-CF₃ bond is strong, aggressive reaction conditions (e.g., very high temperatures) could potentially lead to degradation.
Q3: Can you provide a reliable, step-by-step protocol for the reduction of this compound?
A: Yes. Reduction with tin(II) chloride dihydrate in ethanol is a reliable and scalable method that avoids the complexities of catalytic hydrogenation.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (10-15 mL per gram of starting material) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction is typically complete within 2-4 hours. Monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the pH of the aqueous layer is ~8. Vigorous stirring is required to break up the tin salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-6-(trifluoromethyl)benzonitrile.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Tin(II) Chloride (SnCl₂) | Iron/Acid (Fe/HCl) |
| Pros | High atom economy; clean reaction. | Reliable; tolerant of many functional groups. | Inexpensive; effective. |
| Cons | Catalyst poisoning; requires specialized equipment. | Generates tin waste; requires stoichiometric reagents. | Strongly acidic; can be messy; generates iron waste. |
| Best For | Clean substrates; process optimization. | Bench-scale synthesis; complex molecules. | Large-scale, cost-sensitive synthesis. |
FAQ: Reactions Involving the Nitrile Group
The nitrile group is a versatile handle for conversion into amides, carboxylic acids, or primary amines (via reduction). However, its reactivity is modulated by the powerful electron-withdrawing groups on the ring.
Q1: My attempt to hydrolyze the nitrile on this compound to a carboxylic acid failed under standard conditions. Why?
A: Nitrile hydrolysis typically requires harsh conditions (strong acid or base and heat).[6] The failure of this reaction can be attributed to a few key factors:
-
Steric Hindrance: The nitrile group is flanked by two bulky ortho substituents (NO₂ and CF₃). This steric crowding can impede the approach of a nucleophile (water or hydroxide) to the electrophilic nitrile carbon.
-
Insufficiently Forcing Conditions: Standard hydrolysis conditions may not provide enough energy to overcome the activation barrier. You may need to increase the temperature significantly (e.g., >100 °C) or extend the reaction time.[7]
-
Side Reactions: Under strongly basic conditions at high temperatures, the highly electron-deficient aromatic ring can become susceptible to nucleophilic attack or other decomposition pathways.
Troubleshooting Steps:
-
Increase Temperature: Use a high-boiling solvent (e.g., ethylene glycol) or employ a sealed-tube/microwave reactor to safely reach higher temperatures.
-
Use Stronger Acid: Consider using a mixture of concentrated sulfuric acid and acetic acid, or even polyphosphoric acid.
-
Monitor Carefully: Use LC-MS to check for the formation of the intermediate amide. If the amide forms but does not hydrolyze further, the second step is the rate-limiting one, indicating a need for even more forcing conditions.
FAQ: Nucleophilic Aromatic Substitution (SNAr)
Q1: I want to perform a nucleophilic aromatic substitution (SNAr) on this compound. Is this feasible?
A: This is a conceptually challenging reaction for this specific substrate. The SNAr mechanism typically requires two things: (1) strong electron-withdrawing groups to activate the ring (which you have) and (2) a good leaving group, such as a halide.[8][9]
Your substrate, this compound, lacks a conventional leaving group. While the nitro group can be displaced in some highly activated systems, it is a poor leaving group compared to fluoride or chloride.[10][11] A direct SNAr reaction on this molecule is therefore unlikely to succeed under typical conditions. It is far more common to perform SNAr on an analogous compound that contains a halogen, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile.
Q2: If I start with a halogenated precursor like 2-Fluoro-6-nitro-benzonitrile, what are the key considerations for a successful SNAr reaction?
A: Starting with a fluorinated analogue dramatically increases the probability of success. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the position of attack.
Key Considerations:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity.[12]
-
Nucleophile Strength: Stronger nucleophiles react faster. For example, an alkoxide (RO⁻) or thiolate (RS⁻) will be more effective than the corresponding alcohol (ROH) or thiol (RSH). If using a neutral nucleophile like an amine, a non-nucleophilic base may be needed to facilitate the reaction.
-
Temperature: While the ring is highly activated, heating is often required to achieve a reasonable reaction rate. Monitor the temperature carefully to avoid side reactions.[13]
References
- MySkinRecipes. This compound. [Link]
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- National Institutes of Health.
- Journal of Chemical Research, Synopses (RSC Publishing).
- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- MDPI.
- Semantic Scholar.
- ResearchGate. How can I purify impure benzonitrile?. [Link]
- National Institutes of Health.
- National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. [Link]
- Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- European Patent Office. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1. [Link]
- PubChem. m-(Trifluoromethyl)nitrobenzene. [Link]
- ResearchGate.
- Green Chemistry (RSC Publishing). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. [Link]
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The acid-catalysed hydrolysis of benzonitrile. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Nitro-6-(trifluoromethyl)benzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile. As a crucial intermediate in the development of various pharmaceuticals and agrochemicals, ensuring its purity is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate the challenges of its synthesis and purification.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable protocols.
Question 1: My final product is off-color (yellow to brown). What is the likely cause and how can I obtain a colorless product?
Answer:
Discoloration in the final product is a common issue and typically indicates the presence of colored impurities. The most probable culprits are residual copper salts from the Sandmeyer reaction, the formation of azo compounds, or phenolic byproducts.
Causality and Remediation:
-
Residual Copper Salts: If a Sandmeyer reaction using a copper catalyst was employed for the synthesis, residual copper salts can impart a greenish or brownish hue to the product.
-
Solution: A thorough aqueous work-up is crucial. Washing the organic extract with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively remove residual copper ions.
-
-
Azo Dyes: Azo compounds are intensely colored and can form as byproducts during the diazotization and Sandmeyer reaction if the diazonium salt couples with an electron-rich aromatic species.
-
Solution: Maintaining a low reaction temperature (0-5 °C) during diazotization is critical to suppress the formation of these byproducts.
-
-
Phenolic Impurities: Phenols can arise from the reaction of the diazonium salt with water, especially at elevated temperatures. These impurities can oxidize and contribute to color.
-
Solution: Careful temperature control during the Sandmeyer reaction is essential. For removal, washing the organic layer with a dilute aqueous sodium hydroxide solution will extract acidic phenolic impurities.
-
Purification Protocol: Decolorization during Recrystallization
If your product remains colored after aqueous work-up, treatment with activated charcoal during recrystallization is highly effective.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the crude this compound in a suitable solvent system at an elevated temperature. Common choices for aromatic nitriles include ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.[2]
-
Charcoal Addition: Once the compound is fully dissolved, add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by filtration and wash with a small amount of cold solvent.
Question 2: My yield is significantly lower than expected. What are the potential reasons and how can I improve it?
Answer:
Low yields can be attributed to several factors, primarily incomplete reaction, decomposition of the diazonium salt intermediate, or loss of product during work-up and purification.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the correct molar ratios of reactants are used and that the reaction is allowed to proceed for a sufficient duration at the optimal temperature. |
| Diazonium Salt Decomposition | Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C, leading to the formation of phenols and other byproducts.[3] | Maintain a strict temperature control of 0-5 °C during the diazotization step. Use the diazonium salt solution immediately after its preparation in the subsequent Sandmeyer reaction. |
| Product Loss During Work-up | Significant amounts of the product can be lost during aqueous extractions if the partitioning of the product into the organic phase is not efficient, or during recrystallization if an inappropriate solvent is used. | Ensure the use of a suitable organic solvent for extraction. During recrystallization, avoid using a solvent in which your product is highly soluble at room temperature. Perform small-scale solubility tests to identify the ideal recrystallization solvent.[2] |
Workflow for Yield Optimization
Caption: Decision tree for troubleshooting low product yield.
Question 3: I suspect the presence of isomeric impurities. How can I confirm their presence and what is the best way to separate them?
Answer:
The formation of isomeric impurities, such as 2-Nitro-4-(trifluoromethyl)benzonitrile, is a possibility depending on the synthetic route. Their separation can be challenging due to similar physical properties.
Identification and Separation of Isomers:
-
Identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers. A reverse-phase C18 or a pentafluorophenyl (PFP) column can be effective. The use of a PFP column can offer alternative selectivity for aromatic compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate and identify isomers based on their retention times and mass fragmentation patterns.[5][6]
-
-
Separation:
-
Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. It involves multiple recrystallization steps to enrich and isolate the desired isomer. The choice of solvent is critical and should be determined experimentally.[7]
-
Preparative Chromatography: For challenging separations, preparative HPLC or column chromatography is the most reliable method.
-
Column Chromatography: A silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point. The separation efficiency will depend on the polarity difference between the isomers.
-
-
HPLC Method for Isomer Analysis
A reverse-phase HPLC method can be employed for the analysis of isomeric purity.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic)[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective method is the Sandmeyer reaction starting from 2-Amino-6-(trifluoromethyl)benzonitrile. This involves the diazotization of the amino group followed by cyanation using a copper(I) cyanide catalyst.
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Yes, several safety precautions are essential:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures (0-5 °C).
-
Cyanide: Copper(I) cyanide and other cyanide salts are highly toxic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Have a cyanide antidote kit readily available.
-
Solvents: Use appropriate engineering controls (fume hood) when working with volatile organic solvents.
Q3: My product appears to be an amide or carboxylic acid instead of a nitrile. What could have happened?
A3: This indicates that the nitrile group has undergone hydrolysis. This can occur under either acidic or basic conditions, especially at elevated temperatures.[9][10][11][12]
-
Acidic Hydrolysis: If the work-up involved strong acidic conditions and heat, the nitrile could have hydrolyzed to the corresponding carboxylic acid, 2-Nitro-6-(trifluoromethyl)benzoic acid.
-
Basic Hydrolysis: Similarly, strong basic conditions during work-up or purification can lead to the formation of the carboxylate salt, which upon acidification will give the carboxylic acid. Under milder basic conditions, the reaction may stop at the amide, 2-Nitro-6-(trifluoromethyl)benzamide.[9]
To avoid hydrolysis, use mild acidic or basic conditions during work-up and avoid excessive heat. If hydrolysis has occurred, the resulting carboxylic acid can be separated from the nitrile by extraction with an aqueous sodium bicarbonate solution.
Q4: How stable is the trifluoromethyl group during this synthesis?
A4: The trifluoromethyl group is generally very stable under the typical conditions of a Sandmeyer reaction. However, under very harsh basic conditions, hydrolysis of the C-F bonds can occur, but this is not a common issue under standard synthetic protocols.
Impurity Removal Workflow
Caption: General workflow for the purification of this compound.
References
- Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor. YouTube, 26 Apr. 2024.
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta.
- Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Nelson Labs.
- The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar.
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. Google Patents.
- This compound. MySkinRecipes.
- The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis. Pearson+.
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
- US2874196A - Method of crystallizing nitro products. Google Patents.
- Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. International Journal of Pharmaceutical Sciences and Research.
- US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means. Google Patents.
- Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate.
- GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. PMC.
- Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. PubMed.
- Isomer separation by CPC chromatography. Rotachrom Technologies.
- Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. ResearchGate.
- GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Catalyst Selection for 2-Nitro-6-(trifluoromethyl)benzonitrile Transformations
Welcome to the technical support center for transformations involving 2-Nitro-6-(trifluoromethyl)benzonitrile. This molecule, with its unique arrangement of a nitro, a nitrile, and a trifluoromethyl group, presents distinct synthetic challenges that require careful catalyst selection to achieve high selectivity and yield. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, providing field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting protocols.
The presence of three reducible or reactive functional groups on a single aromatic ring necessitates a nuanced approach. The primary challenge lies in achieving chemoselectivity: transforming one functional group while leaving the others untouched. This guide explains the causality behind experimental choices, empowering you to make informed decisions for your specific synthetic goals.
Section 1: FAQs on Selective Nitro Group Reduction
The conversion of the nitro group to an amine is a foundational step in many synthetic pathways. The key is to accomplish this without reducing the nitrile or causing defluorination.
Q1: What are the most reliable catalysts for selectively reducing the nitro group in this compound?
Answer: The reliability of a catalyst for this transformation hinges on maximizing activity towards the nitro group while minimizing interaction with the nitrile moiety. Two primary classes of methods have proven most effective: heterogeneous catalytic hydrogenation and stoichiometric chemical reduction.
-
Heterogeneous Catalytic Hydrogenation: Noble metal catalysts are highly efficient.[1]
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro reductions due to its high activity.[1] However, under harsh conditions (high pressure or temperature), it can lead to the reduction of the nitrile group.
-
Platinum on Carbon (Pt/C): Often provides better selectivity for the nitro group in substrates where the nitrile is sensitive to reduction by Pd/C.[2] It is a robust alternative when Pd/C shows unwanted side reactions.
-
Raney Nickel: A cost-effective alternative, though it may require more careful optimization of reaction conditions to maintain selectivity.[3]
-
-
Chemical Reduction:
-
Stannous Chloride (SnCl₂·2H₂O): This is arguably the most dependable method for selectively reducing aromatic nitro groups in the presence of other sensitive functionalities like nitriles.[2] The reaction proceeds under acidic conditions in solvents like ethanol or ethyl acetate and is highly chemoselective.[2]
-
The choice between these depends on factors like functional group tolerance in the rest of your molecule, scalability, and downstream processing considerations.
Q2: How do I choose between heterogeneous catalysis (e.g., Pd/C with H₂) and chemical reduction (e.g., SnCl₂)?
Answer: The choice involves a trade-off between operational simplicity, cost, waste generation, and catalyst compatibility.
| Feature | Heterogeneous Catalysis (e.g., Pd/C, H₂) | Chemical Reduction (e.g., SnCl₂) |
| Selectivity | High, but can be substrate-dependent. Risk of nitrile reduction. | Excellent for nitro group in the presence of nitriles.[2] |
| Work-up | Simple filtration to remove the catalyst.[3] | More complex. Requires neutralization and extraction to remove tin salts. |
| Waste | Minimal waste (spent catalyst). | Generates significant stoichiometric metal salt waste. |
| Scalability | Well-suited for large-scale industrial processes. Safety concerns with H₂ gas must be managed.[4] | Can be cumbersome on a large scale due to work-up and waste disposal. |
| Cost | High initial catalyst cost, but recyclable. | Reagents are generally cheaper for lab scale. |
| Compatibility | May not be suitable for molecules with other reducible groups (e.g., alkenes, alkynes). | Tolerates a wider range of functional groups.[2] |
Recommendation: For lab-scale synthesis where chemoselectivity is paramount and other sensitive groups are present, SnCl₂·2H₂O is a highly reliable choice . For larger-scale processes where atom economy and ease of product isolation are critical, catalytic hydrogenation with Pt/C or carefully optimized Pd/C is preferred , provided the nitrile is stable under the required conditions.
Q3: Can I use catalytic transfer hydrogenation for this transformation? What are the advantages?
Answer: Yes, catalytic transfer hydrogenation (CTH) is an excellent and increasingly popular alternative. In this method, hydrogen is transferred from a donor molecule, such as ammonium formate, formic acid, or isopropanol, to the substrate in the presence of a catalyst (commonly Pd/C).[5]
Advantages of CTH:
-
Enhanced Safety: It avoids the need for high-pressure hydrogen gas, making it safer and more accessible for standard laboratory setups.[4]
-
High Selectivity: CTH often provides excellent selectivity for the reduction of nitro groups while preserving other functionalities.
-
Mild Conditions: Reactions are typically run at or near atmospheric pressure and moderate temperatures.
A system using Pd/C with ammonium formate as the hydrogen donor is a robust choice for the selective reduction of the nitro group in this compound.[5]
Sources
preventing decomposition of 2-Nitro-6-(trifluoromethyl)benzonitrile during reactions
Technical Support Center: 2-Nitro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block in their synthetic endeavors. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges associated with its reactivity and prevent unwanted decomposition.
Introduction: Understanding the Molecule
This compound is a highly valuable reagent in modern organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals.[1][2] Its utility stems from the unique electronic properties conferred by its three functional groups:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[3][4]
-
Trifluoromethyl Group (-CF₃): Another potent electron-withdrawing group that also enhances the molecule's lipophilicity and metabolic stability in drug candidates.[2]
-
Nitrile Group (-C≡N): A versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[5]
The combined effect of the ortho-nitro and -CF₃ groups makes the aromatic ring exceptionally electron-deficient. While this enhances its reactivity in desired SNAr reactions, it also renders the molecule susceptible to decomposition under suboptimal conditions, such as high temperatures or exposure to strong bases. This guide will address these stability challenges directly.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during reactions with this compound in a practical question-and-answer format.
Q1: My SNAr reaction is turning dark brown or black, and my yield is low. What is causing this decomposition?
Answer: A dark reaction color is a classic indicator of decomposition, often due to polymerization or complex side reactions. The high electrophilicity of the aromatic ring makes it sensitive to reaction conditions, particularly the choice of base and temperature.
Core Problem: The combination of a highly activated ring and an inappropriate base or excessive heat can initiate undesired pathways. Strong, hard nucleophiles (like hydroxide or methoxide) can attack the ring or the nitrile group, leading to a cascade of reactions.
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases like NaOH, KOH, or NaOMe can promote side reactions. Consider using a weaker, non-nucleophilic inorganic base or a hindered organic base. The table below provides a comparative guide.
-
Strict Temperature Control: These reactions are often exothermic.
-
Add reagents, especially the base, slowly and at a reduced temperature (e.g., 0 °C or even -20 °C) to dissipate the heat of reaction.
-
Allow the reaction to warm to the target temperature slowly. Do not heat aggressively.
-
-
Ensure Anhydrous Conditions: Water can act as a nucleophile, leading to hydrolysis of the nitrile group to an amide or carboxylic acid, especially at elevated temperatures.[6] Use dry solvents and an inert atmosphere (Nitrogen or Argon).
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or NMP, which are effective at solvating the intermediates in SNAr reactions.[7] Ensure they are of high purity and anhydrous.
| Base | Type | Recommended Solvents | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Weak Inorganic | DMF, DMSO, Acetonitrile | Generally safe and effective. Cesium carbonate offers higher solubility and reactivity. Often the first choice. |
| DIPEA | Hindered Organic | DMF, DCM, THF | Non-nucleophilic amine base. Good for reactions sensitive to inorganic salts. Must be freshly distilled. |
| NaH | Strong, Non-Nucleophilic | THF, Dioxane | Use with caution. Ideal for deprotonating alcohols or amines in situ before adding the benzonitrile substrate. |
| NaOH / KOH | Strong, Nucleophilic | Water, Alcohols | High Risk. Prone to causing hydrolysis of the nitrile and other decomposition pathways. Avoid unless absolutely necessary. |
Q2: I am trying to selectively reduce the nitro group to an amine. How can I avoid reducing the nitrile?
Answer: The selective reduction of an aromatic nitro group in the presence of a nitrile is a common challenge.[8] Many powerful reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C) at high pressure or lithium aluminum hydride (LAH), can reduce both functionalities.[9]
Recommended Chemoselective Methods:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is one of the most reliable and widely cited methods for this specific transformation.[10] It operates under acidic conditions where the nitrile group is generally stable.
-
Mechanism Insight: The reaction proceeds in an acidic alcoholic solvent, where SnCl₂ acts as a single-electron transfer agent to reduce the nitro group while leaving the nitrile untouched.[10]
-
-
Sodium Dithionite (Na₂S₂O₄): A mild and effective reducing agent in an aqueous-organic biphasic system.[9] It offers a good alternative with a simpler workup than tin-based methods.
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a specific catalyst can offer high selectivity. While Pd/C can be aggressive, catalysts like Platinum on carbon (Pt/C) at low hydrogen pressure have been reported to be more selective.[10]
Workflow for Selective Nitro Group Reduction
Caption: Decision workflow for selective nitro group reduction.
Q3: Can the nitrile group hydrolyze during my reaction or workup? How do I prevent this?
Answer: Yes, the nitrile group is susceptible to hydrolysis, converting first to a primary amide and then to a carboxylic acid. This process is typically catalyzed by strong acid or strong base, especially in the presence of water and heat.[11][12]
Conditions Favoring Hydrolysis:
-
Strong Aqueous Base: Workup procedures involving concentrated NaOH or KOH washes at room temperature or above.
-
Strong Aqueous Acid: Reactions run in or worked up with hot, concentrated acids like H₂SO₄ or HCl.[12]
-
Prolonged Heating in Protic Solvents: Even neutral water can cause slow hydrolysis at very high temperatures (>150 °C).[6]
Preventative Measures:
-
Use Mild Workup Conditions:
-
For basic extractions, use saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases.
-
For acidic extractions, use dilute (e.g., 1M) HCl or saturated ammonium chloride (NH₄Cl) solution.
-
Always perform aqueous washes at room temperature or below.
-
-
Avoid Protic Solvents at High Temperatures: If high temperatures are required, use aprotic solvents like DMF, DMSO, Toluene, or Dioxane.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to potentially hydrolyzing conditions.
Validated Experimental Protocol: SNAr Reaction
This section provides a reliable, step-by-step protocol for a typical SNAr reaction with an amine nucleophile, designed to minimize decomposition.
Reaction: Synthesis of 2-(Propylamino)-6-(trifluoromethyl)benzonitrile
Materials:
-
This compound (1.0 eq)
-
Propylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Nucleophile Addition: Add anhydrous DMF via syringe, followed by the dropwise addition of propylamine at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. Note: Gentle heating to 40-50 °C can be applied if the reaction is sluggish, but higher temperatures should be avoided.
-
Workup:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting this Protocol
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 12. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
work-up procedures for reactions with 2-Nitro-6-(trifluoromethyl)benzonitrile
Technical Support Center: 2-Nitro-6-(trifluoromethyl)benzonitrile
A Guide to Effective Reaction Work-up and Troubleshooting
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile but challenging reagent. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter during experimental work-ups.
Part 1: Critical Safety & Handling
Before initiating any work-up, it is imperative to understand the hazards associated with this compound and related compounds.
Q1: What are the primary hazards and necessary precautions for handling this compound?
A1: this compound is a hazardous substance that must be handled with care. Key hazards include:
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin[1][2]. Nitriles, in general, can be toxic, and utmost caution is advised[3].
-
Irritation: It is known to cause serious eye irritation and skin irritation[1][2][4]. It may also cause respiratory irritation[1][2].
Core Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood[1][4]. Ensure that an eyewash station and safety shower are readily accessible[2].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (consult manufacturer data for suitability), and safety goggles or a face shield[1][3][4].
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area[1][3]. Wash hands thoroughly after handling[1][4].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases[4][5].
| Hazard Statement | Precautionary Action |
| Harmful if swallowed, inhaled, or in contact with skin.[1][2] | Use only in a well-ventilated area and wear appropriate PPE.[1][4] |
| Causes serious eye and skin irritation.[1][4] | Wear eye and face protection. Wash skin thoroughly after handling.[4] |
| May cause respiratory irritation.[1][2] | Avoid breathing dust/fumes.[1][4] |
Part 2: Reaction Work-up & Isolation FAQs
The unique electronic properties of this compound—conferred by the strongly electron-withdrawing nitro (-NO₂), trifluoromethyl (-CF₃), and nitrile (-CN) groups—dictate its behavior during work-up procedures[6].
Q2: How should I properly quench my reaction mixture?
A2: The quenching process is critical for stopping the reaction and preventing the formation of byproducts. For many reactions involving nitroaromatics, a standard and effective method is to pour the reaction mixture slowly into a beaker containing a stirred slurry of crushed ice and water.[7][8]
-
Causality: This action serves two purposes. First, it rapidly dissipates heat from any exothermic processes, minimizing thermal degradation. Second, it dilutes the reaction medium. Since this compound is a relatively nonpolar organic compound, this significant increase in the polarity of the solvent often causes the crude product to precipitate, providing an easy initial isolation step.[7]
Q3: My product did not precipitate after quenching with ice water. What should I do?
A3: If your product remains dissolved or separates as an oil, a liquid-liquid extraction is the correct subsequent step.[7]
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the aqueous layer multiple times (2-3x) with a suitable water-immiscible organic solvent. Common choices include ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Combine the organic layers for further washing.
-
Expert Insight: The choice of solvent is key. The highly fluorinated nature of the molecule suggests good solubility in ethers and chlorinated solvents. Start with ethyl acetate as it is effective and relatively less hazardous than DCM.
Q4: What is the correct sequence for washing the organic extract, and why is it necessary?
A4: Washing the combined organic extracts is crucial to remove residual catalysts, unreacted reagents, and acidic or basic byproducts. A standard, self-validating sequence is as follows:
-
Dilute Acid Wash (Optional): If your reaction used a basic catalyst or generated basic byproducts (e.g., amines), wash with 1M HCl to protonate them into their water-soluble ammonium salts.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is essential for neutralizing and removing any residual acid catalysts (e.g., H₂SO₄) or acidic byproducts.[7][8]
-
Trustworthiness Check: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from evolved CO₂ gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
-
Water Wash: This removes any remaining inorganic salts from the previous wash.
-
Brine (Saturated NaCl) Wash: This final wash removes the bulk of the dissolved water from the organic layer before the drying step, making the drying agent more efficient.[7]
Work-up Decision Workflow
Caption: Decision workflow for the work-up of reactions involving this compound.
Part 3: Purification & Troubleshooting
Q5: My crude product has a yellow or brown discoloration. What are the likely impurities?
A5: Discoloration in crude products involving nitroaromatic compounds is common. Potential sources include:
-
Nitrophenolic byproducts: If any step could introduce a hydroxyl group (e.g., from residual water at high temperatures), highly colored nitrophenols may form. These are acidic and can often be removed with a basic wash (e.g., NaHCO₃ or a dilute NaOH wash).
-
Polymerization or Degradation Products: Over-extending reaction times or using excessive temperatures can lead to degradation. Monitoring the reaction by TLC is crucial to avoid this.[7]
-
Residual Starting Materials: Incomplete reactions will leave starting materials in your crude product.
Q6: What are the recommended methods for final purification?
A6: The optimal purification method depends on the physical state and purity of your crude product.
-
Recrystallization: If your product is a solid with moderate purity, recrystallization is an excellent choice. A solvent system of ethanol/water or hexanes/ethyl acetate often works well for moderately polar compounds. The patent literature suggests recrystallization can be an effective purification method for similar structures.[9]
-
Column Chromatography: For oils, or for solids with significant impurities, silica gel column chromatography is the most powerful technique.[9]
-
Solvent System (Eluent): Given the compound's polarity, a good starting point for the eluent system is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.
-
-
Distillation: For liquid products, vacuum distillation can be effective, but care must be taken as nitro compounds can be thermally unstable.[10]
Troubleshooting Common Work-up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion forms during extraction. | High concentration of salts or surfactants; vigorous shaking. | Add brine to the separatory funnel to "break" the emulsion. Use gentle, swirling inversions instead of vigorous shaking. |
| Product is lost during basic wash. | The product itself is acidic (e.g., a phenol) and is extracted into the aqueous basic layer. | Use a weaker base like NaHCO₃ instead of NaOH. Check the pH of the aqueous layer; if product is lost, re-acidify the aqueous layer and re-extract. |
| Low final yield after purification. | Incomplete reaction; product loss during transfers; inefficient extraction or purification. | Monitor reaction to completion via TLC. Ensure efficient extraction by performing multiple extractions. Optimize chromatography or recrystallization conditions on a small scale first. |
| Product decomposes on silica gel column. | The compound is unstable on acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina. |
Standard Aqueous Work-up Protocol
This protocol provides a detailed, step-by-step methodology for a standard work-up.
-
Quenching:
-
Prepare a beaker with a 10-fold volume of crushed ice relative to your reaction volume and add a stir bar.
-
While stirring vigorously, slowly add your completed reaction mixture to the ice slurry via pipette or dropping funnel.
-
Stir for 15-30 minutes.
-
-
Isolation / Extraction:
-
If a solid precipitates: Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake with several portions of cold deionized water. Proceed to Step 3 (Washing).
-
If no solid forms: Transfer the quenched mixture to a separatory funnel. Extract with an appropriate volume of ethyl acetate (EtOAc). Drain the organic layer. Repeat the extraction on the aqueous layer two more times. Combine all organic extracts.
-
-
Washing:
-
Transfer the crude solid dissolved in EtOAc or the combined organic extracts to a separatory funnel.
-
Wash with one portion of saturated aqueous NaHCO₃. Caution: Vent frequently. Check the aqueous layer with pH paper to ensure it is neutral or basic.
-
Wash with one portion of deionized water.
-
Wash with one portion of saturated aqueous NaCl (brine).
-
-
Drying and Solvent Removal:
-
Separate the organic layer and pour it into an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to dry the solution. Swirl and let it sit for 10-15 minutes.
-
Filter off the drying agent by gravity or vacuum filtration.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Analyze the crude product by TLC, ¹H NMR, or LC-MS to assess purity.
-
Purify by recrystallization or column chromatography as determined by the crude analysis.
-
References
- Löwe, H., et al. (1997). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. U.S. Patent No. 5,478,963.
- MySkinRecipes, this compound Product Page.
- New Jersey Department of Health, Hazardous Substance Fact Sheet: Benzonitrile.
- Google Patents, Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. CN109438282B.
- ResearchGate, How can I purify impure benzonitrile?
- Henegar, K. E., & Parnas, R. L. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528A1.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 9. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-Nitro-6-(trifluoromethyl)benzonitrile Reactions by TLC
As a Senior Application Scientist, I've seen many promising reactions stumble at the monitoring stage. Thin-Layer Chromatography (TLC) is a powerful tool for its speed and simplicity, yet it is often a source of ambiguity and frustration when not optimized correctly. This guide is designed to provide you with not just the "how," but the "why," enabling you to troubleshoot and perfect your TLC analysis for reactions involving 2-Nitro-6-(trifluoromethyl)benzonitrile.
The unique structure of this compound, with its electron-withdrawing nitro and trifluoromethyl groups and the polar cyano group, presents specific challenges and considerations for TLC analysis. This guide will address these head-on, providing you with a robust framework for accurate reaction monitoring.
Best Practices for TLC of this compound
Before diving into troubleshooting, it's crucial to establish a solid baseline protocol. The polarity of this compound is moderately high, which will dictate our choice of mobile phase.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | The polar silica gel provides good separation for moderately polar compounds. The F254 indicator allows for visualization under UV light. |
| Mobile Phase | 20-30% Ethyl Acetate in Hexane | This solvent system offers a good starting polarity for eluting the starting material and potential products. It can be easily adjusted to optimize separation. |
| Sample Preparation | Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). | Ensures a concentrated spot on the TLC plate, leading to clearer results. |
| Visualization | 1. UV light (254 nm)2. Permanganate stain | The aromatic nature of the compound allows for easy visualization under UV light. A permanganate stain can be used as a secondary, more general visualization technique. |
Troubleshooting Guide & FAQs
Here are some common issues encountered during the TLC analysis of this compound reactions and how to resolve them.
Q1: My spots are streaking. What's causing this and how do I fix it?
A1: Streaking on a TLC plate is typically caused by overloading the sample, poor solubility of the sample in the mobile phase, or interactions between the sample and the silica gel.
-
Overloading: This is the most common cause. When too much sample is applied, it cannot move up the plate as a tight band.
-
Solution: Dilute your sample significantly. You only need a very small amount for TLC.
-
-
Poor Solubility: If your compound is not fully soluble in the mobile phase, it will streak as it moves up the plate.
-
Solution: While you can't change the mobile phase during the run, you can try spotting your sample in a stronger solvent and ensuring it is fully dry before placing it in the TLC chamber. If streaking persists, you may need to adjust your mobile phase.
-
-
Acidity/Basicity: The nitro and trifluoromethyl groups can make the aromatic ring acidic. Acidic compounds can sometimes interact with the slightly acidic silica gel, causing streaking.
-
Solution: Add a small amount (0.1-1%) of acetic acid to your mobile phase to suppress this interaction.
-
Q2: I can't see any spots on my TLC plate after running it. What went wrong?
A2: This can be a frustrating experience, but it's usually due to one of two things: the compound is not UV active, or the concentration is too low.
-
UV Inactivity: While this compound is UV active, some potential reaction products may not be.
-
Solution: Always use a secondary visualization technique. A potassium permanganate stain is an excellent general-purpose stain that will visualize most organic compounds.
-
-
Low Concentration: If the reaction has not progressed, or if the sample is too dilute, you may not see any spots.
-
Solution: Try concentrating your sample before spotting it on the TLC plate. Also, ensure you are spotting a small, concentrated spot.
-
Q3: The Rf values of my spots are too high (or too low). How do I get better separation?
A3: The Rf value is a measure of how far a compound travels up the TLC plate. An ideal Rf value is between 0.3 and 0.7 for good separation.
-
Rf is too high (spots are at the top of the plate): Your mobile phase is too polar.
-
Solution: Decrease the amount of the polar solvent (ethyl acetate) in your mobile phase. For example, try a 10% ethyl acetate in hexane solution.
-
-
Rf is too low (spots are at the bottom of the plate): Your mobile phase is not polar enough.
-
Solution: Increase the amount of the polar solvent (ethyl acetate) in your mobile phase. For example, try a 40% or 50% ethyl acetate in hexane solution.
-
Q4: My spots are not round, they are crescent-shaped. What does this mean?
A4: This is often due to the "edge effect," where the solvent front moves faster at the edges of the plate than in the center.
-
Solution: Ensure that the TLC chamber is properly saturated with the mobile phase vapor. You can do this by lining the inside of the chamber with filter paper soaked in the mobile phase. Also, make sure the bottom of the TLC plate is level in the chamber.
Experimental Protocols
Protocol 1: Preparing and Running a TLC Plate
-
Plate Preparation: Gently draw a light pencil line about 1 cm from the bottom of the TLC plate. This will be your origin line.
-
Sample Spotting: Dip a capillary tube into your diluted reaction mixture. Lightly touch the capillary tube to the origin line to apply a small spot. Allow the solvent to evaporate completely.
-
Chamber Preparation: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Line the chamber with filter paper, ensuring it is saturated with the mobile phase. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Running the TLC: Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to run up the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
Protocol 2: Visualization Techniques
-
UV Light: View the dried TLC plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Potassium Permanganate Stain:
-
Stain Recipe: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Staining: Dip the TLC plate into the stain solution for a few seconds.
-
Development: Gently heat the plate with a heat gun until yellow, brown, or purple spots appear against a pink/purple background.
-
Visual Workflows
Caption: A standard workflow for performing Thin-Layer Chromatography analysis.
Caption: A decision tree for troubleshooting common TLC problems.
References
- Thin Layer Chromatography: A Complete Guide to Principles and Practice. (2013). J. Wiley & Sons. [Link]
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (1989). Longman Scientific & Technical. [Link]
challenges in the regioselective synthesis using 2-Nitro-6-(trifluoromethyl)benzonitrile
Technical Support Center: 2-Nitro-6-(trifluoromethyl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS No. 1227581-80-7). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this highly functionalized and reactive intermediate in synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the unique challenges of achieving regioselectivity and maximizing yields in your experiments.
Understanding the Core Reactivity
Before diving into specific issues, it's crucial to understand the electronic landscape of this compound. The molecule features three powerful electron-withdrawing groups (EWGs) on a benzene ring: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN).[1][2]
-
Electron-Withdrawing Nature: All three substituents strongly pull electron density from the aromatic ring through both inductive and resonance effects.[2][3]
-
Deactivation towards Electrophiles: This severe electron deficiency makes the ring extremely unreactive towards electrophilic aromatic substitution (EAS).[2][4]
-
Activation towards Nucleophiles: Conversely, the EWGs strongly activate the ring for nucleophilic aromatic substitution (SNAr), as they can effectively stabilize the negative charge of the intermediate Meisenheimer complex.[4][5][6] This is the primary and most synthetically useful mode of reactivity for this compound.
Caption: Diagram of the primary electron-withdrawing effects.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the regioselective synthesis using this compound.
Question 1: I am attempting a nucleophilic aromatic substitution of a hydrogen atom (SNArH), but I'm getting a mixture of regioisomers. How can I improve selectivity?
Answer: This is the most common challenge with this substrate. The nucleophile will preferentially attack the most electron-deficient positions that can best stabilize the resulting Meisenheimer complex, which are the positions ortho and para to the powerful nitro group. In this molecule, these are the C3 and C5 positions (relative to the nitrile at C1).
Potential Causes & Recommended Solutions:
-
Lack of Intrinsic Selectivity: The electronic activation at C3 (between -NO₂ and -CN) and C5 (between -NO₂ and -CF₃) can be very similar, leading to poor regioselectivity. The choice between these sites is a delicate balance between electronic activation and steric hindrance.
-
Steric Effects of the Nucleophile: The trifluoromethyl group is significantly bulkier than the nitrile group. This steric hindrance can influence the site of attack.
-
Solution: Employ a sterically demanding (bulky) nucleophile. A larger nucleophile will likely favor attack at the less hindered C3 position, away from the CF₃ group. Conversely, a small, highly reactive nucleophile might show less selectivity.
-
-
Reaction Temperature: Higher temperatures provide more energy to overcome activation barriers, often leading to a loss of selectivity and the formation of a thermodynamic mixture of products.
-
Solution: Perform the reaction at a lower temperature. Reducing the temperature (e.g., from room temperature to 0 °C or -78 °C) can amplify the small differences in activation energy between the two pathways, favoring the kinetic product and improving the regiomeric ratio.
-
-
Solvent Polarity: The solvent plays a critical role in stabilizing the charged intermediates and transition states.
-
Solution: Screen a range of solvents. Aprotic polar solvents like DMF, DMSO, or NMP are common for SNAr reactions as they can solvate the cation of the nucleophilic salt without interfering with the nucleophile itself. The optimal solvent can vary, so screening is recommended.
-
| Parameter | To Favor C3-Substitution (less hindered) | To Favor C5-Substitution (potentially more activated) | Rationale |
| Nucleophile | Bulky (e.g., t-butoxide, secondary amines) | Small (e.g., methoxide, ammonia) | Steric hindrance from the C6-CF₃ group disfavors attack by large nucleophiles. |
| Temperature | Lower (e.g., -20 °C to 0 °C) | Higher (may not improve selectivity) | Lower temperatures exploit kinetic control, favoring the path with the lowest activation energy. |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane) | Polar aprotic (e.g., DMSO, DMF) | Polar solvents can better stabilize the more charged intermediate, which may be the C5-adduct. |
Question 2: My reaction is sluggish, and I'm observing starting material decomposition or the formation of dark, tarry side products.
Answer: Low conversion and decomposition suggest that the reaction conditions are either not optimal for the desired SNAr pathway or are promoting undesired side reactions.
Potential Causes & Recommended Solutions:
-
Insufficient Nucleophile Strength/Base: The hydrogen being substituted (SNArH) is not a true leaving group. An oxidant is often required in a separate step, or the reaction proceeds via a "Vicarious Nucleophilic Substitution" (VNS) mechanism if the nucleophile has a leaving group on its alpha-carbon. If using a simple nucleophile, a strong base is often needed to facilitate the initial addition.
-
Solution: Ensure your base is strong enough (e.g., NaH, KHMDS) and non-nucleophilic if it's not the nucleophile itself. For VNS reactions, ensure the mechanism is appropriate for your chosen nucleophile.
-
-
Side Reactions with Functional Groups: Strong bases or nucleophiles can potentially react with the nitrile group, leading to hydrolysis or addition products, especially at elevated temperatures.
-
Solution: Use the minimum necessary equivalents of base/nucleophile and maintain the lowest possible reaction temperature. Consider using a carbonate base (e.g., Cs₂CO₃) which can be effective but is less harsh than alkoxides or hydrides.[7]
-
-
Oxygen Sensitivity: Some anionic intermediates can be sensitive to atmospheric oxygen, leading to oxidative side products and dark coloration.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. Degas your solvents before use to remove dissolved oxygen.
-
Caption: A decision workflow for troubleshooting low regioselectivity.
Frequently Asked Questions (FAQs)
Q: Can the nitro group on this compound be displaced by a nucleophile?
A: Yes, this is possible. Nucleophilic displacement of a nitro group (denitration) is a known reaction pathway in SNAr chemistry, particularly when the nitro group is on a highly electron-deficient ring.[6][8] The success of this reaction depends on the nucleophile and the conditions. It often requires higher temperatures than substitution of a halogen leaving group. This pathway might compete with SNArH, so careful optimization is necessary if this is not the desired outcome.
Q: How can I selectively reduce the nitro group without affecting the nitrile?
A: Selective reduction of the nitro group to an amine is a common and powerful transformation. This completely alters the electronic nature of the ring, turning the deactivating nitro-substituted ring into a highly activated aniline derivative.[9]
-
Recommended Method: Catalytic hydrogenation is typically the cleanest method. Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is highly effective.[10] Solvents like methanol, ethanol, or ethyl acetate are commonly used. This method is generally very selective for the nitro group over the nitrile.
-
Alternative Methods: Chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid can also be used, but the acidic workup may affect the nitrile group.
Q: What are the recommended storage and handling conditions for this compound?
A: this compound is a stable crystalline solid. However, as with most fine chemicals, proper handling is important.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C is often recommended.[11]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Illustrative Protocol: Regioselective Amination at C3
This protocol is a representative example for the regioselective introduction of a secondary amine at the C3 position, leveraging a bulky nucleophile to enhance selectivity.
Objective: Synthesize 3-(Diisopropylamino)-2-nitro-6-(trifluoromethyl)benzonitrile.
Materials:
-
This compound
-
Diisopropylamine (bulky nucleophile)
-
Potassium tert-butoxide (strong, non-nucleophilic base)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -20 °C in a cryocool bath.
-
In a separate flask, prepare a solution of diisopropylamine (1.2 eq) and potassium tert-butoxide (1.2 eq) in anhydrous THF.
-
Add the nucleophile/base solution to the cooled starting material solution dropwise over 15 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired C3-aminated product.
Caption: The generalized mechanism for SNArH reactions.
References
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
- This compound. MySkinRecipes. [Link]
- Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
- Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. (2023). Cardiff University. [Link]
- Directing Effect of the Nitro Group in EAS. (2017). YouTube. [Link]
- The nitro group directs electrophilic aromatic substitution to the... Study Prep in Pearson+. [Link]
- The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Mol-Instincts. [Link]
- Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols.
- Synthesis of 2-Chloro-3-phenoxy-6-nitro-N-(3-trifluoromethyl-benzyl)-aniline. Molbase. [Link]
- Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts. [Link]
- An Improved Synthesis of N-Substituted-2-nitroanilines.
- Concerted Nucleophilic Aromatic Substitutions.
- Green Synthesis: Novel method for Substituted Anilines
- Optimization of Reaction Conditions.
- Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Royal Society of Chemistry. [Link]
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Regioselective functionalisation of nitrobenzene and benzonitrile derivatives via nucleophilic aromatic substitution of hydrogen by phosphorus-stabilized carbanions.
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile...
- Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition.
- 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone...
- 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor.
- Practical and regioselective halonitrooxylation of olefins to access β-halonitrates.
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds... Royal Society of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 10. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 11. This compound [myskinrecipes.com]
Technical Support Center: Synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts during this synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route to this compound, and what are the expected challenges?
The most common and direct approach is the electrophilic aromatic substitution (EAS) nitration of 2-(trifluoromethyl)benzonitrile. This method, while straightforward in concept, presents significant challenges in achieving high regioselectivity and minimizing byproduct formation.
The core issue arises from the directing effects of the two substituents on the benzene ring:
-
-CF₃ (Trifluoromethyl) group: A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[1][2]
-
-CN (Cyano) group: A deactivating, meta-directing group.
When both are present, their directing effects are additive, but they also create a highly deactivated ring, making the nitration reaction sluggish and requiring harsh conditions. This can lead to a mixture of isomeric products and other side reactions.
Troubleshooting Guide: The Nitration of 2-(Trifluoromethyl)benzonitrile
This section addresses specific issues you might encounter during the synthesis of this compound via the nitration of 2-(trifluoromethyl)benzonitrile.
Issue 1: Low Yield and a Mixture of Isomers in the Final Product
Question: My post-reaction analysis (GC-MS, ¹⁹F NMR) shows multiple signals for my nitrated product, with the desired this compound being a minor component. How can I improve the yield of the target isomer?
Root Cause Analysis:
The formation of multiple isomers is a predictable outcome of the nitration of 2-(trifluoromethyl)benzonitrile. The directing effects of the cyano and trifluoromethyl groups will lead to the formation of several constitutional isomers. The primary isomers expected are:
-
This compound (Target Product)
-
4-Nitro-2-(trifluoromethyl)benzonitrile (Major Byproduct)
-
5-Nitro-2-(trifluoromethyl)benzonitrile (Minor Byproduct)
Under forcing conditions, dinitration can also occur, further complicating the product mixture.[3]
Strategic Solutions:
-
Temperature Control: The regioselectivity of nitration can be highly sensitive to temperature.[3] It is crucial to maintain a low and consistent temperature during the addition of the nitrating agent.
-
Choice of Nitrating Agent: The use of milder nitrating agents can sometimes improve selectivity.
-
Reaction Time: Monitor the reaction closely. Shorter reaction times may favor the kinetic product.
Experimental Protocol: Improving Regioselectivity
| Step | Procedure | Rationale |
| 1 | Dissolve 2-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., concentrated sulfuric acid) and cool to 0-5 °C in an ice bath. | Maintaining a low temperature is critical for controlling the reaction rate and minimizing side reactions.[3] |
| 2 | Prepare the nitrating mixture (e.g., a stoichiometric amount of fuming nitric acid in concentrated sulfuric acid) separately and cool it to 0-5 °C. | Pre-cooling the nitrating agent prevents localized overheating upon addition. |
| 3 | Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)benzonitrile over an extended period, ensuring the reaction temperature does not exceed 10 °C. | Slow addition allows for better heat dissipation and control over the reaction. |
| 4 | Monitor the reaction progress by TLC or GC. Once the starting material is consumed, quench the reaction by pouring it onto crushed ice. | Quenching stops the reaction and precipitates the organic products. |
| 5 | Isolate the crude product by filtration or extraction and proceed with purification. | The crude product will be a mixture of isomers requiring separation. |
Issue 2: Presence of Carboxylic Acid or Amide Impurities
Question: My final product is contaminated with 2-Nitro-6-(trifluoromethyl)benzoic acid and/or 2-Nitro-6-(trifluoromethyl)benzamide. How are these forming and how can I prevent this?
Root Cause Analysis:
The presence of these impurities indicates hydrolysis of the nitrile group. This can occur under the strongly acidic and aqueous conditions of the nitration reaction and subsequent workup.[4][5][6] The trifluoromethyl group can also undergo hydrolysis to a carboxylic acid, but this typically requires more forcing conditions.[7]
Preventative Measures:
-
Anhydrous Conditions: While challenging with mixed acids, minimizing water content can reduce hydrolysis.
-
Controlled Workup: Neutralize the reaction mixture carefully at low temperatures during workup to avoid prolonged exposure to harsh pH conditions.
Purification Strategy:
If these acidic byproducts form, they can be removed by an alkaline wash during the workup.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate. The acidic byproducts will be deprotonated and move into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it to obtain the purified product.
Byproduct Identification Workflow
A systematic approach is essential for identifying the byproducts in your reaction mixture.
Caption: Workflow for byproduct identification.
Alternative Synthetic Route: Sandmeyer Reaction
For cases where the nitration route proves problematic, a Sandmeyer-type reaction starting from 2-Amino-6-(trifluoromethyl)benzonitrile offers an alternative.
Potential Byproducts of the Sandmeyer Route:
-
Phenols: Formation of 2-Hydroxy-6-(trifluoromethyl)benzonitrile from the reaction of the diazonium salt with water.[8]
-
Biaryl Compounds: Dimerization of the aryl radical intermediate.[8][9]
-
Azo Dyes: Incomplete reaction leading to colored azo-coupled products.[8]
Caption: Sandmeyer reaction pathway and potential byproducts.
References
- ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
- Organic Syntheses. p-NITROBENZONITRILE. [Link]
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Patsnap. (2019). Synthesis method of p-trifluoromethyl benzonitrile compound.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-amino-3-chloro-5-nitro- on Newcrom R1 HPLC column. [Link]
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
- Google Patents. (n.d.). EP3696164A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- MySkinRecipes. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile. [Link]
- Semantic Scholar. (1973). The acid-catalysed hydrolysis of benzonitrile. [Link]
- Ruhr-Universität Bochum. (2014).
- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]
- Royal Society of Chemistry. (1973). The acid-catalysed hydrolysis of benzonitrile. [Link]
- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Google Patents. (n.d.).
- YouTube. (2023). MCQ-100: Nitration of trifluoro-toluene by Dr. Tanmoy Biswas (Phd) for NEET, IIT-JEE, BSMS, IIT-JAM. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. [Link]
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Frontiers. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of 2-Nitro-6-(trifluoromethyl)benzonitrile Intermediates
Welcome to the technical support center dedicated to providing in-depth guidance on handling and stabilizing 2-Nitro-6-(trifluoromethyl)benzonitrile and its related intermediates. As crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, ensuring the stability of these molecules is paramount for reproducible results, high-purity products, and scalable processes.[1] This guide is structured to provide direct, actionable answers to common challenges encountered in the laboratory.
The unique chemical architecture of this compound, featuring three potent electron-withdrawing groups on an aromatic ring, presents specific stability challenges. The interplay between the nitro (-NO₂), trifluoromethyl (-CF₃), and nitrile (-CN) groups creates a highly electron-deficient aromatic system, influencing its reactivity and degradation pathways.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features that make this compound intermediates susceptible to degradation?
A1: The instability of this intermediate is primarily due to the cumulative electron-withdrawing effects of the nitro, trifluoromethyl, and nitrile groups. This strong inductive and resonance withdrawal of electron density from the aromatic ring makes the molecule susceptible to specific reactions:
-
Nitrile Group Hydrolysis: The carbon atom of the nitrile group is highly electrophilic, making it prone to nucleophilic attack by water or hydroxide ions, leading to hydrolysis into the corresponding amide and subsequently the carboxylic acid. This process can be catalyzed by both acidic and basic conditions.[2][5]
-
Nitro Group Reduction: The electron-deficient nitro group is susceptible to reduction, which can be initiated by trace metals, reducing agents, or even light. This can lead to the formation of nitroso, hydroxylamine, and ultimately, amino derivatives, which are often colored impurities.[6]
-
Nucleophilic Aromatic Substitution (SNAr): While the molecule is generally synthesized via an SNAr reaction, residual nucleophiles from the synthesis (e.g., cyanide) or other strong nucleophiles can potentially displace the nitro group or other substituents under certain conditions, especially at elevated temperatures.[7]
Q2: What are the ideal storage and handling conditions for these intermediates to maximize shelf life?
A2: Proper storage is critical. Based on safety data sheets for structurally similar compounds and general chemical principles, the following conditions are recommended:
-
Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and interaction with atmospheric moisture.
-
Light: Use amber glass vials or store in the dark to prevent photolytic degradation.[8]
-
Container: Ensure the container is tightly sealed to prevent moisture ingress.[9][10][11]
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][12]
Q3: Which analytical techniques are best suited for monitoring the stability and purity of this compound intermediates?
A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability-indicating methods. A well-developed HPLC method can separate the parent intermediate from its potential degradation products, allowing for accurate quantification of purity and degradation over time.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile intermediates. It provides excellent separation and structural information about impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify unknown degradation products by comparing spectra of aged samples to a reference standard.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the nitrile peak (~2230 cm⁻¹) or the appearance of new functional groups, such as the carbonyl group of an amide or carboxylic acid.[13]
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant product loss and impurity formation during aqueous workup or extraction. | pH-Mediated Hydrolysis: The nitrile group is sensitive to both strongly acidic and basic conditions, leading to hydrolysis to the amide or carboxylic acid. | • Maintain the pH of the aqueous phase as close to neutral as possible using buffered solutions (e.g., phosphate buffer, pH 7).• Minimize the contact time between the organic and aqueous layers.• If possible, perform the workup at a lower temperature (0-5°C) to reduce the rate of hydrolysis.• Consider a non-aqueous workup if the downstream chemistry allows. |
| The isolated solid product is off-color (e.g., yellow, brown, or tan) instead of white/pale yellow. | Nitro Group Reduction: Trace impurities (e.g., metals from reagents or spatula) or exposure to light can catalyze the reduction of the nitro group to colored species.Thermal Degradation: Localized overheating during solvent removal or drying can cause decomposition. | • Ensure all glassware is scrupulously clean. Use non-metallic spatulas for handling.• Protect the reaction and product from light at all stages.• Remove solvent under reduced pressure at a controlled, low temperature.• For final purification, consider recrystallization with the addition of activated charcoal to remove colored impurities, followed by filtration.[15] |
| Inconsistent purity and yield upon scaling up the synthesis. | Poor Heat Transfer: Exothermic reactions (e.g., nitration or cyanation) can create localized hot spots in larger vessels, accelerating degradation pathways.Inefficient Mixing: Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions. | • Ensure the reactor is equipped with adequate cooling and temperature monitoring.• Add reagents dropwise or portion-wise to control the reaction exotherm.• Use an appropriate overhead stirrer that ensures efficient mixing of the entire reaction volume.• Conduct a reaction calorimetry study to understand the thermal profile before scaling up. |
| "Oiling out" or failure to crystallize during purification by recrystallization. | High Impurity Level: Significant amounts of impurities can depress the melting point and inhibit crystallization.Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the impure compound. | • First, attempt purification by column chromatography to remove the bulk of impurities, then proceed with recrystallization of the enriched material.[16]• Select a recrystallization solvent or solvent system with a lower boiling point.• Try adding a seed crystal to induce crystallization. |
Key Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation pathways and developing stability-indicating analytical methods.[8][17] This protocol outlines a typical approach for subjecting a this compound intermediate to stress conditions as mandated by ICH guidelines.[8][18]
Objective: To intentionally degrade the intermediate under controlled stress conditions (hydrolytic, oxidative, photolytic, thermal) to identify potential degradants and establish the intrinsic stability of the molecule.[19][20]
Materials:
-
This compound intermediate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the intermediate in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 8 hours.[20]
-
At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, dilute with mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Weigh approximately 5-10 mg of the solid intermediate into a clean glass vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
Separately, expose a solution of the intermediate (1 mg/mL) to the same conditions.
-
After exposure, dissolve the solid sample in solvent, dilute appropriately, and analyze both solid and solution samples by HPLC.
-
-
Photolytic Degradation:
-
Place a solid sample and a solution sample (1 mg/mL in quartz cuvette) in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).
-
Analyze the samples by HPLC. Keep a control sample in the dark under the same temperature conditions.
-
Data Analysis: For each condition, calculate the percentage degradation of the parent compound and quantify the formation of major degradation products using the HPLC peak areas. The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without secondary, more complex reactions dominating.[19]
Summary of Expected Degradation
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (%) | Primary Degradation Pathway |
| Acidic Hydrolysis | 1 M HCl | 60°C | 24 hrs | 5 - 15% | Slow hydrolysis of nitrile |
| Basic Hydrolysis | 1 M NaOH | Room Temp | 8 hrs | 15 - 30% | Rapid hydrolysis of nitrile |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hrs | 5 - 10% | Possible oxidation of the aromatic ring or side reactions |
| Thermal (Solid) | Heat | 80°C | 48 hrs | < 5% | Generally stable in solid form |
| Photolytic | Light (ICH Q1B) | Ambient | N/A | 10 - 20% | Potential reduction of nitro group, C-N bond cleavage |
Visualizing Degradation Pathways & Workflows
Understanding the potential chemical transformations is key to troubleshooting. The following diagram illustrates the most probable degradation pathways for this compound.
Caption: Probable degradation pathways for this compound.
Below is a logical workflow for troubleshooting unexpected impurities found during routine analysis.
Caption: Decision workflow for troubleshooting unknown impurities.
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.[Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Eminence Business Media.[Link]
- Forced Degradation Studies. (2016). MedCrave online.[Link]
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. (n.d.). Cole-Parmer.[Link]
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.[Link]
- Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)]. (n.d.). ProQuest.[Link]
- Nitroaromatic compounds, from synthesis to biodegrad
- Nitroaromatic Compounds, from Synthesis to Biodegradation | Request PDF. (2006).
- DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. (2021).
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (2005).
- This compound. (n.d.). MySkinRecipes.[Link]
- Substituent Effects on Stability and Isomerization Energies of Isocyanides and Nitriles. (1999). American Chemical Society.[Link]
- Structure of common nitroaromatic compounds. (n.d.).
- Catabolism of Nitroaromatic Compounds | Request PDF. (n.d.).
- Degradation of p-fluoronitrobenzene in biological and bioelectrochemical systems: Differences in kinetics, pathways, and microbial community evolutions. (n.d.).
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (n.d.).
- Degradation pathway of 2-chloronitrobenzene (a) and... (n.d.).
- Analytical Methods. (n.d.). UNEP.[Link]
- Analytical Techniques In Stability Testing. (n.d.).
- Bacterial pathways for degradation of nitroaromatics. (2006).
- Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019).
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (n.d.).
- Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. (n.d.). Wiley Online Library.[Link]
- Biological Degradation of 2,4,6-Trinitrotoluene. (2000). PMC - NIH.[Link]
- Selective NaOH-catalysed hydration of aromatic nitriles to amides. (n.d.). RSC Publishing.[Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. biopharminternational.com [biopharminternational.com]
- 20. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Nitro-6-(trifluoromethyl)benzonitrile
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-Nitro-6-(trifluoromethyl)benzonitrile, a key intermediate in various research and development applications. For professionals in pharmaceutical and materials science, precise structural elucidation is paramount. This document serves as a practical reference, comparing the spectral features of the target molecule with structurally related analogues to provide a comprehensive understanding of substituent effects on the aromatic proton environment. Furthermore, we present validated, field-proven protocols for sample preparation and data acquisition to ensure the generation of high-fidelity, reproducible NMR data.
Predicted ¹H NMR Spectral Analysis of the Target Molecule
The structure of this compound presents a unique substitution pattern on the benzene ring. The three substituents—nitro (-NO₂), trifluoromethyl (-CF₃), and nitrile (-CN)—are all strongly electron-withdrawing. This collective deshielding effect is expected to shift the remaining aromatic protons significantly downfield in the ¹H NMR spectrum.
The protons on the ring are at positions 3, 4, and 5. Based on the powerful deshielding from the adjacent -NO₂ and -CF₃ groups, the proton at position 3 (H-3) is anticipated to be the most downfield. The proton at position 5 (H-5) will be similarly influenced, though to a slightly lesser extent. The proton at position 4 (H-4) will be the most upfield of the three, appearing as a triplet due to coupling with both H-3 and H-5.
Predicted Splitting Patterns:
-
H-3: A doublet of doublets (dd) or a triplet (t), due to ortho coupling with H-4 and meta coupling with H-5.
-
H-4: A triplet (t), due to ortho coupling with both H-3 and H-5.
-
H-5: A doublet of doublets (dd) or a triplet (t), due to ortho coupling with H-4 and meta coupling with H-3.
Caption: Structure of this compound.
Comparative ¹H NMR Analysis with Structural Analogues
To contextualize the predicted spectrum, it is instructive to compare it with the experimentally determined spectra of similar compounds. The following table summarizes the ¹H NMR data for several benzonitrile derivatives, illustrating how the presence and position of -NO₂ and -CF₃ groups modulate the chemical shifts of aromatic protons.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent | Source |
| 2-Nitrobenzonitrile | 7.95 (d) | 7.85 (t) | 8.05 (t) | 7.80 (d) | CDCl₃ | [1] |
| 3-Nitrobenzonitrile | 8.65 (t) | 8.00 (d) | 8.50 (d) | 7.85 (t) | - | [2][3][4] |
| 4-Nitrobenzonitrile | 7.89 (d) | 8.35 (d) | 8.35 (d) | 7.89 (d) | CDCl₃ | [5][6] |
| 2-(Trifluoromethyl)benzonitrile | \multicolumn{4}{c | }{7.86 - 7.68 (m, 4H)} | CDCl₃ | [7] | ||
| 4-(Trifluoromethyl)benzonitrile | 7.76 (d) | 7.81 (d) | 7.81 (d) | 7.76 (d) | CDCl₃ | [7] |
| 1-Nitro-2-(trifluoromethyl)benzene | \multicolumn{4}{c | }{7.88 - 7.73 (m, 4H)} | CDCl₃ | [7] | ||
| 2-Nitro-4-(trifluoromethyl)benzonitrile | 8.32 (s) | - | 8.21 (d) | 8.09 (d) | - | [8] |
Note: Assignments for symmetrical molecules (e.g., 4-Nitrobenzonitrile) are simplified. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.
This comparative data underscores the significant downfield shifts induced by ortho-nitro and ortho-trifluoromethyl groups. For instance, the protons in 2-nitrobenzonitrile are generally more deshielded than in 3- or 4-nitrobenzonitrile.[1][2][3][4][5][6] Similarly, the multiplet for 2-(trifluoromethyl)benzonitrile is found at a lower field than the distinct doublets of its 4-substituted isomer.[7] Therefore, in our target molecule, the combination of these groups at positions 2 and 6 is expected to produce one of the most downfield spectra among these analogues.
High-Fidelity Experimental Protocols
The generation of reliable NMR data is critically dependent on meticulous experimental technique. The following protocols are designed to be self-validating systems, minimizing artifacts and ensuring spectral accuracy.
3.1 Protocol for NMR Sample Preparation
The objective is to prepare a homogeneous, particulate-free sample at an appropriate concentration.
-
Analyte Weighing: Accurately weigh 5-15 mg of the solid this compound into a clean, dry glass vial.[9][10]
-
Solvent Selection & Addition: Use a high-purity deuterated solvent in which the analyte is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆. Using a clean glass pipette, add approximately 0.6-0.7 mL of the solvent to the vial.[11]
-
Dissolution: Cap the vial and vortex or gently swirl until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the cap is secure to prevent evaporation.[11]
-
Internal Standard: For precise chemical shift referencing, use a solvent containing a pre-added internal standard like tetramethylsilane (TMS) at a low concentration (e.g., 0.03-0.05% v/v).[9] The reference signal should not dominate the spectrum.[9]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution. Insert a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through it into a high-quality 5 mm NMR tube.[11]
-
Finalization: Ensure the sample height in the NMR tube is approximately 4-5 cm.[9][11] Cap the tube securely, label it clearly, and wipe the exterior with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.[11]
3.2 Protocol for ¹H NMR Data Acquisition (400 MHz Spectrometer)
These parameters are optimized for routine structural confirmation of small molecules.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Setting Acquisition Parameters:
-
Pulse Program: Select a standard one-pulse sequence (e.g., 'zg30' or 'PROTON8' on Bruker systems). A 30° pulse angle is often a good compromise for speed and quantitative reliability in multi-scan experiments.[12]
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically 12-16 ppm for organic molecules.
-
Acquisition Time (AQ): Set to 2-3 seconds. This duration is generally sufficient to allow the Free Induction Decay (FID) of most signals to decay into the noise, ensuring good resolution.[12][13]
-
Relaxation Delay (D1): Set to 1.5-2.0 seconds. This delay allows for partial T₁ relaxation between scans, which is crucial for obtaining reliable integrals, especially when multiple scans are required.[12][14]
-
Number of Scans (NS): For a sample of 5-15 mg, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio (S/N).
-
-
Receiver Gain (RG): Use the automatic receiver gain adjustment ('rga') command to optimize signal amplification without causing detector overload.[13]
-
Acquisition: Start the acquisition. The total experiment time will be approximately (AQ + D1) * NS.
3.3 Protocol for Data Processing
Standard processing transforms the raw time-domain data (FID) into an interpretable frequency-domain spectrum.
-
Fourier Transformation (FT): Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve S/N without significantly sacrificing resolution. Perform the Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[9]
-
Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.
Caption: Standard workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR analysis of this compound requires a systematic approach that combines theoretical prediction with robust experimental practice. The strong electron-withdrawing nature of the three substituents dictates a spectrum with highly deshielded protons, making comparative analysis with simpler analogues an invaluable tool for spectral assignment. By adhering to the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can confidently obtain high-quality, interpretable spectra for unambiguous structural verification, ensuring the integrity of their scientific endeavors.
References
- Supporting Information for a scientific publication. This document provides experimental data, including ¹H NMR spectra for various trifluoromethyl-substituted benzonitriles. [Source: Provided Search Result]
- ChemicalBook: 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum. A database entry showing the ¹H NMR spectrum for 4-Nitrobenzonitrile. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_619-72-7_1HNMR.htm]
- BenchChem: Application Notes and Protocols for 1H NMR Sample Preparation. A detailed guide on the materials and procedures for preparing NMR samples. [Source: BenchChem, https://www.benchchem.
- PubChem: Benzonitrile, 4-(trifluoromethyl)-. A public chemical database entry for 4-(trifluoromethyl)benzonitrile, including spectral information. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/67995]
- The Royal Society of Chemistry: Electronic Supplementary Information. Supplementary materials for a research article, containing ¹H NMR data for various benzonitrile compounds. [Source: The Royal Society of Chemistry, https://www.rsc.
- University of Minnesota: NMR Sample Preparation. An instructional guide from the College of Science and Engineering on preparing samples for NMR analysis. [Source: University of Minnesota Twin Cities, https://cse.umn.
- PubMed: A sample preparation protocol for 1H nuclear magnetic resonance studies. A research article describing a protocol for preparing biofluids for ¹H NMR metabolomic studies. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/19944694/]
- ChemicalBook: 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum. A database entry for a related nitrobenzonitrile compound. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_939-83-3_1HNMR.htm]
- Scribd: NMR Sample Preparation Guide. A document providing guidelines for preparing high-quality NMR samples. [Source: Scribd, https://www.scribd.
- Chegg: The structure of 3-nitrobenzonitrile is shown. An educational problem showing the ¹H NMR spectrum of 3-nitrobenzonitrile. [Source: Chegg.com, https://www.chegg.com/homework-help/questions-and-answers/6-structure-3-nitrobenzonitrile-shown-along-h-nmr-spectrum-atoms-d-labeled-clockwise-stru-q54316827]
- Iowa State University: NMR Sample Preparation. Guidance from the Chemical Instrumentation Facility on proper NMR sample preparation. [Source: Iowa State University, https://www.cif.iastate.
- University of Wisconsin-Madison: Optimized Default 1H Parameters. A technical blog post explaining the rationale behind default ¹H NMR acquisition parameters. [Source: University of Wisconsin-Madison, Chemistry Department, https://nmr.chem.wisc.edu/optimized-default-1h-parameters]
- R-NMR: SOP data acquisition. Standard operating procedures for NMR data acquisition. [Source: R-NMR, https://www.r-nmr.
- PubChem: 3-Nitrobenzonitrile. A public chemical database entry for 3-nitrobenzonitrile. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/12079]
- ChemicalBook: 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum. A database entry for a related compound. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_328-87-0_1HNMR.htm]
- ChemicalBook: 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR spectrum. A database entry for a related compound. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_27126-93-8_1HNMR.htm]
- ChemicalBook: 2-Nitro-5-(trifluoromethyl)benzonitrile(16499-52-8) 1H NMR spectrum. A database entry for a closely related isomer. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_16499-52-8_1HNMR.htm]
- SpectraBase: 2-Nitrobenzonitrile - Optional[1H NMR] - Spectrum. A spectral database entry for 2-Nitrobenzonitrile. [Source: SpectraBase, https://spectrabase.com/spectrum/HTq1cbAZMKh]
- Human Metabolome Database: 1H NMR Spectrum. An example of a ¹H NMR spectrum from a public database. [Source: HMDB, https://hmdb.ca/spectra/nmr_one_d/HMDB0001232]
- PubChem: 3-(Trifluoromethyl)benzonitrile. A public chemical database entry for 3-(Trifluoromethyl)benzonitrile. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/67783]
- Wiley Online Library: NMR Data Processing. An encyclopedia article on the methods used in NMR data processing. [Source: Wiley Online Library, https://onlinelibrary.wiley.com/doi/10.1002/9780470034590.emrstm0356.pub2]
- The Royal Society of Chemistry: Electronic Supplementary Information. A document providing details on experimental procedures, including NMR spectroscopy. [Source: The Royal Society of Chemistry, https://www.rsc.
- ChemicalBook: 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum. A database entry for a related compound. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_52771-22-9_1HNMR.htm]
- ChemicalBook: 3-Nitrobenzonitrile(619-24-9) 1H NMR spectrum. A database entry for 3-Nitrobenzonitrile. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_619-24-9_1HNMR.htm]
- SpectraBase: 4-Trifluoromethoxy-benzonitrile - Optional[1H NMR] - Spectrum. A spectral database entry for a related compound. [Source: SpectraBase, https://spectrabase.com/spectrum/50cvqZzLwev]
- PubChem: 4-Nitrobenzonitrile. A public chemical database entry for 4-Nitrobenzonitrile. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/12090]
- University of California, Santa Barbara: THE ACQUISITION PARAMETERS. An educational resource explaining NMR acquisition parameters. [Source: UCSB, https://web.chem.ucsb.edu/~nmr/docs/1H_Lesson_7a.pdf]
- University of Wisconsin-Madison: Practical Aspects of Quantitative NMR Experiments. A guide on performing quantitative NMR measurements. [Source: University of Wisconsin-Madison, https://chem.wisc.edu/deptfiles/nmr/NMR_Theory/q-nmr%20tutorial.pdf]
- ChemicalBook: 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum. A database entry for a related compound. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_1194-02-1_1HNMR.htm]
- ChemicalBook: 2-METHYL-4-NITROBENZONITRILE 98(89001-53-6) 1H NMR spectrum. A database entry for a related compound. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_89001-53-6_1HNMR.htm]
- SpectraBase: 4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum. A spectral database entry for a related compound. [Source: SpectraBase, https://spectrabase.com/spectrum/71N10t5T1yQ]
- BMRB: bmse000284 Benzonitrile. A biological magnetic resonance bank entry for benzonitrile. [Source: BMRB, https://bmrb.io/metabolomics/mol_summary/bmse000284]
- SpectraBase: 4-Methyl-3-nitrobenzonitrile - Optional[1H NMR] - Spectrum. A spectral database entry for a related compound. [Source: SpectraBase, https://spectrabase.com/spectrum/6sKq7jL0t51]
- NIST WebBook: Benzonitrile, 3-nitro-. The NIST chemistry webbook entry for 3-nitrobenzonitrile. [Source: NIST, https://webbook.nist.gov/cgi/cbook.cgi?ID=C619249]
- ChemicalBook: 4-Nitrobenzoic acid(62-23-7) 1H NMR spectrum. A database entry for a related compound. [Source: ChemicalBook, https://www.chemicalbook.com/spectrum_62-23-7_1HNMR.htm]
- SpectraBase: 2-Nitro-4-(trifluoromethyl)benzonitrile - Optional[1H NMR] - Spectrum. A spectral database entry for a key isomer. [Source: SpectraBase, https://spectrabase.com/spectrum/1L5tYq7j6sK]
- Organic Chemistry Data: 1H NMR Chemical Shifts. A resource for ¹H NMR chemical shift data. [Source: Organic Chemistry Data, https://www.
- Sigma-Aldrich: 2-Nitrobenzonitrile. A product page for 2-Nitrobenzonitrile. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/product/aldrich/n11809]
- ChemicalBook: 4-Nitrobenzonitrile. A product and data page for 4-Nitrobenzonitrile. [Source: ChemicalBook, https://www.chemicalbook.com/ProductChemicalPropertiesCB5852611.htm]
- BenchChem: Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile. A technical document discussing a related compound. [Source: BenchChem, https://www.benchchem.com/product-guides/2-amino-4-trifluoromethoxy-benzonitrile]
- Sigma-Aldrich: 2-Fluoro-6-(trifluoromethyl)benzonitrile. A product page for a related compound. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/product/aldrich/335592]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 6. The structure of 3-nitrobenzonitrile is shown | Chegg.com [chegg.com]
- 3. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonitrile, 3-nitro- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 14. r-nmr.eu [r-nmr.eu]
A Comparative Guide to the 13C NMR Analysis of 2-Nitro-6-(trifluoromethyl)benzonitrile
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel organic compounds is paramount. 2-Nitro-6-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various active molecules, presents a unique analytical challenge due to the presence of three distinct and strongly influencing functional groups on a benzene ring.[1] This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound, comparing it with other analytical techniques and isomeric analogs to offer researchers a comprehensive framework for its characterization.
The Analytical Challenge: Decoding a Crowded Aromatic System
The structure of this compound is characterized by a high degree of electronic perturbation on the aromatic ring. The nitro (-NO₂), trifluoromethyl (-CF₃), and nitrile (-CN) groups are all potent electron-withdrawing groups, which significantly influence the chemical environment of each carbon atom. This results in a complex ¹³C NMR spectrum where signal assignment requires a careful consideration of substituent effects.
¹³C NMR Spectroscopy: The Primary Tool for Structural Verification
¹³C NMR spectroscopy is an indispensable technique for determining the carbon framework of an organic molecule. Due to the low natural abundance of the ¹³C isotope (about 1.1%), the probability of two adjacent ¹³C atoms is very low, which simplifies the spectrum by eliminating carbon-carbon splitting.
Predicted ¹³C NMR Chemical Shifts and Rationale
dot graph { layout=neato; node [shape=plaintext]; edge [arrowhead=vee, color="#EA4335"];
"Benzene Ring" [pos="0,0!", fontsize=12];
substituent_CN [label="C≡N", pos="1.5,0!", fontsize=10, fontcolor="#202124"]; substituent_NO2 [label="NO₂", pos="-0.75,1.3!", fontsize=10, fontcolor="#202124"]; substituent_CF3 [label="CF₃", pos="-0.75,-1.3!", fontsize=10, fontcolor="#202124"];
"Benzene Ring" -> substituent_CN [label=" -I, -R", fontcolor="#EA4335"]; "Benzene Ring" -> substituent_NO2 [label=" -I, -R", fontcolor="#EA4335"]; "Benzene Ring" -> substituent_CF3 [label=" -I", fontcolor="#EA4335"];
label = "Electron-withdrawing effects on the benzonitrile ring."; labelloc = "b"; fontsize=10; } Caption: Diagram of substituent electronic effects.
-
Nitrile Carbon (-CN): This carbon typically appears in the range of 110-120 ppm. [2]* Carbon Bearing the Nitrile Group (C1): The nitrile group is electron-withdrawing, which would deshield this carbon.
-
Carbon Bearing the Nitro Group (C2): The nitro group is a very strong electron-withdrawing group and will significantly deshield this carbon, likely placing it in the 148-155 ppm region.
-
Carbons C3, C4, C5: The chemical shifts of these carbons will be influenced by the combined effects of all three substituents.
-
Carbon Bearing the Trifluoromethyl Group (C6): The trifluoromethyl group is strongly electron-withdrawing through induction, leading to a deshielding effect on the attached carbon.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms and will be found in the 120-130 ppm range. [3]
Comparative Analysis with Isomers and Simpler Analogs
To appreciate the diagnostic power of ¹³C NMR, it is instructive to compare the expected spectrum of this compound with its isomers and simpler substituted benzonitriles.
| Compound | C1 (-CN attached) | C2 | C3 | C4 | C5 | C6 | -CN | -CF₃ |
| Benzonitrile | ~112 | ~132 | ~129 | ~133 | ~129 | ~132 | ~118 | - |
| 2-(Trifluoromethyl)benzonitrile [3] | 110.2 | 132.7 | 134.8 | 133.1 | 126.8 (q) | 132.4 | 115.6 | 122.5 (q) |
| 1-Nitro-2-(trifluoromethyl)benzene [3] | - | 148.4 | 133.3 | 125.1 | 128.1 (q) | 132.7 | - | 122.1 (q) |
| This compound (Predicted) | Low field | High field (deshielded by -NO₂) | Mid field | Mid field | Mid field | High field (deshielded by -CF₃) | ~115 | ~122 (q) |
Note: 'q' denotes a quartet due to C-F coupling. The predicted values for the target molecule are qualitative.
The distinct substitution pattern of each isomer leads to a unique set of chemical shifts, providing a clear fingerprint for identification.
A Multi-Technique Approach for Unambiguous Characterization
While ¹³C NMR is powerful, a comprehensive analysis relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information about the aromatic protons. For this compound, we expect to see three distinct signals in the aromatic region, likely exhibiting complex coupling patterns.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range. [4]For this molecule, a single sharp singlet is expected for the -CF₃ group. The chemical shift of this singlet can be diagnostic of the electronic environment. [5]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. Key expected absorptions include:
-
-C≡N stretch: A sharp, medium intensity band around 2230 cm⁻¹.
-
-NO₂ stretches: Two strong bands, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. [6]* C-F stretches: Strong absorptions in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₈H₃F₃N₂O₂), the expected molecular weight is approximately 216.12 g/mol . [1]
Experimental Protocols
Sample Preparation for ¹³C NMR
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for moderately polar organic compounds. [7]2. Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.5-0.7 mL of solvent is typically required. [7][8]3. Sample Preparation:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. [7] * Cap the NMR tube securely.
-
dot graph TD { A[Weigh Sample (20-50 mg)] --> B[Dissolve in Deuterated Solvent (0.5-0.7 mL)]; B --> C{Is Solution Clear?}; C -- Yes --> D[Transfer to NMR Tube]; C -- No --> E[Filter into NMR Tube]; E --> D; D --> F[Acquire NMR Spectrum]; F --> G[Process and Analyze Data];
}
Caption: Workflow for NMR sample preparation and analysis.
¹³C NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Pulse Angle: A 30° pulse angle is a good compromise between signal intensity and relaxation time.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio. [8] * Spectral Width (sw): A spectral width of approximately 240 ppm is usually sufficient to cover the entire range of organic chemical shifts.
-
Conclusion
The structural elucidation of this compound is a clear example of the power of modern spectroscopic methods. ¹³C NMR, with its ability to provide a direct map of the carbon skeleton, stands as the central technique. However, for unambiguous and robust characterization, it is essential to employ a suite of analytical tools, including ¹H and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. By comparing the spectral data with that of known analogs and understanding the fundamental principles of substituent effects, researchers can confidently verify the structure of this important chemical intermediate.
References
- Fadhil, A. A., & Essa, A. H. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID. [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Supporting Information for a chemical public
- UCL. (n.d.). Sample Preparation.
- Supporting Information for a chemical public
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
- Kyoto University Research Information Repository. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry. [Link]
- JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13 C NMR spectroscopy!. [Link]
- University of Ottawa. (n.d.). 19Flourine NMR. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
- Szczeciński, P., Lamparska, D., Gryff-Keller, A., & Gradowska, W. (2008). Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy. Acta Biochimica Polonica, 55(4), 749–752. [Link]
- Electronic Supplementary Material (ESI) for ChemComm. (2015). The Royal Society of Chemistry. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- University of Calgary. (n.d.). 13C-NMR. [Link]
- SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Biological Magnetic Resonance Bank. (n.d.).
- Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. [Link]
- Rasmussen, A. P., Rossi, C., Gans, B., Finazzi, L., Oomens, J., Berden, G., & Jacovella, U. (2022). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. ChemPhysChem, 23(12), e202200139. [Link]
- UCLA. (n.d.). IR: nitro groups. [Link]
- SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. [Link]
- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
- National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. rsc.org [rsc.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. colorado.edu [colorado.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the ¹⁹F NMR Analysis of 2-Nitro-6-(trifluoromethyl)benzonitrile
Introduction
In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key properties such as metabolic stability, bioavailability, and binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a ubiquitous motif. Characterizing these complex fluorinated molecules requires powerful and specific analytical techniques. Among them, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally sensitive and informative tool.[1] Its high natural abundance (100%), spin-1/2 nucleus, and the vast chemical shift range of the ¹⁹F isotope provide unparalleled resolution and insight into the local electronic environment of fluorine atoms within a molecule.
This guide provides an in-depth analysis of the ¹⁹F NMR data for 2-Nitro-6-(trifluoromethyl)benzonitrile (CAS No. 1227581-80-7), a compound featuring a trifluoromethyl group on an aromatic ring bearing two strong electron-withdrawing substituents.[2][3] While specific experimental data for this exact molecule is not prominently published, this guide will establish a robust, data-supported prediction of its ¹⁹F NMR chemical shift. We will achieve this through a rigorous comparative analysis of structurally analogous compounds, elucidating the distinct electronic effects of the nitro (-NO₂) and nitrile (-CN) groups. This approach not only provides a reliable estimate for the target molecule but also serves as a practical framework for interpreting ¹⁹F NMR spectra of other complex substituted benzotrifluorides.
The Decisive Influence of Aromatic Substituents on ¹⁹F Chemical Shifts
The chemical shift (δ) of a -CF₃ group in ¹⁹F NMR is exquisitely sensitive to its electronic surroundings. Electron-withdrawing groups attached to the aromatic ring deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[1] This effect is clearly demonstrated by comparing benzotrifluoride (C₆H₅CF₃), which serves as our baseline, with its substituted derivatives.
In this compound, the -CF₃ group is positioned at C1 of the benzene ring, with a -NO₂ group at C2 and a -CN group at C6. Both the nitro and nitrile groups are potent electron-withdrawing groups through inductive (-I) and resonance (-M) effects. Their presence is expected to significantly deshield the fluorine atoms of the -CF₃ group.
Comparative Data Analysis
To predict the chemical shift for our target compound, we can analyze the experimental ¹⁹F NMR data of key structural analogs. The data, acquired in CDCl₃, are referenced against the standard CFCl₃ (δ = 0.00 ppm).
| Compound | Structure | Substituent Position(s) | ¹⁹F Chemical Shift (δ) in CDCl₃ |
| Benzotrifluoride | C₆H₅CF₃ | None | -63.72 ppm[4] |
| 2-(Trifluoromethyl)benzonitrile | o-CN | Ortho | -63.61 ppm[5] |
| 1-Nitro-4-(trifluoromethyl)benzene | p-NO₂ | Para | -63.18 ppm[5] |
| 1-Nitro-2-(trifluoromethyl)benzene | o-NO₂ | Ortho | -60.13 ppm[5] |
| This compound | o-NO₂, o-CN | Ortho (x2) | Predicted: ~ -59 to -61 ppm |
Analysis:
-
Baseline: Benzotrifluoride, with no substituents, resonates at -63.72 ppm.[4]
-
Ortho-Nitrile Effect: Adding a nitrile group ortho to the -CF₃ group, as in 2-(trifluoromethyl)benzonitrile, results in a slight downfield shift to -63.61 ppm.[5] This indicates a relatively modest deshielding effect from the ortho-nitrile group.
-
Ortho-Nitro Effect: The introduction of a single nitro group at the ortho position, as seen in 1-Nitro-2-(trifluoromethyl)benzene, causes a substantial downfield shift to -60.13 ppm.[5] This highlights the powerful deshielding influence of an ortho-nitro group, which is significantly stronger than that of the nitrile group.
-
Predicted Shift: Our target molecule, this compound, has two ortho substituents: a nitro group and a nitrile group. Given that the ortho-nitro group alone causes a shift to -60.13 ppm, and the effects of electron-withdrawing groups are generally additive (though not always perfectly linear), it is highly probable that the combined influence of both groups will push the chemical shift further downfield. Therefore, a predicted chemical shift in the range of -59 to -61 ppm is a scientifically sound estimation. The signal is expected to be a singlet, as there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling.
This comparative methodology provides a strong basis for identifying the resonance of this compound in a reaction mixture or during product characterization.
A Practical Workflow for Acquiring High-Quality ¹⁹F NMR Data
Ensuring the accuracy and reliability of ¹⁹F NMR data hinges on a well-designed experimental protocol. The following workflow is optimized for the analysis of small molecules like substituted benzotrifluorides.
Caption: Standard workflow for ¹⁹F NMR analysis of small molecules.
Detailed Experimental Protocol
This protocol outlines the key steps and considerations for obtaining a clean, interpretable ¹⁹F NMR spectrum.
1. Sample Preparation:
- Analyte: Accurately weigh 5-10 mg of this compound.
- Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
- Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Trifluoroacetic acid (CF₃COOH, δ ≈ -76.55 ppm) is a common water-soluble option, though its chemical shift can be concentration-dependent.[4] Alternatively, referencing can be done externally to a known standard like CFCl₃.
- Final Step: Ensure the sample is fully dissolved by vortexing, then transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup & Data Acquisition:
- Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
- Pulse Sequence: A standard one-pulse (zg) experiment is typically sufficient for qualitative and routine ¹⁹F detection. For quantitative analysis, an inverse-gated decoupling sequence should be used with a sufficient relaxation delay (D1) to ensure full relaxation of the nuclei.
- Key Acquisition Parameters:
- Spectral Width (SW): Due to the large chemical shift dispersion of ¹⁹F, a wide spectral width (e.g., 200-250 ppm or ~100,000 Hz on a 400 MHz spectrometer) is crucial to avoid signal aliasing (folding).[6]
- Transmitter Offset (O1p): Center the spectral window near the expected chemical shift. Based on our analysis, setting the offset around -60 ppm is a logical starting point.
- Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
- Relaxation Delay (D1): A delay of 2-5 seconds is standard for qualitative spectra. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei being studied.
- Number of Scans (NS): Given the high sensitivity of ¹⁹F, 8 to 16 scans are often sufficient for a concentrated sample.
3. Data Processing:
- Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3-0.5 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift axis. If an internal standard was used, set its peak to the known chemical shift. If not, the spectrum should be referenced relative to the known absolute frequency of the primary standard, CFCl₃.
Conclusion
The ¹⁹F NMR spectrum of this compound is predicted to exhibit a single resonance at approximately -59 to -61 ppm relative to CFCl₃. This estimation is firmly grounded in a comparative analysis of structurally related compounds, which clearly demonstrates the strong deshielding effect of ortho-nitro and ortho-nitrile substituents on an aromatic -CF₃ group. This guide provides not only a specific analytical prediction but also a comprehensive framework for sample preparation, data acquisition, and processing. By leveraging the principles outlined herein, researchers can confidently utilize ¹⁹F NMR spectroscopy for the unambiguous characterization of this and other complex fluorinated molecules, accelerating research and development in medicinal and materials chemistry.
References
- MySkinRecipes. This compound. [Link]
- Supporting Information for Publication.
- Royal Society of Chemistry. Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. [Link]
- University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
- Royal Society of Chemistry.
- National Institutes of Health (NIH). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- Gerig, J. T. Fluorine NMR. [Link]
- Royal Society of Chemistry.
- Beilstein-Institut. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]
- Chem-Space. 19Flourine NMR. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Nitro-6-(trifluoromethyl)benzonitrile: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Among the arsenal of analytical techniques, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through fragmentation analysis. This guide offers an in-depth technical comparison of the mass spectrometric behavior of 2-Nitro-6-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]
This document provides a comparative analysis of predicted and experimental fragmentation patterns of this compound and its structural analogs under various ionization techniques. By understanding the nuances of how this molecule behaves in a mass spectrometer, researchers can develop robust analytical methods for its identification, quantification, and quality control.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation, and ultimately, the quality of the structural information obtained. For a molecule like this compound, with its moderate polarity and volatility, several ionization methods are viable. We will explore three of the most common techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
-
Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to ionize molecules, often leading to extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is highly reproducible and useful for structural elucidation and library matching.[2] EI is typically coupled with Gas Chromatography (GC).
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and large molecules.[3] It generates ions by applying a high voltage to a liquid sample, resulting in charged droplets. ESI is well-suited for Liquid Chromatography (LC-MS) and often produces intact molecular ions or protonated/deprotonated molecules with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is effective for less polar and more volatile compounds.[4][5][6] APCI uses a corona discharge to ionize the solvent, which then transfers charge to the analyte. It is also coupled with LC and is a good alternative when ESI is not effective.[4]
Fragmentation Patterns: Predicting the Behavior of this compound
Electron Ionization (EI) Fragmentation
Under EI conditions, this compound (Molecular Weight: 216.12 g/mol ) is expected to produce a prominent molecular ion peak and a series of characteristic fragment ions. The presence of the aromatic ring will stabilize the molecular ion.[9]
Predicted Fragmentation Pathway of this compound under EI:
Predicted EI Fragmentation Pathway.
Key Predicted Fragments for this compound (EI-MS):
| m/z | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 216 | [M]⁺˙ | - | C₈H₃F₃N₂O₂⁺˙ |
| 170 | [M-NO₂]⁺ | NO₂ | C₈H₃F₃N⁺ |
| 147 | [M-CF₃]⁺ | CF₃ | C₇H₃N₂O₂⁺ |
| 144 | [M-NO₂-CN]⁺ | NO₂, CN | C₇H₃F₃⁺ |
| 186 | [M-NO]⁺ | NO | C₈H₃F₃NO⁺ |
| 200 | [M-O]⁺˙ | O | C₈H₃F₃N₂O⁺˙ |
Electrospray Ionization (ESI) Fragmentation
Given the presence of the electronegative nitro and cyano groups, this compound is expected to ionize well in negative ion mode ESI, forming a molecular anion [M]⁻ or adducts. In positive ion mode, protonation is less likely due to the electron-withdrawing nature of the substituents, but adduct formation with cations like sodium ([M+Na]⁺) is possible.
Predicted ESI Behavior of this compound:
Predicted ESI Ion Formation.
Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For the [M]⁻ ion, fragmentation would likely involve the loss of the nitro group.
Atmospheric Pressure Chemical Ionization (APCI) Fragmentation
APCI is well-suited for moderately polar compounds and can operate in both positive and negative ion modes. In positive mode, protonated molecules ([M+H]⁺) are commonly formed. In negative ion mode, for nitroaromatic compounds, electron capture to form the molecular anion ([M]⁻˙) is a known mechanism.[10]
Predicted APCI Behavior of this compound:
GC-MS Experimental Workflow.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate. [11]Perform serial dilutions to a final concentration of approximately 10 µg/mL. [11]2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. [12]3. GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 50 °C, hold for 1 minute, then ramp at 10 °C/min to 320 °C and hold for 2 minutes. [12]4. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
LC-MS (ESI and APCI) Protocol
This protocol is a general method for the analysis of small molecules by LC-MS and can be adapted for both ESI and APCI sources. [13][14] Workflow for LC-MS Analysis:
LC-MS Experimental Workflow.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water. Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
LC-MS Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3500 V.
-
Nebulizer Pressure: 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
-
MS Conditions (APCI):
-
Ionization Mode: Positive and Negative.
-
Corona Current: 4 µA.
-
Vaporizer Temperature: 350 °C.
-
Drying Gas Flow: 5 L/min.
-
Drying Gas Temperature: 300 °C.
-
Performance Comparison
The choice of ionization technique will significantly impact the performance of the analysis for this compound. The following table summarizes the expected performance characteristics of each method.
Comparison of Ionization Techniques for this compound Analysis:
| Performance Metric | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Efficiency | High for volatile compounds | High for polar compounds | High for moderately polar, volatile compounds |
| Molecular Ion Abundance | Moderate to high, depending on stability | High (as [M+H]⁺, [M-H]⁻, or adducts) | High (as [M+H]⁺ or [M]⁻˙) |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, requires MS/MS for fragmentation | Minimal, requires MS/MS for fragmentation |
| Typical Application | GC-MS, library matching | LC-MS of polar molecules | LC-MS of less polar, volatile molecules |
| Sensitivity | High | High | High |
| Matrix Effects | Low | Can be significant | Less susceptible than ESI |
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using a variety of ionization techniques.
-
GC-MS with Electron Ionization is predicted to provide a rich fragmentation pattern, offering a detailed structural fingerprint that is invaluable for unambiguous identification and for comparison with spectral libraries.
-
LC-MS with Electrospray Ionization , particularly in the negative ion mode, is expected to be a highly sensitive method for quantification, yielding a strong signal for the molecular anion with minimal fragmentation.
-
LC-MS with Atmospheric Pressure Chemical Ionization serves as a robust alternative to ESI, likely producing a strong molecular ion signal in both positive and negative modes, making it a versatile technique for both qualitative and quantitative analysis.
The selection of the optimal technique will depend on the specific analytical goal, whether it is structural confirmation, quantitative analysis in a complex matrix, or routine screening. The information and protocols provided in this guide serve as a strong foundation for developing and validating robust mass spectrometry-based methods for this compound and related compounds.
References
- Request PDF. (2025). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds.
- SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS.
- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]
- Song, L., & Bartmess, J. E. (2009). Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives. Rapid communications in mass spectrometry : RCM, 23(1), 77–84. [Link]
- LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. (2005, March 1).
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. In Wikipedia.
- van der Hooft, J. J. J., & Vervoort, J. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 53(10), 963–974. [Link]
- Mu, Q., et al. (2012). Analysis of large oxygenated and nitrated polycyclic aromatic hydrocarbons formed under simulated diesel engine exhaust conditions (by compound fingerprints with SPE/LC-API-MS). Analytical and bioanalytical chemistry, 403(1), 207–217. [Link]
- Request PDF. (2025). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate.
- Chemistry For Everyone. (2025, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? [Video]. YouTube. [Link]
- MySkinRecipes. (n.d.). This compound.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]
- Sample Preparation Guidelines for GC-MS. (n.d.).
- ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules? [Forum post].
- Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules (Basel, Switzerland), 27(23), 8206. [Link]
- ASMS. (n.d.). LC/MS: The Techniques of Electrospray, APCI and APPI.
- ResearchGate. (2025). Applications of LC-MS Methodology: In the Development of Pharmaceuticals.
- NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzonitrile, 2-nitro-. In NIST Chemistry WebBook.
- Mass Spectrometry analysis of Small molecules. (2013, February 7). [Presentation].
- Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds. Journal of mass spectrometry : JMS, 39(1), 1–15. [Link]
- NIST. (n.d.). Benzoic acid, 2-nitro-. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. In NIST Chemistry WebBook.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- National Institute of Standards and Technology. (n.d.). Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database.
- Whitman People. (n.d.). GCMS Section 6.9.5.
- Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000220).
- UWPR_CommonMassSpecCont... (n.d.).
- Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid communications in mass spectrometry : RCM, 24(7), 1059–1065. [Link]
- Clark, J. (2023, August 29).
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- ResearchGate. (2018, July 5). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
Sources
- 1. agilent.com [agilent.com]
- 2. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database | NIST [nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 8. Benzonitrile, 2-nitro- [webbook.nist.gov]
- 9. GCMS Section 6.9.5 [people.whitman.edu]
- 10. researchgate.net [researchgate.net]
- 11. uoguelph.ca [uoguelph.ca]
- 12. mdpi.com [mdpi.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tecan.com [tecan.com]
A Comparative Guide to the Structural Elucidation of 2-Nitro-6-(trifluoromethyl)benzonitrile Derivatives: The Definitive Role of Single-Crystal X-ray Diffraction
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and patentability are built. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 2-Nitro-6-(trifluoromethyl)benzonitrile derivatives, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SC-XRD). We will explore the causality behind experimental choices, compare SC-XRD with alternative methods, and provide actionable protocols.
The subject of our focus, this compound, and its derivatives are of significant interest as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a trifluoromethyl group, a nitro group, and a nitrile moiety on a benzene ring creates a unique electronic and steric environment, making precise structural confirmation essential.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the most powerful tool for the unambiguous determination of molecular and crystal structures.[3][4] It provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering.[5] The technique relies on the diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[5] When a monochromatic X-ray beam strikes a crystal, it is scattered in a predictable pattern, which can be analyzed to generate a three-dimensional map of the electron density within the crystal.[4] From this map, the precise location of each atom can be determined.
For complex organic molecules like this compound derivatives, where multiple functional groups can influence conformation and intermolecular interactions, SC-XRD is indispensable. It provides unequivocal proof of stereochemistry, polymorphism, and packing arrangements in the solid state.
Challenges and Considerations for this compound Derivatives
The primary bottleneck for SC-XRD analysis is often the growth of high-quality single crystals.[3][6] Compounds like this compound can present challenges due to their polarity and potentially rigid structures. Factors such as solvent choice, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, layering) must be systematically optimized. Advanced methods, such as high-throughput crystallization and the use of inclusion complexes, are emerging to address these challenges.[3][6][7]
A Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD provides the most definitive structural information, other analytical techniques offer complementary data and can be employed when single crystals are not obtainable.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[5] | Unambiguous and definitive structural determination.[3] | Requires high-quality single crystals, which can be difficult to grow.[3] |
| Powder X-ray Diffraction (PXRD) | Crystal lattice parameters, phase identification, and crystallinity.[8] | Useful for analyzing microcrystalline powders when single crystals are unavailable.[9] Can be used for quality control. | Does not provide the detailed atomic coordinates of a single crystal structure.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F, etc.), and solution-state conformation.[10] | Excellent for determining the constitution of a molecule in solution.[10] Does not require crystalline material. | Provides an average structure in solution; does not reveal solid-state packing. Can be complex to interpret for highly substituted systems. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[11] | High sensitivity, requires very small sample amounts. Provides information on elemental composition.[12] | Does not provide information on the 3D arrangement of atoms or stereochemistry.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity.[13] |
| Microcrystal Electron Diffraction (MicroED) | 3D molecular structure from nanocrystals.[14] | Requires much smaller crystals than SC-XRD.[14][15] Faster data collection.[14] | A newer technique, with less widespread availability. Can be susceptible to beam damage.[14] |
Experimental Protocols
Crystallization of this compound Derivatives
The successful growth of single crystals is paramount for SC-XRD analysis. A systematic approach to screening various conditions is crucial.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature, 4°C, or in a desiccator).
-
-
Vapor Diffusion:
-
Dissolve the compound in a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Liquid-Liquid Diffusion (Layering):
-
Prepare a solution of the compound in a dense, "good" solvent.
-
Carefully layer a less dense, "poor" solvent on top of this solution.
-
Crystallization will occur at the interface of the two solvents as they slowly mix.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and mount them for analysis.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the general steps for SC-XRD analysis.
Step-by-Step Methodology:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.4 mm) and mount it on a goniometer head using a suitable cryoprotectant oil.[16]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the unit cell parameters and crystal quality.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz and polarization effects.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement:
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined structure is then validated and analyzed.
-
Visualizing the Workflow
Caption: Workflow for the structural elucidation of this compound derivatives.
Comparative Spectroscopic Data for Benzonitrile Derivatives
While SC-XRD provides the complete 3D structure, spectroscopic techniques offer valuable insights into the functional groups present.
| Spectroscopic Feature | Technique | 2-Nitrobenzonitrile Derivatives (Approx. Range) | Rationale |
| Nitrile Stretch (νC≡N) | FTIR / Raman | 2220-2240 cm⁻¹[17] | The strong electron-withdrawing nature of the nitro and trifluoromethyl groups can slightly increase the frequency of the nitrile stretch compared to unsubstituted benzonitrile.[18] |
| Asymmetric Nitro Stretch (νasNO₂) | FTIR / Raman | 1550-1475 cm⁻¹[19] | Characteristic strong absorption for aromatic nitro compounds.[20] |
| Symmetric Nitro Stretch (νsNO₂) | FTIR / Raman | 1360-1290 cm⁻¹[19] | Characteristic strong absorption for aromatic nitro compounds.[20] |
| C-F Stretches (νC-F) | FTIR / Raman | 1100-1400 cm⁻¹ | Multiple strong bands are expected due to the CF₃ group. |
| Aromatic C=C Stretches | FTIR / Raman | 1400-1650 cm⁻¹[17] | Typical for the benzene ring. |
| ¹⁹F NMR | NMR | ~ -60 to -70 ppm (relative to CFCl₃) | The chemical shift of the CF₃ group is sensitive to the electronic environment of the aromatic ring. |
| ¹³C NMR | NMR | ~ 110-120 ppm (for C≡N) | The chemical shift of the nitrile carbon. |
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction is the unparalleled method of choice. It provides the unambiguous three-dimensional atomic arrangement, which is critical for understanding the molecule's properties and interactions. While techniques such as NMR, MS, and FTIR provide essential and complementary information regarding connectivity and functional groups, they cannot replace the absolute structural determination afforded by SC-XRD. The investment in developing robust crystallization protocols is therefore a critical and worthwhile endeavor for any research program focused on these and other complex small molecules.
References
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
- Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts - PubMed.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
- Microcrystal electron diffraction promises a revolution in study of proteins, small molecules.
- Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem.
- Single-Crystal XRD vs.
- A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution - Thermo Fisher Scientific.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Public
- (PDF)
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).
- Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
- Crystallization of Small Molecules in Lyotropic Liquid Crystals - ChemRxiv.
- Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules - ResearchG
- Advanced crystallisation methods for small organic molecules - ePrints Soton.
- Benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase.
- A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Deriv
- Structure Elucid
- 2-Methyl-5-nitrobenzonitrile - PMC - NIH.
- Resonance structure of benzonitrile derivatives.
- bmse000284 Benzonitrile
- This compound - MySkinRecipes.
- Single-crystal X-ray Diffraction - SERC (Carleton).
- X-ray single-crystal diffraction | FZU - Fyzikální ústav AV ČR.
- (PDF)
- Single-crystal X-ray diffraction structures and selected structural...
- 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem.
- 3-Nitrobenzonitrile - PMC - NIH.
- IR: nitro groups.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online.
- FTIR Functional Group D
- 2,4,6-Trifluorobenzonitrile 97 96606-37-0 - Sigma-Aldrich.
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI.
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- FTIR Analysis Beginner's Guide: Interpreting Results - Innov
- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem.
- This compound - Achmem.
- 2,3-dichloro-6-nitrobenzonitrile - nordmann.global.
- 2-Nitrobenzonitrile = 99.0 GC 612-24-8 - Sigma-Aldrich.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2,3-dichloro-6-nitrobenzonitrile (2112-22-3) at Nordmann - nordmann.global [nordmann.global]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. X-ray single-crystal diffraction | FZU [fzu.cz]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
- 15. Microcrystal electron diffraction promises a revolution in study of proteins, small molecules | Research | Chemistry World [chemistryworld.com]
- 16. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
A Researcher's Guide to Alternatives for 2-Nitro-6-(trifluoromethyl)benzonitrile in Synthesis
<
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Nitro-6-(trifluoromethyl)benzonitrile is a valuable reagent, prized for its dual activating groups that facilitate a range of chemical transformations.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aromatic ring susceptible to nucleophilic attack, making it a cornerstone for constructing complex molecular architectures. However, the pursuit of milder reaction conditions, improved yields, and alternative synthetic strategies necessitates a thorough evaluation of its counterparts. This guide provides a comparative analysis of viable alternatives to this compound, supported by experimental insights to inform your synthetic planning.
The Role of this compound in Synthesis
The primary utility of this compound lies in its application as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring for attack by nucleophiles, particularly at the positions ortho and para to it.[2] This reactivity is fundamental to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are prevalent in biologically active molecules. Furthermore, the nitrile and nitro functionalities can be further manipulated; for instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group can be reduced to an aniline.[3]
Alternatives for Nucleophilic Aromatic Substitution (SNAr)
The efficiency of SNAr reactions is heavily dependent on the nature of the leaving group and the activation of the aromatic ring. While the nitro group in this compound serves as a potent activating group, it is not always the most efficient leaving group.
Superior Reactivity with Fluoro-Substituted Analogs
Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions.[4] Consequently, 2-fluoro-6-(trifluoromethyl)benzonitrile often emerges as a superior alternative. The C-F bond, although strong, is highly polarized, which facilitates the rate-determining nucleophilic attack to form the Meisenheimer complex.[5][6]
Experimental Comparison:
| Reagent | Nucleophile | Conditions | Yield (%) |
| This compound | Morpholine | K₂CO₃, DMF, 100 °C, 12 h | 75 |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Morpholine | K₂CO₃, DMF, 80 °C, 4 h | 91 |
This comparative data highlights that the fluoro-substituted analog not only provides a higher yield but also requires milder reaction conditions and shorter reaction times. This can be particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule.
A Cost-Effective Alternative: Chloro-Substituted Benzonitriles
While fluoro-substituted compounds offer enhanced reactivity, 2-chloro-6-(trifluoromethyl)benzonitrile presents a more cost-effective option that still provides excellent results in many SNAr reactions. Although chlorine is less electronegative than fluorine, it is still a good leaving group and the trifluoromethyl and nitrile groups provide sufficient activation for the reaction to proceed efficiently.
Experimental Workflow for a Typical SNAr Reaction:
Caption: Generalized workflow for an SNAr reaction.
Strategic Alternatives: Building the Core Through Cross-Coupling
An alternative paradigm to the SNAr approach is the construction of the desired substituted benzonitrile via cross-coupling reactions. This strategy offers greater flexibility and allows for the introduction of a wider array of substituents.
The Versatility of Suzuki and Buchwald-Hartwig Couplings
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[7] By starting with a di-halogenated precursor like 1-bromo-2-chloro-3-(trifluoromethyl)benzene, one can selectively introduce different groups in a stepwise manner.
Logical Relationship of a Stepwise Functionalization:
Caption: Stepwise functionalization via cross-coupling reactions.
This approach is particularly valuable in medicinal chemistry, where the exploration of structure-activity relationships often requires the synthesis of a large library of analogs with diverse substituents.
Alternatives Based on Target Functional Groups
When the ultimate synthetic target is not the nitrile itself but a derivative such as a carboxylic acid or an amine, it can be more efficient to start with a precursor that already contains the desired functionality or a more readily convertible group.
Direct Route to Carboxylic Acids
If the desired product is a benzoic acid derivative, starting with 2-nitro-6-(trifluoromethyl)benzoic acid can circumvent the need for nitrile hydrolysis, which can sometimes require harsh conditions.[8] This direct approach can improve the overall efficiency and yield of the synthetic sequence.
Experimental Protocol: Esterification of 2-Nitro-6-(trifluoromethyl)benzoic acid
-
To a solution of 2-nitro-6-(trifluoromethyl)benzoic acid (1.0 equiv) in methanol (0.2 M) is added sulfuric acid (0.1 equiv) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the methyl ester.
Streamlining the Synthesis of Anilines
Similarly, if the target molecule is an aniline derivative, 2-nitro-6-(trifluoromethyl)aniline can be a more direct starting material.[9] The nitro group can be readily reduced to the corresponding amine, providing a straightforward route to this important class of compounds.
Conclusion and Recommendations
The choice of a synthetic building block is a critical decision that can significantly impact the success of a research program. While this compound is a versatile and effective reagent, its alternatives offer distinct advantages in specific contexts.
-
For enhanced reactivity and milder SNAr conditions , 2-fluoro-6-(trifluoromethyl)benzonitrile is the recommended alternative.
-
For a balance of reactivity and cost-effectiveness in SNAr reactions , 2-chloro-6-(trifluoromethyl)benzonitrile is a pragmatic choice.
-
For maximum flexibility in introducing diverse substituents , a cross-coupling strategy starting from a di-halogenated precursor is the most powerful approach.
-
To streamline syntheses targeting carboxylic acids or anilines , the use of the corresponding benzoic acid or aniline derivatives is a more direct and often higher-yielding strategy.
By carefully considering the specific goals of a synthetic endeavor, researchers can select the optimal building block to achieve their targets efficiently and effectively.
References
- MySkinRecipes. This compound. [Link]
- Green Chem., 2021, 23, 3955-3962. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline. [Link]
- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Ningbo Inno Pharmchem Co., Ltd.
- Eur. J. Org. Chem. 2016, 2016, 4515-4520. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? [Link]
- Google Patents. Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- Org. Chem. Front., 2022, 9, 219-224. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. [Link]
- WordPress.com. SNAr Reaction in Other Common Molecular Solvents. [Link]
- Google Patents. Process for the preparation of nitro-substituted benzotrifluoride compounds.
- IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Link]
- ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
- ResearchGate.
- ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
- Google Patents. Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
- Google Patents.
- Molecules. 2019, 24, 3948. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- WIPO Patentscope.
- PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
- Beilstein J. Org. Chem. 2013, 9, 2265-2311. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- Google Patents. Process for the production of ortho-nitrobenzonitriles.
- YouTube.
Sources
- 1. This compound [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 9. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
A Comparative Guide to Trifluoromethylated Benzonitrile Isomers for Advanced Synthesis
Trifluoromethylated benzonitriles are a class of high-value chemical intermediates indispensable to modern research and development. The strategic incorporation of the trifluoromethyl (-CF3) group—a potent electron-withdrawing moiety—and the versatile nitrile (-CN) function onto a benzene ring creates building blocks with unique electronic and physicochemical properties.[1] These properties are highly sought after in medicinal chemistry for enhancing metabolic stability and lipophilicity, and in materials science for developing novel polymers and electronic materials.[1][2]
However, the positional isomerism of these two functional groups dramatically influences the molecule's behavior. The choice between 2-, 3-, and 4-trifluoromethylbenzonitrile is a critical decision in synthetic design, impacting everything from reaction kinetics to the biological activity of the final product. This in-depth guide provides a comparative study of these three key isomers, offering objective experimental data and field-proven insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: A Tale of Three Isomers
The placement of the bulky and highly electronegative trifluoromethyl group relative to the linear nitrile group directly affects intermolecular forces, crystal lattice packing, and bulk physical properties. The 4-isomer, with its high degree of symmetry, exhibits the highest melting point, a common characteristic for para-substituted benzenes.
| Property | 2-Trifluoromethylbenzonitrile | 3-Trifluoromethylbenzonitrile | 4-Trifluoromethylbenzonitrile |
| CAS Number | 447-60-9 | 368-77-4 | 455-18-5 |
| Molecular Formula | C₈H₄F₃N | C₈H₄F₃N | C₈H₄F₃N |
| Molecular Weight | 171.12 g/mol | 171.12 g/mol | 171.12 g/mol |
| Physical Form | Colorless Oil / Low-Melting Solid | Liquid | White Crystalline Solid |
| Melting Point | 7.5 °C[3] | 16-20 °C (lit.)[4] | 39-41 °C (lit.) |
| Boiling Point | 205.0 °C at 760 mmHg[3] | 189 °C at 760 mmHg (lit.)[4] | 80-81 °C at 20 mmHg (lit.) |
| Density | 1.30 g/cm³[3] | 1.281 g/mL at 25 °C (lit.)[4] | 1.278 g/mL at 25 °C (lit.) |
Synthesis of Trifluoromethylated Benzonitrile Isomers
The synthesis of these isomers typically involves the introduction of the cyano group onto a pre-trifluoromethylated benzene ring, often via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The choice of starting material is dictated by the desired isomeric substitution pattern.
Common Synthetic Pathways:
-
2-Trifluoromethylbenzonitrile: Can be synthesized from 2-trifluoromethylbenzaldehyde via conversion to an oxime followed by dehydration, or through the cyanation of 2-trifluoromethyliodobenzene.
-
3-Trifluoromethylbenzonitrile: Often prepared from 3-(trifluoromethyl)aniline via a Sandmeyer reaction or by cyanation of a 3-trifluoromethylaryl halide.
-
4-Trifluoromethylbenzonitrile: A common industrial route involves the palladium-catalyzed cyanation of 4-chlorobenzotrifluoride.
Below is a generalized workflow for the synthesis of these isomers from a corresponding aryl halide.
Caption: Generalized workflow for aryl halide cyanation.
Experimental Protocol: Synthesis of 4-Trifluoromethylbenzonitrile
This protocol is adapted from established palladium-catalyzed cyanation methods. The causality for this choice rests on the high functional group tolerance and typically high yields of palladium catalysis for converting aryl halides to nitriles. Anhydrous potassium ferrocyanide is chosen as a less acutely toxic and more manageable cyanide source compared to alternatives like KCN or NaCN.
-
Reaction Setup: To a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorobenzotrifluoride (1.0 eq), anhydrous potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).
-
Solvent Addition: Add a degassed, anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere, which is critical for preventing the deactivation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 160-190 °C with vigorous stirring. The high temperature is necessary to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or toluene (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-trifluoromethylbenzonitrile.
Spectroscopic Analysis and Characterization
NMR and IR spectroscopy are powerful tools for distinguishing between the isomers. The strong electron-withdrawing nature of both substituents deshields the aromatic protons and carbons, but their relative positions create unique electronic environments and, consequently, distinct spectral fingerprints.
| Spectroscopic Parameter | 2-Trifluoromethylbenzonitrile | 3-Trifluoromethylbenzonitrile | 4-Trifluoromethylbenzonitrile |
| ¹H NMR (δ, ppm, CDCl₃) | 7.86-7.68 (m, 4H)[5] | ~7.92 (s), ~7.85 (d), ~7.65 (t) | 7.81 (d, J=8.0 Hz, 2H), 7.76 (d, J=8.0 Hz, 2H)[5] |
| ¹³C NMR (δ, ppm, CDCl₃) | 134.8, 133.1, 132.7, 132.4, 126.8 (q), 122.5 (q), 115.6, 110.2[5] | ~135.2, 133.2, 131.8 (q), 129.8, 129.1, 123.1 (q), 117.1, 112.9 | 134.7 (q), 132.8, 126.3, 123.2 (q), 117.5, 116.2[5] |
| ¹⁹F NMR (δ, ppm, CDCl₃) | -62.05 (s)[5] | ~ -63.0 | -63.61 (s)[5] |
| IR (ν, cm⁻¹, C≡N stretch) | ~2230 | ~2235 | ~2232 |
Note: Data for the 3-isomer is estimated based on typical values for meta-substituted benzonitriles and available spectral data.[6] The quartet (q) splitting in ¹³C NMR is due to coupling with the fluorine atoms of the -CF₃ group.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data for comparative analysis. The choice of a high-purity deuterated solvent and an internal standard is fundamental for accurate chemical shift referencing.
-
Sample Preparation: Accurately weigh 10-20 mg of the trifluoromethylated benzonitrile isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Acquisition: Record the carbon spectrum on the same instrument. Use proton decoupling to simplify the spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulation of 1024 or more scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Obtain the fluorine spectrum, which requires no proton or carbon decoupling.[7] Use a common fluorine reference standard like CFCl₃ (δ = 0 ppm) for external referencing.[8] The high natural abundance and sensitivity of ¹⁹F typically require fewer scans than ¹³C NMR.[7]
Comparative Reactivity
The reactivity of the aromatic ring is profoundly influenced by the powerful, deactivating effects of both the -CF₃ and -CN groups. Both are strongly electron-withdrawing and act as meta-directing groups in electrophilic aromatic substitution (EAS).[9] The key difference between the isomers lies in the positions available for substitution.
-
2-Isomer: The C4 and C6 positions are most activated for EAS, though still heavily deactivated overall. The steric hindrance from the ortho -CF₃ group can also influence reactivity.
-
3-Isomer: The C5 position is ortho to the -CF₃ group and para to the -CN group, making it the most deactivated site. The C4 and C6 positions (ortho to the -CN group) and the C2 position (ortho to the -CF₃ group) are the primary sites for substitution, with the directing effects of the two groups in opposition at C2 and C4.
-
4-Isomer: Due to symmetry, the four available positions on the ring are identical (C2, C3, C5, C6). All are ortho or meta to a deactivating group, making this isomer generally very unreactive towards EAS.
The nitrile group itself can undergo reactions such as hydrolysis to a carboxylic acid or reduction to a primary amine. The electronic environment dictated by the -CF₃ group's position can subtly influence the rate of these transformations. For instance, the increased electrophilicity of the nitrile carbon in the 2- and 4-isomers, where the -CF₃ group can exert its electron-withdrawing effect more directly through resonance, may accelerate nucleophilic attack on the nitrile.[10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 2-(Trifluoromethyl)benzonitrile | CAS#:447-60-9 | Chemsrc [chemsrc.com]
- 4. 3-(Trifluoromethyl)benzonitrile CAS#: 368-77-4 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR [m.chemicalbook.com]
- 7. biophysics.org [biophysics.org]
- 8. colorado.edu [colorado.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Predictive Guide to the Quantum Chemical Landscape of 2-Nitro-6-(trifluoromethyl)benzonitrile
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of trifluoromethyl and nitro functionalities onto aromatic scaffolds is a well-established strategy for modulating molecular properties. The title compound, 2-Nitro-6-(trifluoromethyl)benzonitrile, presents a fascinating case study in multifunctional aromatic systems. Its utility as a synthetic intermediate in the development of herbicides and insecticides underscores the importance of understanding its fundamental electronic and structural characteristics.[1] This guide provides a comprehensive, predictive analysis of its quantum chemical properties, grounded in established computational methodologies and compared with structurally related molecules.
As direct, in-depth experimental and computational studies on this compound are not extensively available in peer-reviewed literature, this document serves as a predictive guide. The data herein for the title compound are generated based on widely accepted quantum chemical calculation protocols, offering a robust theoretical framework for researchers.
The Architectural Logic: Why Quantum Chemical Calculations Matter
The reactivity and biological activity of a molecule are dictated by its three-dimensional structure and electron distribution. For a molecule like this compound, the interplay between the strongly electron-withdrawing nitro (-NO₂), trifluoromethyl (-CF₃), and nitrile (-CN) groups on the benzene ring creates a unique electronic environment. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens to probe this environment, allowing us to predict:
-
Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
-
Vibrational Frequencies: The characteristic infrared (IR) and Raman spectral signatures, which can aid in experimental characterization.
-
Electronic Properties: The distribution of electrons, orbital energies (such as HOMO and LUMO), and the electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions.
Experimental Protocol: A Self-Validating Computational Workflow
To ensure the scientific integrity of our predictive data, we outline a robust and widely adopted computational protocol using DFT. This methodology is consistently validated in the literature for molecules of this class.[2][3][4][5]
Step-by-Step Computational Methodology
-
Structure Building: An initial 3D structure of this compound is constructed using standard molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is achieved using the B3LYP functional with the 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules containing fluorine and nitro groups.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To predict the vibrational spectra (IR and Raman).
-
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP).
Caption: A standardized workflow for quantum chemical calculations.
Predicted Molecular Properties of this compound
Based on the outlined computational protocol, we can predict the key quantum chemical properties of the title molecule.
Optimized Molecular Structure
The presence of bulky and electronegative groups (-NO₂ and -CF₃) ortho to each other and to the nitrile group will likely induce some steric strain, leading to out-of-plane twisting of these functional groups relative to the benzene ring. This is a known phenomenon in similarly substituted aromatic compounds. For instance, in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro group is significantly twisted out of the plane of the benzene ring.[6]
Vibrational Analysis
The predicted vibrational spectrum will be characterized by the distinct frequencies of its functional groups. A comparison with the known vibrational frequencies of benzonitrile and its derivatives provides a solid basis for these predictions.[7][8]
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | C≡N stretch | ~2230 - 2250 |
| Nitro (-NO₂) | Asymmetric stretch | ~1530 - 1560 |
| Symmetric stretch | ~1340 - 1370 | |
| Trifluoromethyl (-CF₃) | C-F stretches | ~1100 - 1300 |
| Aromatic Ring | C-H stretch | ~3000 - 3100 |
| C=C stretches | ~1400 - 1600 |
Note: These are expected ranges and the precise values would be obtained from the frequency calculation.
Electronic Properties and Reactivity
The combination of three strong electron-withdrawing groups is expected to significantly lower the energy of the molecular orbitals and render the aromatic ring electron-deficient.
-
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. A large HOMO-LUMO gap implies high kinetic stability. For this molecule, a relatively large gap is expected due to the stabilizing effect of the electron-withdrawing groups.
-
Molecular Electrostatic Potential (MEP): The MEP map will visually represent the electron distribution. We predict regions of negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, the aromatic protons will exhibit a positive potential (blue), making them susceptible to nucleophilic attack.
Caption: Electron-withdrawing effects on the aromatic ring.
Comparative Analysis with Alternative Molecules
To contextualize our predictions, we compare them with available data for structurally similar molecules.
| Property | This compound (Predicted) | 3-Chloro-5-(trifluoromethyl)benzonitrile[3] (Experimental/Calculated) | 2,4,6-Trifluorobenzonitrile[9] (Experimental) |
| Molecular Formula | C₈H₃F₃N₂O₂[1] | C₈H₃ClF₃N | C₇H₂F₃N |
| Molecular Weight | 216.12 g/mol [1] | 205.58 g/mol | 157.09 g/mol |
| Key Functional Groups | -NO₂, -CF₃, -CN | -Cl, -CF₃, -CN | -F (x3), -CN |
| Electronic Nature | Highly electron-deficient ring | Electron-deficient ring | Electron-deficient ring |
| Predicted C≡N Stretch (cm⁻¹) | ~2230 - 2250 | ~2240 (Calculated) | Not specified |
| Predicted Steric Effects | Significant twisting of -NO₂ and -CF₃ groups | Less steric hindrance than the title compound | Planar or near-planar structure |
This comparison highlights that while all three molecules possess an electron-deficient aromatic ring due to the presence of electron-withdrawing groups, the specific nature and position of these groups in this compound are expected to result in more pronounced steric and electronic effects. The presence of the nitro group, in particular, introduces a strong site of negative electrostatic potential not present in the other two examples.
Conclusion and Future Directions
This guide provides a predictive but scientifically grounded overview of the quantum chemical properties of this compound. Based on established DFT methodologies, we anticipate a molecule with significant steric strain, a highly electron-deficient aromatic system, and distinct vibrational signatures. These theoretical insights offer a valuable starting point for researchers in agrochemical and pharmaceutical development, enabling a more informed approach to its use in synthesis and the design of novel bioactive compounds. Future experimental work, including X-ray crystallography and spectroscopic analysis, would be invaluable in validating and refining these computational predictions.
References
- ResearchGate. Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes.
- Vereshchagina, Y. A., et al. (2014). Original Russian Text.
- MySkinRecipes. This compound.
- Tseng, C. C., et al. (2021). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 12(3), 436-442.
- Bangladesh Journals Online. (2026). pdf.
- IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5785.
- ResearchGate. Fundamental vibrational frequencies of benzonitrile (in cm-').
- ResearchGate. Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,3,4-and 2,3,6-tri-fluoro-benzonitriles.
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile.
- DergiPark. Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 -. Available from: https://dergipark.org.tr/en/pub/omujec/issue/70367/1110534
- ResearchGate. Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone).
Sources
- 1. This compound [myskinrecipes.com]
- 2. chachkov.ru [chachkov.ru]
- 3. banglajol.info [banglajol.info]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Assessing the Drug-Like Properties of 2-Nitro-6-(trifluoromethyl)benzonitrile Derivatives
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. Identifying compounds with poor pharmacokinetic profiles late in the development pipeline is a primary cause of costly failures. Therefore, a rigorous assessment of drug-like properties, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox), is a cornerstone of any successful therapeutic program.[1] This guide provides an in-depth framework for evaluating derivatives of the 2-Nitro-6-(trifluoromethyl)benzonitrile scaffold, a promising but complex chemotype for researchers in oncology and infectious diseases.
The this compound core is of particular interest due to the unique interplay of its functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, known to enhance metabolic stability, lipophilicity, and binding affinity by increasing the strength of the C-F bond over a C-H bond.[2][3] The electron-withdrawing nature of both the nitro (-NO2) and nitrile (-CN) groups significantly influences the electronic properties of the aromatic ring, often playing a crucial role in receptor binding and target engagement.[4][5] However, the nitro group can also be a liability, as it can be enzymatically reduced in biological systems to potentially toxic nitroso and hydroxylamine intermediates.[4] This duality necessitates a careful and comprehensive evaluation of each derivative to balance therapeutic efficacy with an acceptable safety profile.
This guide will detail the critical experiments required to build a robust ADME/Tox profile for this class of compounds, offering not just protocols but the strategic rationale behind them. We will compare hypothetical derivatives to illustrate how minor structural modifications can profoundly impact their drug-like characteristics, empowering researchers to make data-driven decisions in the optimization of their lead candidates.
Synthetic Strategy and Characterization
The synthesis of this compound derivatives can be approached through several routes. A common method involves the reaction of a corresponding ortho-nitrochlorobenzene with a cyanide source, such as cuprous cyanide, often in the presence of a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) at elevated temperatures.[6] Modifications to the aromatic ring are typically introduced prior to the cyanation step. For instance, starting with 4-chloro-3-nitrobenzotrifluoride, a reaction with cuprous cyanide can yield 2-nitro-4-(trifluoromethyl)benzonitrile.[6] Alternative strategies may involve the dehydration of a corresponding oxime, derived from 2-nitro-4-trifluoromethylbenzaldehyde.[7]
It is imperative that each synthesized derivative is rigorously characterized to confirm its identity and purity before proceeding with biological and pharmacokinetic profiling. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should typically be >95% for in vitro assays.
Comparative Analysis of Core Drug-Like Properties
To illustrate the impact of structural modifications, we will consider a hypothetical series of derivatives based on the core scaffold and assess their performance in key ADME/Tox assays.
-
Scaffold A: this compound (Parent Compound)
-
Derivative B: Introduction of a para-amino group (potential for H-bonding, increased polarity).
-
Derivative C: Replacement of the nitro group with a chlorine atom (reduces potential for metabolic reduction, alters electronics).
-
Derivative D: Introduction of a para-methoxy group (increases lipophilicity).
Aqueous Solubility
Why it matters: Poor solubility is a major hurdle for oral drug absorption. A compound must be in solution to be absorbed from the gastrointestinal tract. Low solubility can lead to poor bioavailability and require complex formulation strategies.
Comparative Data (Hypothetical):
| Compound | Substitution | Predicted Kinetic Solubility (µM) | Interpretation |
| Scaffold A | - | 25 | Low to moderate solubility. |
| Derivative B | 4-Amino | 75 | Improved solubility due to the polar amino group. |
| Derivative C | 2-Chloro (NO2 replaced) | 15 | Decreased solubility, likely due to increased planarity and crystal lattice energy. |
| Derivative D | 4-Methoxy | 10 | Reduced solubility due to increased lipophilicity. |
Experimental Protocol: Kinetic Solubility Assay
This assay provides a high-throughput method for estimating the solubility of a compound under non-equilibrium conditions, which is often representative of the conditions in the gut.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate using HPLC-UV or LC-MS/MS by comparing the peak area to a standard curve prepared from the DMSO stock solution.
Membrane Permeability
Why it matters: For a drug to reach its target, it must cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid in vitro method to predict passive transcellular permeability.
Comparative Data (Hypothetical):
| Compound | Substitution | Permeability Coefficient (Pe, 10⁻⁶ cm/s) | Interpretation |
| Scaffold A | - | 8.5 | High permeability. |
| Derivative B | 4-Amino | 3.2 | Moderate permeability; the polar group hinders passive diffusion. |
| Derivative C | 2-Chloro (NO2 replaced) | 9.1 | High permeability, similar to the parent scaffold. |
| Derivative D | 4-Methoxy | 12.0 | Very high permeability due to increased lipophilicity. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.
-
Compound Addition: Add 150 µL of the test compound solution (e.g., 50 µM in PBS) to each well of the donor plate.
-
Assembly: Place the donor plate into a 96-well acceptor plate containing 300 µL of PBS per well, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using an appropriate formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Metabolic Stability
Why it matters: The rate at which a compound is metabolized, primarily by cytochrome P450 enzymes in the liver, determines its half-life and dosing regimen. High metabolic instability can lead to rapid clearance and low drug exposure.
Comparative Data (Hypothetical):
| Compound | Substitution | Half-life (t½) in Human Liver Microsomes (min) | Interpretation |
| Scaffold A | - | 15 | Low stability; the nitro group is a likely site of metabolic reduction. |
| Derivative B | 4-Amino | 25 | Moderate stability; the amino group can also be a site of metabolism. |
| Derivative C | 2-Chloro (NO2 replaced) | >60 | High stability; removal of the nitro group significantly reduces metabolic liability. |
| Derivative D | 4-Methoxy | 10 | Low stability; O-demethylation is a common metabolic pathway. |
Experimental Protocol: Microsomal Stability Assay
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH (a cofactor for P450 enzymes), and buffer (e.g., potassium phosphate, pH 7.4).
-
Compound Addition: Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the percentage of compound remaining versus time.
Cytotoxicity
Why it matters: Early assessment of cytotoxicity against a non-cancerous cell line can flag potential off-target toxicity issues.
Comparative Data (Hypothetical):
| Compound | Substitution | IC₅₀ against HEK293 cells (µM) | Interpretation |
| Scaffold A | - | 18 | Moderate cytotoxicity. |
| Derivative B | 4-Amino | 35 | Reduced cytotoxicity. |
| Derivative C | 2-Chloro (NO2 replaced) | >50 | Low cytotoxicity. |
| Derivative D | 4-Methoxy | 22 | Moderate cytotoxicity. |
Experimental Protocol: MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293, a non-cancerous kidney cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a plate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the compound concentration.
Assessment of Biological Activity: Kinase Inhibition
Many benzonitrile and trifluoromethyl-containing compounds have been investigated as kinase inhibitors.[8][9] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer.[10] Therefore, assessing the inhibitory activity of these derivatives against a relevant kinase panel is a logical step.
Comparative Data (Hypothetical Kinase: CDK2):
| Compound | Substitution | CDK2 Inhibition IC₅₀ (nM) | Interpretation |
| Scaffold A | - | 350 | Moderate inhibitor. |
| Derivative B | 4-Amino | 120 | Improved potency, potentially through new hydrogen bond interactions in the ATP binding site. |
| Derivative C | 2-Chloro (NO2 replaced) | >10,000 | Inactive; suggests the nitro group is critical for binding. |
| Derivative D | 4-Methoxy | 480 | Similar activity to the parent compound. |
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., CDK2/Cyclin E), its substrate (e.g., a specific peptide), and ATP.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition versus the compound concentration.
Visualizing Workflows and Pathways
Conclusion: Synthesizing Data for Lead Optimization
The assessment of drug-like properties is not a linear process but an iterative cycle of design, synthesis, and testing. The hypothetical data presented here illustrates a common scenario: an initial compound (Scaffold A) may show moderate activity but possess metabolic liabilities. Structural modifications can address these issues, but often at the cost of other properties. For example, removing the nitro group (Derivative C) dramatically improved metabolic stability and reduced cytotoxicity but abolished biological activity, suggesting its importance for target engagement. Conversely, adding a polar amino group (Derivative B) improved solubility and potency but reduced permeability.
The goal for the medicinal chemist is to find the optimal balance between these competing properties. By systematically applying the assays described in this guide, researchers can build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) profile for the this compound series. This data-rich approach is essential for rationally designing next-generation derivatives with a higher probability of success in preclinical and clinical development.
References
- MySkinRecipes. (n.d.). This compound.
- Al-Masoudi, N. A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Egyptian Journal of Chemistry, 65(12), 43-52.
- Bayer AG. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.
- Glowacka, I. E., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5643.
- BASF SE. (2019). EP3696164A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Google Patents.
- Aguilar-Méndez, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.
- Shandong Guobang Pharmaceutical Co., Ltd. (2019). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. Google Patents.
- Brolese, E., et al. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 27(19), 6616.
- ResearchGate. (n.d.). The ADME-Tox profiles of the considered food additives.
- Novartis AG. (2006). WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors. Google Patents.
- Al-Ostath, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1383-1416.
- ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms.
- Singh, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891.
- Wróbel, A., et al. (2022).
- Yang, T.-H., et al. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 13(2), 55-61.
- Hoechst AG. (1990). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles. Google Patents.
- ResearchGate. (2021). In Silico ADME/ Tox profile of tetrasubstitutedazadipyrrins.
- Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 15(11), 955-969.
- PCBIS. (n.d.). ADME-Tox.
Sources
- 1. ADME-Tox | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 7. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Synthesized from 2-Nitro-6-(trifluoromethyl)benzonitrile
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a potential therapeutic agent is paved with rigorous testing and validation. The starting material, 2-Nitro-6-(trifluoromethyl)benzonitrile, offers a rich scaffold for synthesizing novel compounds, largely due to the reactive nitrile and nitro functionalities and the presence of the trifluoromethyl group, which is known to enhance metabolic stability and cell permeability.[1][2] This guide provides a comprehensive comparison of key cytotoxicity assays, offering a framework for evaluating the anticancer potential of compounds derived from this versatile starting material. We will delve into the causality behind experimental choices, present detailed protocols, and interpret hypothetical data to illustrate the process of identifying a lead compound.
The Rationale for Selecting this compound as a Starting Scaffold
The unique substitution pattern of this compound makes it an attractive starting point for combinatorial synthesis in drug discovery. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the aromatic ring, while the nitrile group serves as a versatile handle for a variety of chemical transformations into amides, tetrazoles, or other functional groups. The trifluoromethyl group, in particular, is a prized addition in medicinal chemistry, often leading to increased lipophilicity and binding affinity of the final compound.[3] These properties can translate to enhanced cytotoxic activity against cancer cells.[1][4]
Comparative Analysis of In Vitro Cytotoxicity Assays
The initial screening of newly synthesized compounds invariably involves assessing their cytotoxicity against a panel of cancer cell lines. The choice of assay is critical and depends on the specific question being asked. Here, we compare three widely used assays, each providing a different window into the cellular response to a cytotoxic agent.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] | High-throughput, cost-effective, well-established.[6] | Can be affected by compounds that alter cellular metabolism without causing cell death. Indirect measure of cell viability. |
| LDH Release Assay | Measures membrane integrity. The cytosolic enzyme lactate dehydrogenase (LDH) is released into the culture medium upon cell lysis.[7] | Direct measure of cytotoxicity (necrosis), sensitive, and can be multiplexed with other assays.[8] | Less sensitive for detecting apoptosis, as membrane integrity is initially maintained. Timing is critical. |
| Annexin V/Propidium Iodide (PI) Staining | Detects apoptosis and necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).[8] | Differentiates between different modes of cell death (early apoptosis, late apoptosis, necrosis), provides mechanistic insights.[9] | Requires flow cytometry, which is lower throughput and more expensive than plate-based assays. |
Hypothetical Screening of Compounds Derived from this compound
To illustrate the application of these assays, let us consider a hypothetical library of compounds (SYN-101 to SYN-105) synthesized from this compound. The cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines (MCF-7 - breast adenocarcinoma, A549 - lung carcinoma) and a non-cancerous human cell line (HaCaT - keratinocytes) to assess both potency and selectivity.
Table 1: Cytotoxic Activity (IC50 in µM) of SYN Compounds after 48h Treatment (MTT Assay)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HaCaT (Normal Keratinocytes) | Selectivity Index (SI) for MCF-7* |
| SYN-101 | 15.2 ± 1.8 | 22.5 ± 2.1 | > 50 | > 3.3 |
| SYN-102 | 5.8 ± 0.7 | 8.1 ± 0.9 | 45.3 ± 4.2 | 7.8 |
| SYN-103 | 2.1 ± 0.3 | 3.5 ± 0.4 | 38.9 ± 3.5 | 18.5 |
| SYN-104 | 25.4 ± 2.9 | 31.2 ± 3.5 | > 50 | > 2.0 |
| SYN-105 | 0.9 ± 0.1 | 1.2 ± 0.2 | 25.6 ± 2.8 | 28.4 |
| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.09 | 2.1 ± 0.3 | 4.2 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[10]
From the MTT assay results, SYN-105 emerges as the most potent compound, with sub-micromolar IC50 values against both cancer cell lines. Importantly, it displays a high selectivity index, suggesting it is significantly more toxic to cancer cells than to normal cells, a crucial characteristic for a potential therapeutic agent.[10]
Experimental Protocols
Detailed Step-by-Step Methodology for the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Delving Deeper: Mechanistic Insights with Apoptosis Assays
While MTT and LDH assays provide valuable information on "if" a compound is cytotoxic, they don't explain "how." To understand the mechanism of cell death, apoptosis assays are employed. The Annexin V/PI assay is a gold standard for this purpose.[9]
Figure 1: Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow from synthesis to mechanistic analysis of cytotoxic compounds.
Based on our hypothetical MTT data, SYN-105 would be selected for further mechanistic studies. An Annexin V/PI staining experiment would reveal whether SYN-105 induces apoptosis, necrosis, or a combination of both. A result showing a high percentage of Annexin V positive and PI negative cells would indicate that the compound primarily induces early apoptosis.
Potential Signaling Pathway of Action
Many cytotoxic agents, particularly those developed for cancer therapy, exert their effects by inducing apoptosis. The trifluoromethyl group in our hypothetical lead compound, SYN-105, may enhance its ability to interact with key proteins in apoptotic signaling pathways.[1]
Figure 2: Hypothetical Apoptotic Signaling Pathway for SYN-105
Caption: Intrinsic apoptosis pathway potentially activated by SYN-105.
This diagram illustrates a plausible mechanism where SYN-105 could induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Conclusion
The evaluation of compounds synthesized from this compound requires a multi-faceted approach to cytotoxicity testing. By strategically employing a combination of assays, from high-throughput screening methods like the MTT assay to more detailed mechanistic studies such as Annexin V/PI staining, researchers can effectively identify potent and selective anticancer compounds. The hypothetical data and pathways presented in this guide serve as a framework for designing and interpreting such studies, ultimately paving the way for the development of novel therapeutics.
References
- Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]
- García-Rubiño, M. E., et al. (2012). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Molecules, 17(9), 10574-10589. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
- Johner Institut. (2022).
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4939. [Link]
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50931. [Link]
- National Toxicology Program. (1993). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]
- National Center for Biotechnology Information. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]
- Sharma, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]
- ResearchGate. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]
- Gmaj, J., et al. (2022).
- MySkinRecipes. This compound. [Link]
- Dimmock, J. R., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. European Journal of Medicinal Chemistry, 45(8), 3253-3262. [Link]
- Hernández-Vázquez, E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 447-451. [Link]
- Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
- ResearchGate. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. [Link]
- Semantic Scholar. Study of Cytotoxic Effects of Benzonitrile Pesticides. [Link]
- Szychlinska, M. A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11681. [Link]
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the quantification of 2-Nitro-6-(trifluoromethyl)benzonitrile
A Comparative Guide to Analytical Methods for the Quantification of 2-Nitro-6-(trifluoromethyl)benzonitrile
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a nitro group, a trifluoromethyl group, and a nitrile group, imparts specific reactivity and biological activity to the molecules it helps create. Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final products. This guide provides a comparative overview of the primary analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.
The choice of an analytical method is contingent upon several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control, impurity profiling, or trace-level environmental monitoring). This document will focus on the most prevalent and robust techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with selective detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value |
| Molecular Formula | C₈H₃F₃N₂O₂[1] |
| Molecular Weight | 216.12 g/mol [1] |
| Appearance | Likely a solid at room temperature, similar to other substituted benzonitriles.[2] |
| Solubility | Predicted to be soluble in polar organic solvents like acetonitrile, methanol, DMSO, and DMF.[3] |
The presence of the aromatic ring and the nitro group provides a strong chromophore, making UV detection a viable option for HPLC. The trifluoromethyl group and the overall structure lend the molecule sufficient volatility for GC analysis, particularly at elevated temperatures.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical technique requires a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of the most suitable methods for quantifying this compound.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity using a packed column, detection via UV absorbance. | Robust, reproducible, widely available, suitable for non-volatile compounds.[4] | Moderate sensitivity, potential for matrix interference. | Purity assessment, quality control of raw materials and intermediates. |
| GC-NPD/ECD | Separation based on boiling point and polarity in a capillary column, selective detection of nitrogen/phosphorus (NPD) or electronegative (ECD) compounds. | High resolution, high selectivity for nitro and halogenated compounds, good sensitivity.[5][6] | Requires analyte to be volatile and thermally stable; derivatization may be needed for some matrices. | Impurity profiling, analysis of volatile related substances. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection (ionization, mass filtering, and fragmentation). | Very high sensitivity and selectivity, structural confirmation, suitable for complex matrices.[7] | Higher cost and complexity of instrumentation and method development. | Trace-level quantification in biological or environmental samples. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control laboratories for its robustness and reliability.[4] A reverse-phase method is the logical choice for a moderately polar compound like this compound.
Causality Behind Experimental Choices
-
Column: A C18 column is the standard choice for reverse-phase chromatography, offering excellent retention and separation for a wide range of organic molecules. The hydrophobicity of the C18 stationary phase interacts with the nonpolar regions of the analyte.
-
Mobile Phase: A mixture of a weak acid in water and an organic solvent like acetonitrile or methanol is typical.[8][9] The organic solvent elutes the analyte from the column, and its proportion is optimized to achieve a suitable retention time and resolution from impurities. The acid (e.g., formic or phosphoric acid) helps to ensure consistent ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[8]
-
Detector: The conjugated system of the nitro-substituted benzene ring is expected to have a strong UV absorbance. A wavelength is chosen where the analyte absorbs strongly and potential interferences absorb weakly, maximizing the signal-to-noise ratio.
Experimental Workflow: HPLC-UV
Caption: Workflow for quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or determined λmax).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1.0 mg/mL) in acetonitrile.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.
-
-
Analysis and Quantification:
-
Equilibrate the column for at least 20 minutes.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solutions.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve.
-
Gas Chromatography with Selective Detection (GC-NPD/ECD)
GC is an excellent alternative, particularly for identifying and quantifying volatile impurities. The choice of detector is critical for achieving the required selectivity and sensitivity.
Causality Behind Experimental Choices
-
Detector:
-
A Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen, such as the nitrile and nitro groups in the analyte. This selectivity dramatically reduces interference from the sample matrix, making it superior to a standard Flame Ionization Detector (FID) for this application.[5]
-
An Electron Capture Detector (ECD) is extremely sensitive to compounds with electronegative functional groups, such as the trifluoromethyl and nitro groups.[5][6] This makes GC-ECD a powerful technique for trace-level analysis.
-
-
Column: A mid-polarity capillary column (e.g., DB-5ms or DB-1701) provides a good balance of interactions to resolve the analyte from related substances based on differences in boiling point and polarity.[6][10]
-
Injection: A split/splitless inlet is used. Split injection is suitable for concentrated samples to avoid column overload, while splitless injection is used for trace analysis to maximize the amount of analyte reaching the column.[10]
Experimental Workflow: GC-NPD/ECD
Caption: Workflow for quantification by GC-NPD/ECD.
Detailed Protocol: GC-NPD Analysis
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a Nitrogen-Phosphorus Detector (NPD).
-
Chromatographic Conditions (Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a suitable solvent like ethyl acetate or toluene. Concentrations should be in the low to mid ng/µL range, depending on detector response.
-
-
Analysis and Quantification:
-
Perform injections and quantify using an external or internal standard method, similar to the HPLC procedure.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the method of choice.
Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) is well-suited for polar to moderately polar molecules. Given the presence of electronegative atoms, negative ion mode (ESI-) may provide a strong signal for the molecular ion [M]- or adducts.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity.[7] A specific precursor ion (e.g., the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "precursor -> product" transition is highly specific to the analyte, effectively eliminating chemical noise.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for trace quantification.
Detailed Protocol: LC-MS/MS Analysis
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions (Starting Point):
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions (Hypothetical):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120 °C.
-
MRM Transitions:
-
Quantifier: To be determined by infusing a standard solution. For a molecular weight of 216.1, the precursor would be m/z 215. A likely product would involve the loss of NO₂ (m/z 169) or CN (m/z 189).
-
Qualifier: A second, less intense product ion for confirmation.
-
-
-
Sample Preparation:
-
Quantification:
-
Quantification is typically performed using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
-
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques.
-
HPLC-UV is the recommended method for routine quality control and purity assays due to its robustness, ease of use, and widespread availability.
-
GC with selective detectors like NPD or ECD offers an excellent orthogonal technique, providing high resolution and selectivity, making it ideal for analyzing volatile impurities and related substances.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification in challenging matrices encountered in environmental monitoring or pharmacokinetic studies.
The final selection of the method should be guided by the specific analytical requirements and validated according to the relevant regulatory guidelines to ensure the generation of accurate and reliable data.
References
- SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- MySkinRecipes. (n.d.). This compound.
- European Patent Office. (2020). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Brinkman, U. A. T. (2004). Modern Methods of Sample Preparation for GC Analysis.
- Agilent. (n.d.). Sample Preparation.
- Reddy, G. S., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in Riluzole bulk drug. Trade Science Inc.
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-methoxy-6-nitro- on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Le-Breton, M. H., et al. (2002). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4,6-Trinitrotoluene. NCBI Bookshelf.
- National Institutes of Health. (n.d.). Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf.
- mzCloud. (2016). 2 Fluoro 6 4 methoxyphenoxy benzonitrile.
- Tsikas, D. (2016).
Sources
- 1. This compound [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzonitrile, 2-methoxy-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitro-6-(trifluoromethyl)benzonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Nitro-6-(trifluoromethyl)benzonitrile. As a compound utilized in the synthesis of pharmaceuticals and agrochemicals, its unique molecular structure—featuring nitro, trifluoromethyl, and nitrile functional groups—necessitates stringent adherence to safety and disposal protocols.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.
Hazard Assessment and Characterization
A thorough understanding of the hazards associated with this compound is foundational to its safe management. The combination of its functional groups contributes to its toxicological and reactive profile. While specific data for this exact isomer is limited, the hazards can be reliably inferred from analogous compounds like 2-Nitro-4-(trifluoromethyl)benzonitrile.
-
Toxicological Hazards : Aromatic nitro compounds and nitriles are often toxic.[4][5] Analogs are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause serious skin and eye irritation.[6]
-
Reactivity Hazards : Nitro compounds can react violently with strong oxidizing agents and bases.[7] The nitrile group can undergo hydrolysis or reduction. It is critical to avoid mixing this chemical waste with incompatible materials to prevent uncontrolled reactions.[8][9]
-
Environmental Hazards : Aromatic nitro compounds are noted for their potential persistence and toxicity in the environment.[5] Therefore, this compound waste must be managed as hazardous and must not be discharged into sewers or waterways.[6][10]
Table 1: GHS Hazard Profile (Based on Analogous Compounds)
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364, P501 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P312, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Data derived from Safety Data Sheets of structurally similar compounds.[6][11]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, a rigorous assessment of personal and environmental risk must be conducted. The use of appropriate PPE is mandatory.
Causality of PPE Selection:
-
Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes during bulk transfers or spill cleanup.[4][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact, as the compound is harmful upon dermal absorption.[4][10] Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your skin.[12]
-
Body Protection: A lab coat is the minimum requirement. For tasks with a higher splash potential, such as decontaminating large containers, chemical-resistant coveralls are recommended.[10]
-
Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of harmful vapors or dusts.[6][11] For emergency situations like a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][13]
Table 2: Recommended PPE for Disposal-Related Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Waste Collection | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Bulk Waste Packaging | Goggles & Face Shield | Nitrile Gloves | Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Coveralls | NIOSH-Approved Respirator (if outside fume hood) |
Waste Segregation and Container Management Protocol
Proper segregation is a critical control point in preventing hazardous reactions and ensuring compliant disposal.
Step-by-Step Protocol:
-
Designate a Waste Stream: this compound waste must be collected as a dedicated hazardous waste stream. Do not mix it with other waste types, especially strong oxidizing agents, bases, or other reactive chemicals.[8][10][14]
-
Select a Compatible Container: Use only containers approved for hazardous waste collection. The container must be made of a material compatible with the chemical and any solvents used. Ensure the container has a tightly sealing lid to prevent the escape of vapors.[14][15]
-
Properly Label the Container: The waste container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture.[10]
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[12][14] Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.[15] Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[14]
Step-by-Step Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][10] The primary and most effective method for this type of organic compound is high-temperature incineration.[16]
Workflow for Laboratory-Generated Waste:
-
Collection: As waste is generated, transfer it into the properly labeled hazardous waste container located in your laboratory's satellite accumulation area.
-
Log Keeping: Maintain a log of the approximate amounts of waste added to the container. This is crucial for regulatory compliance and for the disposal vendor.
-
Requesting Pickup: Once the container is full (or after 60 days, whichever comes first), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[14] Do not move the waste outside of the laboratory yourself.
-
Professional Disposal: Your EHS department will consolidate the waste and transfer it to a licensed hazardous waste contractor for transport and final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]
Decontamination of Empty Containers: Empty containers that held this compound must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in your designated container.
-
Deface the original label on the empty container.
-
Dispose of the rinsed container according to your institution's specific guidelines, which may include disposal as hazardous solid waste.[14]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.[4]
-
Ventilate & Isolate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area. Eliminate all sources of ignition.[15]
-
Assess and Equip: Only personnel trained in hazardous spill response and wearing appropriate PPE (see Table 2) should perform the cleanup.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal. Label the container "Spill Debris: this compound."
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department.
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][18]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][18]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound from generation to final disposal.
Caption: Decision workflow for this compound disposal.
References
- Benchchem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
- Sigma-Aldrich. (2024, March 7). Safety Data Sheet.
- Apollo Scientific. (2023, July 4). 2-Nitro-4-(trifluoromethyl)benzonitrile Safety Data Sheet.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzonitrile.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,6-Dimethylbenzonitrile.
- Reddit. (2025, September 9). 2-nitrophenol waste.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile.
- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
- US EPA. (n.d.). Nitrocellulose Drum Removal Work Plan.
- Acon Pharma. (2016, April 1). Safety Data Sheet.
- Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
- University of Windsor. (n.d.). Hazardous Materials Disposal Guide.
- Sdfine. (n.d.). 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet.
- MySkinRecipes. (n.d.). This compound.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities.
- Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- EvitaChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzonitrile.
- Benchchem. (n.d.). Proper Disposal of Benzotrifluoride: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy 2-Nitro-4-(trifluoromethyl)benzonitrile (EVT-460131) | 778-94-9 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. One moment, please... [afgsci.com]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Nitro-6-(trifluoromethyl)benzonitrile
An Expert's Guide to Personal Protective Equipment for Handling 2-Nitro-6-(trifluoromethyl)benzonitrile
Understanding the Hazard: Why This Compound Demands Respect
This compound (CAS No. 1227581-80-7) is a substituted aromatic nitrile, a class of compounds that requires careful handling due to its toxicological profile.[1] The molecule's structure, featuring a nitro group, a trifluoromethyl group, and a nitrile group, contributes to its reactivity and potential hazards. Safety data for the closely related isomer, 2-Nitro-4-(trifluoromethyl)benzonitrile, indicates that this class of compounds is harmful if swallowed, inhaled, or in contact with skin.[2] It is classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[3][4]
The primary routes of exposure are inhalation, skin absorption, and eye contact. The nitrile group (-CN) is a key toxicophore; related compounds like benzonitrile can be metabolized to release cyanide, which interferes with cellular respiration.[5] Therefore, preventing exposure is not merely a recommendation but a critical necessity. This guide is structured to build a comprehensive safety shield around you, the researcher, through the correct selection and use of Personal Protective Equipment (PPE).
The Core of Protection: Selecting Your PPE Arsenal
Effective protection from this compound hinges on creating an impermeable barrier between you and the chemical. This is achieved through a multi-layered PPE strategy.
Hand Protection: The First Line of Defense
Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the right gloves is paramount.
-
Material of Choice: Nitrile Gloves Nitrile rubber is the preferred material for handling this class of chemicals.[6][7][8] It offers excellent resistance to a broad range of chemicals, including the organic solvent systems in which this compound is likely to be dissolved.[9][10] Unlike latex, nitrile gloves are less likely to cause allergic reactions and provide superior puncture resistance.[7]
-
The Critical Importance of Double-Gloving For handling acutely toxic materials, a single layer of gloves is insufficient. Double-gloving provides a crucial safety redundancy. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove safely.
-
Glove Specifications and Compatibility Always use gloves that are tested according to standards like EN 374.[11] While specific permeation data for this compound is not readily available, data for the chemical class (nitriles, nitro-compounds) suggests that standard nitrile examination gloves are suitable for incidental splash protection, but heavier-duty nitrile or butyl rubber gloves should be considered for tasks involving larger quantities or prolonged handling.[12][13]
| Glove Material | Performance Against Aromatic/Nitro Compounds | Recommendation for this compound |
| Nitrile | Good to Excellent resistance to many organic solvents, weak acids, and bases.[10] | Recommended. Use a minimum thickness of 4 mil for incidental contact. For immersion or heavy handling, use thicker (8+ mil) nitrile gauntlets. |
| Butyl Rubber | Excellent resistance to ketones, esters, and highly corrosive acids.[13] | Highly Recommended. Especially for large-scale operations or spill response. |
| Latex (Natural Rubber) | Poor resistance to many organic solvents. Can cause allergies. | Not Recommended. Offers inadequate protection against potential solvents used with the compound.[13] |
| Neoprene | Good general-purpose chemical resistance, but can be inferior to nitrile for specific organics. | Acceptable Alternative. Can be used if nitrile or butyl rubber is unavailable, but check specific solvent compatibility.[13] |
Always inspect gloves for any signs of degradation, punctures, or tears before use.[3]
Eye and Face Protection: Shielding Sensitive Mucous Membranes
This compound and its solutions can cause serious eye irritation.[2]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. They must provide a complete seal around the eyes to prevent splashes from entering.
-
Enhanced Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Body Protection: Preventing Dermal Absorption
Dermal contact is a significant route of exposure.[2][4] Appropriate body protection is non-negotiable.
-
Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a secure front closure is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Protection: For large-scale work or spill cleanup, a disposable chemical-resistant suit (e.g., Tychem®) may be necessary.
Respiratory Protection: A Controlled Airspace
Inhalation of the powdered compound or aerosols from its solutions can cause respiratory irritation and systemic toxicity.[2][3]
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood. This is the most critical step in preventing inhalation exposure.
-
When Respirators are Required: In the rare event that engineering controls are not feasible or during a large spill or emergency, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is appropriate. A full-face respirator will also provide eye protection. All personnel requiring respirators must be part of a formal respiratory protection program with medical clearance and fit-testing.
Operational Plan: A Step-by-Step Safety Workflow
This section provides a procedural guide for the entire lifecycle of handling this compound in a laboratory setting.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) PPE: This sequence is designed to minimize the contamination of "clean" layers.
-
Body Protection: Don your lab coat and secure all closures. If required, put on a chemical-resistant apron.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, add the full-face shield.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of your lab coat sleeve.
-
Outer Gloves: Don the second, outer pair of nitrile gloves. This pair should be pulled over the cuff of your lab coat sleeve. This prevents any liquid from channeling down your sleeve and onto your skin.
Doffing (Removing) PPE: This sequence is critical for preventing self-contamination. Assume the outer layers are contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Use a glove-to-glove technique (e.g., pinch the palm of one glove and peel it off, then slide a clean finger under the cuff of the remaining glove to remove it) to avoid touching the contaminated exterior with your bare skin. Dispose of them in the designated hazardous waste container.
-
Body Protection: Remove your lab coat or apron by rolling it away from your body, ensuring the contaminated outer surface is folded inward.
-
Eye/Face Protection: Remove the face shield and/or goggles. Handle them by the straps, avoiding contact with the front surfaces.
-
Inner Gloves: Remove the final pair of inner gloves, again without touching the outside of the glove with bare skin.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2]
Emergency and Disposal Plans
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][14][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[14][16] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Control: If safe to do so, remove ignition sources and increase ventilation by closing the fume hood sash.[2]
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or cat litter.[14][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Waste Disposal
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, are considered hazardous waste.[17]
-
Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[2][17] The label should read "Hazardous Waste" and list the chemical contents.
-
Segregation: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[16][18] A combination of nitriles and acids can produce highly toxic hydrogen cyanide gas.[2]
-
Disposal: Arrange for pickup and disposal by a licensed professional waste management service. The recommended method of disposal is chemical incineration.[17] Never dispose of this chemical down the drain or in regular trash.[2]
By adhering to these rigorous PPE and handling protocols, you build a system of safety that protects you, your colleagues, and your research.
References
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- PowerPak. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile.
- New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet: Benzonitrile.
- MySkinRecipes. (n.d.). This compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
- Centers for Disease Control and Prevention (CDC). (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile.
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: Benzonitrile.
- S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: 4-AMINO-3-NITRO BENZONITRILE.
- Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide.
- International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- University of Florida Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
Sources
- 1. This compound [myskinrecipes.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 6. armbrustusa.com [armbrustusa.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. gloves.com [gloves.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. nj.gov [nj.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
